2,2',4'-Trihydroxychalcone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,4-dihydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-11-6-7-12(15(19)9-11)14(18)8-5-10-3-1-2-4-13(10)17/h1-9,16-17,19H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACMAADVRVVHBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=C(C=C(C=C2)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001313428 | |
| Record name | 2,2,4-Trihydroxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26962-50-5 | |
| Record name | 2,2,4-Trihydroxychalcone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26962-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,4-Trihydroxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling 2,2',4'-Trihydroxychalcone: A Technical Guide to its Natural Sources and Isolation
For Immediate Release
This technical guide provides an in-depth overview of 2,2',4'-Trihydroxychalcone, a naturally occurring chalcone with significant biological activities. Addressed to researchers, scientists, and drug development professionals, this document details its natural sources, comprehensive isolation protocols, and quantitative data to support further research and development.
Introduction
This compound, also known as isoliquiritigenin, is a prominent member of the chalcone family, a class of open-chain flavonoids. It is recognized for a wide array of pharmacological properties, making it a compound of high interest in the scientific community. This guide focuses on its occurrence in nature and the methodologies for its extraction and purification.
Natural Sources of this compound
This compound has been identified in several plant species. The most well-documented sources belong to the Glycyrrhiza genus, commonly known as licorice. Other reported sources include Soymida febrifuga and Artocarpus communis.
Table 1: Natural Sources of this compound
| Plant Species | Family | Plant Part |
| Glycyrrhiza glabra | Fabaceae | Roots and Rhizomes |
| Glycyrrhiza uralensis | Fabaceae | Roots |
| Soymida febrifuga | Meliaceae | Not specified |
| Artocarpus communis | Moraceae | Not specified |
Isolation and Purification of this compound
The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. A particularly effective method for obtaining high-purity isoliquiritigenin is high-speed counter-current chromatography (HSCCC).
Experimental Protocol: Bioassay-Guided Isolation from Glycyrrhiza glabra Roots[1]
This protocol describes a typical bioassay-guided fractionation process to isolate flavonoids, including this compound.
1. Extraction:
-
Dried and powdered roots of Glycyrrhiza glabra (4.7 kg) are extracted with 70% ethanol.
-
The extract is evaporated under reduced pressure to yield a residue (100 g).
2. Fractionation:
-
The residue is redissolved in 90% ethanol and successively fractionated with light petroleum, methylene chloride, ethyl acetate, and n-butanol.
-
The resulting fractions are evaporated to dryness. The ethyl acetate fraction is often enriched with chalcones.
3. Chromatographic Purification:
-
Further purification of the active fractions is performed using column chromatography and High-Performance Liquid Chromatography (HPLC).
-
HPLC Conditions: A common system utilizes a RP-C18 column (250 x 10.0 mm; 10 µm particle size) with a gradient of water (A) and acetonitrile (B), both containing 0.1% acetic acid. A typical gradient is: 0–2 min (10% B), 2–35 min (100% B) at a flow rate of 1.0 ml/min.[1]
Experimental Protocol: One-Step Isolation from Glycyrrhiza uralensis using HSCCC[2]
This method provides a rapid and efficient means to obtain pure isoliquiritigenin.
1. Crude Flavonoid Extraction:
-
Powdered roots of Glycyrrhiza uralensis are extracted with hot water.
-
The aqueous extract is then partitioned with ether followed by ethyl acetate.
-
The combined ethyl acetate extracts are evaporated to dryness to yield the crude flavonoid extract.
2. High-Speed Counter-Current Chromatography (HSCCC):
-
Two-Phase Solvent System: A system composed of n-hexane-ethyl acetate-methanol-acetonitrile-water (2:2:1:0.6:2, v/v) is used. The upper phase serves as the stationary phase, and the lower phase is the mobile phase.
-
Separation: The crude flavonoid extract is dissolved in a mixture of the upper and lower phases (1:1, v/v) and subjected to HSCCC separation.
3. Analysis and Quantification:
-
The collected fractions are analyzed by HPLC to identify and quantify the purified compounds.
-
Structural confirmation is achieved through Electrospray Ionization-Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocol: Extraction and Purification from Licorice (Patent CN102285875A)[3]
This patented method outlines a process for obtaining high-purity isoliquiritigenin.
1. Extraction:
-
Licorice powder (60 mesh) is extracted with 80% aqueous ethanol at 50°C using Continuous Countercurrent Extraction technology. The feed-to-liquid mass ratio is between 1:10 and 1:30, and the extraction time is 60 minutes.
2. Purification:
-
The ethanol is removed from the extract by concentration under reduced pressure.
-
The concentrated solution is subjected to further purification steps, which can include acid hydrolysis and subsequent chromatographic techniques to achieve high purity.
Quantitative Data
The yield and purity of isolated this compound can vary depending on the natural source and the isolation method employed.
Table 2: Quantitative Data for Isolated this compound (Isoliquiritigenin)
| Source | Method | Yield | Purity | Reference |
| Glycyrrhiza uralensis | HSCCC | 0.32% from crude extract | 98.3% | [2] |
| Licorice | Continuous Countercurrent Extraction & Purification | Not specified | 96.8% - 99.1% | [3] |
Mandatory Visualizations
Experimental Workflow for Isolation of this compound
References
- 1. Biologically guided isolation and ADMET profile of new factor Xa inhibitors from Glycyrrhiza glabra roots using in vitro and in silico approaches - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00359C [pubs.rsc.org]
- 2. tautobiotech.com [tautobiotech.com]
- 3. CN102285875A - Method for extracting and purifying isoliquiritigenin from liquorice - Google Patents [patents.google.com]
2,2',4'-Trihydroxychalcone structure and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2',4'-Trihydroxychalcone, a member of the chalcone family of natural products, is a polyhydroxylated aromatic ketone that serves as a precursor to flavonoids.[1] Found in plants such as Glycyrrhiza glabra (licorice) and Soymida febrifuga, this compound has garnered significant interest within the scientific community for its diverse pharmacological activities.[2][3] Emerging research has highlighted its potential as a modulator of key signaling pathways implicated in autoimmune diseases and neurodegenerative disorders. This technical guide provides a comprehensive overview of the structure, chemical properties, synthesis, and biological activities of this compound, complete with detailed experimental protocols and pathway visualizations to support further research and development.
Structure and Physicochemical Properties
This compound is characterized by the classic chalcone scaffold: a three-carbon α,β-unsaturated carbonyl system connecting two aromatic rings. Specifically, it possesses hydroxyl groups at the 2 and 4 positions of the A-ring and the 2' position of the B-ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (E)-1-(2,4-dihydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one | PubChem[2] |
| Molecular Formula | C₁₅H₁₂O₄ | PubChem[2] |
| Molecular Weight | 256.25 g/mol | PubChem[2] |
| Monoisotopic Mass | 256.07355886 Da | PubChem[2] |
| CAS Number | 26962-50-5 | PubChem[2] |
| Appearance | Yellowish solid (typical for chalcones) | General Knowledge |
| XLogP3-AA | 3.2 | PubChem[2] |
| Hydrogen Bond Donors | 3 | PubChem[2] |
| Hydrogen Bond Acceptors | 4 | PubChem[2] |
Chemical Properties and Synthesis
Synthesis
The primary method for synthesizing this compound is the Claisen-Schmidt condensation . This base-catalyzed reaction involves the condensation of a substituted acetophenone (2,4-dihydroxyacetophenone) with a substituted benzaldehyde (2-hydroxybenzaldehyde).
This generalized protocol is based on standard methodologies for chalcone synthesis.[4][5]
-
Preparation of Reactants:
-
Dissolve 1.0 equivalent of 2,4-dihydroxyacetophenone in absolute ethanol within a round-bottom flask equipped with a magnetic stirrer.
-
In a separate vessel, dissolve 1.0-1.2 equivalents of 2-hydroxybenzaldehyde in absolute ethanol.
-
-
Reaction Setup:
-
Cool the acetophenone solution to 0-5°C using an ice bath.
-
Prepare a 40-50% aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
-
Condensation Reaction:
-
Slowly add the 2-hydroxybenzaldehyde solution to the cooled acetophenone solution while stirring.
-
Add the aqueous base solution dropwise to the reaction mixture, maintaining the temperature below 10°C. The mixture will typically turn a deep color and may thicken.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress via Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
-
Acidify the solution by slowly adding concentrated hydrochloric acid (HCl) until the pH is approximately 2-3. This will cause the chalcone product to precipitate.
-
Filter the crude solid product using a Büchner funnel, and wash thoroughly with cold distilled water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the purified this compound.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
-
Spectroscopic Data
-
¹³C NMR: Spectral data for this compound is available, allowing for the identification of the 15 carbon atoms in its structure.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic peaks for the hydroxyl (-OH) stretching, the α,β-unsaturated ketone (C=O) stretching, and aromatic C=C bond vibrations.[2]
-
Mass Spectrometry (MS): Mass spectrometry data, including GC-MS and MS-MS, is available.[2] In negative ion mode MS/MS, the precursor ion [M-H]⁻ at m/z 255.0663 is typically observed.[2]
Biological Activities and Signaling Pathways
This compound (TDC) has been identified as a potent modulator of several key biological pathways, positioning it as a compound of interest for drug development.
Inhibition of RORγt and Th17 Cell Differentiation
TDC has been identified as a direct inhibitor of the Retinoid-related orphan receptor gamma t (RORγt).[1] RORγt is a critical transcription factor for the differentiation of pro-inflammatory T helper 17 (Th17) cells, which are implicated in various autoimmune diseases.[1] By binding to the ligand-binding domain of RORγt, TDC inhibits its transcriptional activity, leading to a dose-dependent suppression of Th17 cell polarization and a reduction in the secretion of the inflammatory cytokine IL-17.[1]
Inhibition of BACE1 for Alzheimer's Disease
Another significant activity of TDC is its role as a specific, non-competitive inhibitor of the β-site amyloid precursor protein (APP)-cleaving enzyme 1 (BACE1).[3] BACE1 is the rate-limiting enzyme that initiates the production of amyloid-beta (Aβ) peptides, which aggregate to form the senile plaques characteristic of Alzheimer's disease.[3] By inhibiting BACE1, TDC effectively represses the cleavage of APP and reduces the production of Aβ. In vivo studies have shown that TDC treatment can decrease Aβ plaque formation and improve memory impairment in transgenic mouse models of Alzheimer's.[3]
Experimental Protocols for Biological Evaluation
In Vitro Th17 Differentiation Assay
This protocol is adapted from methodologies used to assess the immunomodulatory effects of TDC.[1]
-
Cell Isolation:
-
Isolate splenocytes from C57BL/6 mice spleens by mechanical dissociation.
-
Enrich for naive CD4+ T cells using a magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.
-
-
Cell Culture and Differentiation:
-
Plate the naive CD4+ T cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies.
-
Culture the cells in RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin.
-
To induce Th17 differentiation, add recombinant human TGF-β, recombinant mouse IL-6, anti-IFN-γ, and anti-IL-4 to the culture medium.
-
Treat the cells with varying concentrations of this compound (e.g., 1.25, 2.5, 5 µM) or vehicle (DMSO) as a control.[1]
-
-
Flow Cytometry Analysis:
-
After 3-4 days of culture, restimulate the cells with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Harvest the cells and perform surface staining for CD4.
-
Fix and permeabilize the cells, followed by intracellular staining for IL-17A.
-
Analyze the percentage of CD4+IL-17A+ cells using a flow cytometer.
-
-
Cytokine Measurement:
-
Collect the culture supernatants before restimulation.
-
Measure the concentration of secreted IL-17 using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.
-
BACE1 Enzymatic Inhibition Assay
This is a generalized protocol for assessing direct enzymatic inhibition.[3]
-
Assay Preparation:
-
Use a commercially available FRET-based BACE1 assay kit. The substrate is typically a peptide containing the BACE1 cleavage site flanked by a fluorophore and a quencher.
-
Prepare a reaction buffer as specified by the kit manufacturer.
-
Dilute recombinant human BACE1 enzyme to the desired concentration in the reaction buffer.
-
Prepare serial dilutions of this compound and a known BACE1 inhibitor (positive control) in the reaction buffer.
-
-
Enzymatic Reaction:
-
In a 96-well black microplate, add the BACE1 enzyme solution.
-
Add the different concentrations of TDC, the positive control, or vehicle (DMSO) to the respective wells.
-
Pre-incubate the enzyme with the inhibitors for 15-30 minutes at the recommended temperature (e.g., 37°C).
-
Initiate the reaction by adding the FRET peptide substrate to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately begin monitoring the fluorescence intensity at regular intervals using a fluorescence plate reader. Cleavage of the substrate by BACE1 separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Calculate the reaction rates (slopes of the fluorescence vs. time curves).
-
Determine the percent inhibition for each TDC concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Conclusion
This compound is a promising natural product with well-defined chemical properties and significant, multifaceted biological activities. Its ability to specifically inhibit key enzymes and transcription factors like BACE1 and RORγt makes it a valuable lead compound for the development of novel therapeutics for Alzheimer's disease and autoimmune disorders. The synthetic routes and experimental protocols detailed in this guide provide a solid foundation for researchers to further explore the pharmacological potential of this intriguing chalcone.
References
- 1. Natural Compound 2,2′,4′-Trihydroxychalcone Suppresses T Helper 17 Cell Differentiation and Disease Progression by Inhibiting Retinoid-Related Orphan Receptor Gamma T - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C15H12O4 | CID 5811533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound from Glycyrrhiza glabra as a new specific BACE1 inhibitor efficiently ameliorates memory impairment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. jocpr.com [jocpr.com]
An In-depth Technical Guide to the Synthesis of 2,2',4'-Trihydroxychalcone via Claisen-Schmidt Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are a prominent class of open-chain flavonoids. They serve as crucial biosynthetic precursors for other flavonoids and are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The 2,2',4'-trihydroxy substitution pattern is of particular interest for its potential biological activities.
The Claisen-Schmidt condensation is the most common and efficient method for synthesizing chalcones. This base-catalyzed reaction involves the condensation of a substituted acetophenone with a substituted benzaldehyde. This guide provides a detailed technical overview of the synthesis of 2,2',4'-Trihydroxychalcone, focusing on the experimental protocol, reaction mechanism, and characterization of the final product.
Synthesis of this compound
The synthesis of this compound is achieved through the Claisen-Schmidt condensation of 2,4-dihydroxyacetophenone and 2-hydroxybenzaldehyde (salicylaldehyde) in the presence of a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent.
Reaction Scheme
Mechanism of Claisen-Schmidt Condensation
The base-catalyzed Claisen-Schmidt condensation proceeds through a series of steps involving the formation of an enolate, nucleophilic attack, and subsequent dehydration.
2,2',4'-Trihydroxychalcone: A Comprehensive Technical Guide on its Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2',4'-Trihydroxychalcone (TDC), a natural chalcone derivative, has emerged as a promising anti-inflammatory agent. This technical guide provides an in-depth overview of the current scientific understanding of its anti-inflammatory properties, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation. TDC exhibits its effects through the modulation of key signaling pathways, including the inhibition of Retinoid-related orphan receptor gamma t (RORγt) and the suppression of NF-κB and MAPK signaling cascades. These actions lead to a significant reduction in the production of various pro-inflammatory mediators, such as cytokines, nitric oxide, and prostaglandins. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development by consolidating the available data, detailing experimental methodologies, and visualizing the complex biological processes involved.
Introduction
Chalcones are a class of naturally occurring compounds belonging to the flavonoid family, known for their wide range of pharmacological activities. Among them, this compound (TDC) has garnered significant attention for its potent anti-inflammatory effects. Structurally characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, TDC's anti-inflammatory properties are attributed to its ability to interfere with multiple key inflammatory pathways. This guide will explore the molecular mechanisms underlying TDC's anti-inflammatory action, present quantitative data on its efficacy from various in vitro and in vivo studies, and provide detailed experimental protocols to facilitate further research.
Molecular Mechanisms of Anti-inflammatory Action
TDC exerts its anti-inflammatory effects through a multi-targeted approach, primarily by inhibiting the differentiation and function of pro-inflammatory immune cells and by blocking the production of inflammatory mediators.
Inhibition of T Helper 17 (Th17) Cell Differentiation via RORγt
A key mechanism of TDC's immunomodulatory activity is its ability to suppress the differentiation of T helper 17 (Th17) cells, which are critical drivers of autoimmune and inflammatory diseases.[1][2] TDC achieves this by directly binding to the ligand-binding domain of the Retinoid-related orphan receptor gamma t (RORγt), a master transcription factor for Th17 cell differentiation.[1][2] This interaction inhibits the transcriptional activity of RORγt, leading to a dose-dependent reduction in Th17 cell polarization and the subsequent secretion of the pro-inflammatory cytokine Interleukin-17 (IL-17).[1][2]
Modulation of NF-κB and MAPK Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response, regulating the expression of a wide array of pro-inflammatory genes. While direct evidence for this compound is still emerging, numerous studies on closely related hydroxychalcones demonstrate their potent inhibitory effects on these pathways.[3] These chalcones have been shown to suppress the activation of NF-κB by preventing the degradation of its inhibitor, IκBα, thereby blocking the nuclear translocation of the p65 subunit.[3] Additionally, they can inhibit the phosphorylation of key MAPK proteins such as p38.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory efficacy of TDC has been quantified in various experimental models. The following tables summarize the key findings.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Parameter | Cell Line | Stimulant | TDC Concentration | Effect | Reference |
| Th17 Cell Differentiation | Mouse Splenocytes | Th17-polarizing conditions | 1.25, 2.5, 5 µM | Dose-dependent inhibition of Th17 cell polarization. | [1][2] |
| IL-17 Secretion | Mouse Splenocytes | Th17-polarizing conditions | 1.25, 2.5, 5 µM | Significant dose-dependent decrease in IL-17 secretion. | [1][2] |
| IL-17a and IL-17f Gene Expression | Mouse Splenocytes | Th17-polarizing conditions | 2.5 µM | Significant inhibition of IL-17a and IL-17f mRNA expression. | [1] |
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Animal Model | Dosage | Administration Route | Key Findings | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | 10 mg/kg/day | Intraperitoneal | Significantly inhibited clinical scores and cumulative clinical scores. Reduced CNS inflammation. | [1] |
| Dextran Sulfate Sodium (DSS)-Induced Colitis | Not specified | Not specified | Significantly inhibited the release of IL-17, IFN-γ, and TNF-α in colonic tissues. Inhibited the expression of IL-17, IFN-γ, TNF-α, IL-1β, IL-6, IL-22, and IL-23 genes in the colon. | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of this compound.
In Vitro Inhibition of Th17 Cell Differentiation
Objective: To assess the effect of TDC on the differentiation of naive CD4+ T cells into Th17 cells.
Materials:
-
Naive CD4+ T cells isolated from mouse spleens.
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Th17-polarizing cytokines: Recombinant human TGF-β1 (5 ng/mL), recombinant mouse IL-6 (20 ng/mL).
-
Anti-CD3 (5 µg/mL) and anti-CD28 (2 µg/mL) antibodies.
-
This compound (TDC) stock solution in DMSO.
-
Flow cytometer and antibodies for Th17 cell staining (e.g., anti-CD4, anti-IL-17A).
-
ELISA kit for IL-17A quantification.
-
Reagents for RNA extraction and qRT-PCR.
Procedure:
-
Isolate naive CD4+ T cells from the spleens of mice using magnetic-activated cell sorting (MACS).
-
Coat a 96-well plate with anti-CD3 and anti-CD28 antibodies overnight at 4°C.
-
Wash the plate with sterile PBS.
-
Seed the naive CD4+ T cells at a density of 1 x 10^6 cells/mL in the antibody-coated plate.
-
Add the Th17-polarizing cytokines (TGF-β1 and IL-6) to the culture medium.
-
Treat the cells with various concentrations of TDC (e.g., 1.25, 2.5, 5 µM) or vehicle (DMSO).
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
For Flow Cytometry:
-
Restimulate the cells with PMA (50 ng/mL), ionomycin (1 µg/mL), and a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Harvest the cells and stain for surface markers (e.g., CD4).
-
Fix and permeabilize the cells, then stain for intracellular IL-17A.
-
Analyze the percentage of CD4+IL-17A+ cells by flow cytometry.
-
-
For ELISA:
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-17A using a commercial ELISA kit according to the manufacturer's instructions.
-
-
For qRT-PCR:
-
Harvest the cells and extract total RNA.
-
Synthesize cDNA and perform quantitative real-time PCR to measure the expression levels of Il17a and Il17f genes, using a housekeeping gene (e.g., Actb) for normalization.
-
In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model
Objective: To evaluate the therapeutic efficacy of TDC in a mouse model of inflammatory bowel disease.
Materials:
-
8-10 week old C57BL/6 mice.
-
Dextran sulfate sodium (DSS), molecular weight 36,000-50,000.
-
This compound (TDC).
-
Vehicle for TDC administration (e.g., corn oil).
-
Equipment for daily monitoring (body weight, stool consistency, presence of blood).
-
Reagents and equipment for colon tissue collection, histology, and molecular analysis (ELISA, qRT-PCR).
Procedure:
-
Acclimatize mice for at least one week before the start of the experiment.
-
Induce acute colitis by administering 2.5-3% (w/v) DSS in the drinking water for 7 consecutive days.
-
Administer TDC (e.g., 10 mg/kg) or vehicle daily via oral gavage or intraperitoneal injection, starting from day 0 of DSS administration.
-
Monitor the mice daily for:
-
Body weight loss.
-
Stool consistency (0: normal, 2: loose, 4: diarrhea).
-
Presence of blood in feces (0: negative, 2: positive, 4: gross bleeding).
-
Calculate a Disease Activity Index (DAI) by combining these scores.
-
-
On day 8, euthanize the mice and collect the colons.
-
Measure the colon length.
-
Fix a portion of the colon in 10% neutral buffered formalin for histological analysis (H&E staining) to assess tissue damage and inflammatory cell infiltration.
-
Homogenize another portion of the colon to prepare lysates for:
-
ELISA: to measure the protein levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-17).
-
qRT-PCR: to measure the mRNA expression of pro-inflammatory genes.
-
In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model
Objective: To assess the neuroprotective and anti-inflammatory effects of TDC in a mouse model of multiple sclerosis.
Materials:
-
8-10 week old female C57BL/6 mice.
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55).
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Pertussis toxin (PT).
-
This compound (TDC).
-
Vehicle for TDC administration.
-
Clinical scoring system for EAE.
Procedure:
-
On day 0, immunize mice subcutaneously at two sites on the flank with an emulsion of MOG35-55 in CFA.
-
On day 0 and day 2, administer pertussis toxin intraperitoneally.
-
Begin daily administration of TDC (e.g., 10 mg/kg) or vehicle intraperitoneally from day 0 (prophylactic) or after the onset of clinical signs (therapeutic).
-
Monitor the mice daily for clinical signs of EAE using a standard scoring system (e.g., 0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: forelimb and hind limb paralysis; 5: moribund).
-
Record body weights daily.
-
At the end of the experiment (e.g., day 21-28), euthanize the mice.
-
Perfuse the mice with saline and collect the brain and spinal cord for:
-
Histology: (e.g., H&E, Luxol Fast Blue) to assess inflammation and demyelination.
-
Immunohistochemistry: to detect immune cell infiltration (e.g., CD4+ T cells, macrophages).
-
Flow cytometry: of CNS-infiltrating mononuclear cells.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of the anti-inflammatory properties of a compound like this compound.
Conclusion
This compound demonstrates significant anti-inflammatory properties through its targeted inhibition of key inflammatory pathways, particularly the RORγt-mediated Th17 cell differentiation and potentially the NF-κB and MAPK signaling cascades. The available in vitro and in vivo data support its potential as a therapeutic candidate for inflammatory and autoimmune diseases. This technical guide provides a comprehensive resource for researchers, summarizing the current knowledge and providing detailed experimental protocols to guide future investigations into the promising anti-inflammatory effects of this natural compound. Further studies are warranted to fully elucidate its molecular targets, establish detailed dose-response relationships for a wider range of inflammatory mediators, and assess its safety and pharmacokinetic profile in more detail.
References
- 1. mdpi.com [mdpi.com]
- 2. Natural Compound 2,2′,4′-Trihydroxychalcone Suppresses T Helper 17 Cell Differentiation and Disease Progression by Inhibiting Retinoid-Related Orphan Receptor Gamma T - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of lipopolysaccharide-induced expression of inducible nitric oxide synthase and tumor necrosis factor-alpha by 2'-hydroxychalcone derivatives in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Antioxidant Potential of 2,2',4'-Trihydroxychalcone: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the antioxidant potential of 2,2',4'-Trihydroxychalcone, a member of the chalcone family of flavonoids. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms, experimental evaluation, and relevant signaling pathways associated with this promising natural compound. While specific quantitative antioxidant data for this compound is emerging, this guide establishes a framework for its investigation by presenting data from structurally related chalcones and detailing the requisite experimental protocols.
Introduction to this compound and its Antioxidant Significance
Chalcones are open-chain flavonoids characterized by a three-carbon α,β-unsaturated carbonyl system that connects two aromatic rings. This structural motif is the foundation for a wide array of biological activities, including antioxidant, anti-inflammatory, and antiproliferative properties. The antioxidant capacity of chalcones is largely influenced by the number and position of hydroxyl groups on their aromatic rings, which are crucial for their radical scavenging and metal-chelating activities.
This compound, a specific trihydroxy-substituted chalcone, has been identified in plants such as Glycyrrhiza glabra (licorice root) and Soymida febrifuga.[1][2] Its structural features, particularly the presence of multiple hydroxyl groups, suggest a significant potential to counteract oxidative stress, a key pathological factor in numerous chronic diseases including neurodegenerative disorders, cardiovascular diseases, and cancer. This guide explores the scientific basis for this potential and provides the necessary tools for its further investigation.
Quantitative Antioxidant Data
Comprehensive quantitative data for the antioxidant activity of this compound is still under active investigation. However, by examining structurally similar trihydroxychalcones, we can infer its potential efficacy. The following table summarizes the 50% inhibitory concentration (IC50) values for various chalcones in common antioxidant assays, providing a valuable comparative context. A lower IC50 value indicates a higher antioxidant potency.
| Compound | DPPH Assay IC50 (µM) | ABTS Assay IC50 (µM) | Lipid Peroxidation Inhibition IC50 (µM) | Reference |
| 2',4',4-Trihydroxychalcone | Data not available | Data not available | Data not available | [3][4][5] |
| 2',4',6'-Trihydroxychalcone | ~40.52 (as µg/mL) | Data not available | Data not available | [6][7] |
| Butein (2',3,4,4'-Tetrahydroxychalcone) | Reported potent activity | Data not available | Data not available | [8] |
| Ascorbic Acid (Standard) | ~54.08 | ~127.7 (as µg/mL) | Data not available | [9][10] |
| Trolox (Standard) | Data not available | ~2.34 (as µg/mL) | Data not available | [11] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
Experimental Protocols
To facilitate further research into the antioxidant properties of this compound, this section provides detailed methodologies for key in vitro antioxidant assays.
Synthesis of this compound
The primary method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde.[12]
Protocol:
-
Reactant Preparation: Dissolve 2',4'-dihydroxyacetophenone and 2-hydroxybenzaldehyde in ethanol.
-
Reaction Initiation: Cool the acetophenone solution in an ice bath and slowly add an aqueous solution of a strong base, such as potassium hydroxide or sodium hydroxide, with constant stirring.
-
Aldehyde Addition: Add the ethanolic solution of 2-hydroxybenzaldehyde dropwise to the reaction mixture.
-
Reaction Progression: Continue stirring the mixture at a low temperature for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).
-
Product Isolation: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone.
-
Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain pure this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a fresh solution of DPPH (typically 0.1 mM) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add various concentrations of the chalcone solution.
-
Add the DPPH solution to each well.
-
Include a control well with solvent and DPPH solution, and a blank well with solvent only.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the chalcone concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+) by an antioxidant, leading to a decrease in its characteristic blue-green color.
Protocol:
-
Reagent Preparation:
-
Generate the ABTS•+ solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add different concentrations of the this compound solution to the wells of a 96-well plate.
-
Add the diluted ABTS•+ solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a short period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of scavenging activity as described for the DPPH assay and determine the IC50 value.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺-TPTZ), which has an intense blue color.
Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and ferric chloride solution.
-
-
Assay Procedure:
-
Add the this compound solutions at various concentrations to a 96-well plate.
-
Add the freshly prepared FRAP reagent to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Create a standard curve using a known antioxidant like ferrous sulfate.
-
Express the results as ferric reducing equivalents (e.g., µM Fe²⁺ equivalents).[12]
-
Core Signaling Pathway: The Keap1-Nrf2 Axis
A primary mechanism through which chalcones exert their antioxidant effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[13][14][15] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome.[16][17] Electrophilic compounds, such as chalcones with their α,β-unsaturated carbonyl system, can react with cysteine residues on Keap1.[17][18] This interaction leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 complex.
Once released, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[18] This binding initiates the transcription of numerous cytoprotective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), and catalase (CAT).[16] The upregulation of these enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances, thereby conferring protection against oxidative stress.
Conclusion and Future Directions
This compound represents a compelling molecule for further investigation in the field of antioxidant research and drug development. Its structural characteristics, combined with the known activities of related chalcones, strongly suggest a potent ability to mitigate oxidative stress. The detailed experimental protocols and the elucidation of the Keap1-Nrf2 signaling pathway provided in this guide offer a solid foundation for researchers to quantitatively assess its antioxidant efficacy and explore its therapeutic potential. Future studies should focus on generating specific IC50 values for this compound in a comprehensive panel of antioxidant assays and further delineating its interactions with key cellular targets. Such research will be pivotal in unlocking the full therapeutic promise of this natural compound.
References
- 1. This compound | C15H12O4 | CID 5811533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound from Glycyrrhiza glabra as a new specific BACE1 inhibitor efficiently ameliorates memory impairment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [slovetres.si]
- 5. Effectiveness of the Natural Antioxidant 2,4,4′-Trihydroxychalcone on the Oxidation of Sunflower Oil during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 2',4',6'-trihydroxychalcones as a new class of tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 2,4,6-trihydroxychalcone derivatives as novel protein tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. benchchem.com [benchchem.com]
- 13. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. iris.uniroma1.it [iris.uniroma1.it]
- 16. Frontiers | Licochalcone A Upregulates Nrf2 Antioxidant Pathway and Thereby Alleviates Acetaminophen-Induced Hepatotoxicity [frontiersin.org]
- 17. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
A Technical Guide to the Neuroprotective Effects of 2,2',4'-Trihydroxychalcone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2',4'-Trihydroxychalcone (TDC), a natural chalcone derivative, has emerged as a promising neuroprotective agent with multifaceted mechanisms of action. This technical guide provides an in-depth overview of the current scientific understanding of TDC's neuroprotective properties, focusing on its therapeutic potential in neurodegenerative diseases such as Alzheimer's disease and its role in mitigating neuroinflammation. This document summarizes key quantitative data, details experimental protocols for cited studies, and visualizes the core signaling pathways modulated by TDC.
Introduction
Neurodegenerative diseases, characterized by the progressive loss of structure and function of neurons, pose a significant challenge to global health. The complex pathology of these disorders, often involving amyloid-beta (Aβ) plaque formation, neuroinflammation, and oxidative stress, necessitates the development of therapeutic agents with diverse mechanisms of action. This compound (TDC), a flavonoid found in various plant species including Glycyrrhiza glabra (licorice), has garnered attention for its potential to address multiple facets of neurodegeneration. This guide will explore the scientific evidence supporting the neuroprotective effects of TDC, providing a valuable resource for researchers and drug development professionals in the field.
Mechanisms of Neuroprotection
The neuroprotective effects of this compound are attributed to its ability to modulate key pathological pathways implicated in neurodegenerative diseases.
Inhibition of β-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1)
One of the primary mechanisms underlying TDC's neuroprotective potential in the context of Alzheimer's disease is its function as a specific, non-competitive inhibitor of BACE1.[1] BACE1 is the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, the main component of senile plaques in the brains of Alzheimer's patients.[1] By inhibiting BACE1, TDC effectively reduces the generation of Aβ, thereby mitigating a central aspect of Alzheimer's pathology.
Modulation of Neuroinflammation via RORγt Inhibition
Neuroinflammation is a critical component in the progression of many neurodegenerative disorders. T helper 17 (Th17) cells, a subset of pro-inflammatory T cells, are key drivers of this process. The differentiation and function of Th17 cells are controlled by the transcription factor Retinoid-related orphan receptor gamma t (RORγt).[2][3] this compound has been identified as a direct inhibitor of RORγt, binding to its ligand-binding domain.[2][3] This inhibition suppresses the differentiation of Th17 cells and their production of pro-inflammatory cytokines, offering a potent anti-inflammatory mechanism.[2]
Activation of the Nrf2 Antioxidant Response Pathway
Oxidative stress is a common feature of neurodegenerative diseases, leading to neuronal damage and death. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary cellular defense mechanism against oxidative stress.[4][5] Chalcones, including TDC, are known to activate the Nrf2 pathway.[4][5][6] They are thought to interact with Keap1, a repressor protein of Nrf2, leading to the dissociation of the Nrf2-Keap1 complex.[7] This allows Nrf2 to translocate to the nucleus and activate the transcription of a battery of antioxidant and cytoprotective genes.[7][8]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on the neuroprotective effects of this compound.
Table 1: In Vivo Efficacy of this compound in a Mouse Model of Alzheimer's Disease
| Parameter | Treatment Group | Dosage | Outcome | Reference |
| Memory Impairment | APP-PS1 double transgenic mice | 9 mg/kg/day | Significant improvement in memory impairment (Morris water maze test) | [1] |
| Aβ Production | APP-PS1 double transgenic mice | 9 mg/kg/day | Obvious decrease in Aβ production | [1] |
| Aβ Plaque Formation | APP-PS1 double transgenic mice | 9 mg/kg/day | Obvious decrease in Aβ plaque formation | [1] |
Table 2: In Vitro Inhibition of Th17 Cell Differentiation by this compound
| Parameter | Cell Type | TDC Concentration | Effect | Reference |
| Th17 Cell Polarization | Mouse Naïve CD4+ T cells | 1.25, 2.5, and 5 µM | Dose-dependent inhibition of Th17 cell polarization | [2] |
| IL-17 Secretion | Mouse Naïve CD4+ T cells | 1.25, 2.5, and 5 µM | Dose-dependent decrease in IL-17 secretion | [2] |
| IL-17a and IL-17f Gene Expression | Mouse Naïve CD4+ T cells | 2.5 µM | Significant inhibition of gene expression | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's neuroprotective effects.
BACE1 Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and published methodologies.[9][10][11][12][13]
-
Principle: A fluorogenic peptide substrate containing a fluorescence donor and a quencher is used. Cleavage of the substrate by BACE1 separates the donor and quencher, resulting in an increase in fluorescence.
-
Reagents:
-
BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Recombinant human BACE1 enzyme
-
BACE1 fluorogenic substrate
-
BACE1 inhibitor (positive control)
-
This compound (test compound)
-
96-well black microplate
-
-
Procedure:
-
Prepare serial dilutions of TDC and the BACE1 inhibitor in assay buffer.
-
In a 96-well plate, add the assay buffer, TDC or inhibitor dilutions, and the BACE1 substrate.
-
Initiate the reaction by adding the diluted BACE1 enzyme to all wells except the blank.
-
Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at an excitation wavelength of ~320-345 nm and an emission wavelength of ~405-500 nm.
-
Calculate the rate of substrate cleavage (enzyme activity) from the slope of the fluorescence versus time curve.
-
Determine the inhibitory effect of TDC by comparing the enzyme activity in the presence of the compound to the vehicle control.
-
In Vitro Th17 Cell Differentiation Assay
This protocol is based on established methods for inducing and analyzing Th17 cell differentiation.[14][15][16][17][18]
-
Principle: Naïve CD4+ T cells are cultured under conditions that promote their differentiation into Th17 cells. The effect of TDC on this process is assessed by measuring the production of the signature cytokine IL-17.
-
Reagents:
-
Naïve CD4+ T cells (isolated from mouse spleen and lymph nodes)
-
RPMI-1640 medium supplemented with FBS, antibiotics, and other necessary components
-
Anti-CD3 and Anti-CD28 antibodies (for T cell activation)
-
Recombinant murine IL-6 and TGF-β (for Th17 polarization)
-
This compound (dissolved in DMSO)
-
PMA, Ionomycin, and Brefeldin A (for restimulation and intracellular cytokine staining)
-
Fluorescently labeled antibodies against CD4 and IL-17A for flow cytometry
-
-
Procedure:
-
Isolate naïve CD4+ T cells from mice.
-
Culture the cells in a 96-well plate coated with anti-CD3 antibody in the presence of anti-CD28 antibody, IL-6, and TGF-β.
-
Add different concentrations of TDC or vehicle (DMSO) to the cultures.
-
Incubate the cells for 3-5 days.
-
On the final day, restimulate the cells with PMA and Ionomycin in the presence of Brefeldin A for 4-6 hours.
-
Harvest the cells and perform intracellular staining for CD4 and IL-17A.
-
Analyze the percentage of IL-17A-producing CD4+ T cells by flow cytometry.
-
Morris Water Maze Test for Memory Assessment
This protocol describes the standard Morris water maze test used to evaluate spatial learning and memory in mouse models of Alzheimer's disease.[19][20][21][22][23]
-
Principle: This test assesses the ability of a mouse to learn and remember the location of a hidden escape platform in a circular pool of water, using distal visual cues.
-
Apparatus:
-
A circular water tank (e.g., 1.5 m in diameter) filled with opaque water.
-
A submerged escape platform.
-
A video tracking system.
-
-
Procedure:
-
Acquisition Phase (e.g., 5 days):
-
Mice are subjected to a series of trials each day to find the hidden platform.
-
The mouse is released into the water from different starting positions.
-
The time taken to find the platform (escape latency) and the path length are recorded.
-
If the mouse fails to find the platform within a set time (e.g., 60 seconds), it is guided to the platform.
-
-
Probe Trial (Day 6):
-
The platform is removed from the pool.
-
The mouse is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured.
-
-
Data Analysis:
-
Compare the escape latencies and path lengths during the acquisition phase between TDC-treated and control groups.
-
Compare the time spent in the target quadrant during the probe trial between the groups.
-
-
Measurement of Amyloid-Beta Levels in Mouse Brain
This protocol outlines the procedure for quantifying Aβ levels in the brains of transgenic mice using an enzyme-linked immunosorbent assay (ELISA).[24][25][26][27][28]
-
Principle: Brain homogenates are analyzed using a sandwich ELISA specific for Aβ40 and Aβ42.
-
Reagents:
-
Mouse brains from treated and control groups.
-
Homogenization buffer (e.g., containing protease inhibitors).
-
Guanidine-HCl for extraction of insoluble Aβ.
-
Commercially available Aβ40 and Aβ42 ELISA kits.
-
-
Procedure:
-
Homogenize the brain tissue in a suitable buffer to extract soluble proteins.
-
Centrifuge the homogenate and collect the supernatant (soluble fraction).
-
To extract the insoluble Aβ, resuspend the pellet in a solution containing guanidine-HCl.
-
Centrifuge and collect the supernatant (insoluble fraction).
-
Dilute the samples and perform the Aβ40 and Aβ42 ELISA according to the manufacturer's instructions.
-
Quantify the Aβ levels based on a standard curve.
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and the general experimental workflows.
References
- 1. This compound from Glycyrrhiza glabra as a new specific BACE1 inhibitor efficiently ameliorates memory impairment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Natural Compound this compound Suppresses T Helper 17 Cell Differentiation and Disease Progression by Inhibiting Retinoid-Related Orphan Receptor Gamma T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Beta-Secretase (BACE1) Activity Assay Kit (Fluorometric) (ab282921) is not available | Abcam [abcam.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resources.revvity.com [resources.revvity.com]
- 17. Protocol for the Differentiation and Characterization of Human Th17 Cells: R&D Systems [rndsystems.com]
- 18. antbioinc.com [antbioinc.com]
- 19. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. youtube.com [youtube.com]
- 22. cyagen.com [cyagen.com]
- 23. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Measuring Amyloid-β Peptide Concentrations in Murine Brain with Improved ELISA Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A protocol for quantitative analysis of murine and human amyloid-β1-40 and 1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Quantification of Aβ by immunohistochemistry [bio-protocol.org]
- 28. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
An In-depth Technical Guide on the Core Mechanism of Action of 2,2',4'-Trihydroxychalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2',4'-Trihydroxychalcone (TDC), a flavonoid compound found in plants such as Glycyrrhiza glabra (licorice), has garnered significant scientific interest due to its diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the core mechanisms of action of TDC, focusing on its molecular targets and modulation of key signaling pathways. The information presented herein is intended to support further research and development of TDC as a potential therapeutic agent for a range of diseases, including neurodegenerative disorders, cancer, and autoimmune conditions.
Quantitative Data Summary
The biological activity of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a comparative reference for its potency across different biological targets and cell lines.
Table 1: Anticancer Activity of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| A549 (Human Lung Cancer) | CCK-8 | IC50 (24h) | 65.72 ± 4.20 µM | [3] |
| A549 (Human Lung Cancer) | CCK-8 | IC50 (48h) | 33.46 ± 4.11 µM | [3] |
| A549 (Human Lung Cancer) | CCK-8 | IC50 (72h) | 19.86 ± 2.33 µM | [3] |
Table 2: Enzyme Inhibition by this compound
| Enzyme | Inhibition Type | Parameter | Value | Reference |
| BACE1 | Non-competitive | - | - | [1][4] |
Table 3: Immunomodulatory Activity of this compound
| Cell Type | Assay | Effect | Concentration | Reference |
| Splenocytes | CCK-8 | No toxicity | 5 µM | [5][6] |
| Th17 cells | In vitro differentiation | Significant inhibition of IL-17a and IL-17f gene expression | 2.5 µM | [5] |
| 293T cells | Luciferase reporter assay | Reduced RORγt luciferase activity to 33.63% of control | 25 µM | [6] |
Core Mechanisms of Action
This compound exerts its biological effects through multiple mechanisms, primarily by targeting key proteins involved in disease pathogenesis.
Neuroprotective Effects via BACE1 Inhibition
In the context of Alzheimer's disease, TDC acts as a specific, non-competitive inhibitor of the β-site amyloid precursor protein (APP)-cleaving enzyme 1 (BACE1).[1][4] BACE1 is the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, which are the primary component of the senile plaques found in the brains of Alzheimer's patients.[1][4] By inhibiting BACE1, TDC effectively reduces the cleavage of APP and subsequent Aβ production, thereby mitigating a key pathological hallmark of the disease.[1][4]
Caption: BACE1 Inhibition by this compound.
Anticancer Activity through PI3K/AKT/NF-κB Pathway Suppression
TDC has demonstrated significant antitumor effects, particularly in human lung cancer cells (A549).[3] Its mechanism of action involves the inhibition of cell proliferation, migration, and vasculogenic mimicry (VM) formation, alongside the induction of apoptosis.[3] These effects are mediated through the suppression of the PI3K/AKT/NF-κB signaling pathway.[3]
Specifically, TDC treatment leads to:
-
Downregulation of pro-survival and pro-metastatic proteins: This includes decreased expression of phosphorylated (p)-PI3K, p-AKT, p-mTOR, vascular endothelial growth factor (VEGF), matrix metalloproteinase-2/9 (MMP-2/9), N-cadherin, and E-selectin.[3]
-
Upregulation of tumor suppressor and pro-apoptotic proteins: TDC increases the expression of E-cadherin, Bax, cleaved poly (ADP-ribose) polymerase (PARP), and caspase-3, while decreasing the anti-apoptotic protein Bcl-2.[3]
-
Inhibition of NF-κB nuclear translocation: By reducing the nuclear expression of NF-κB, TDC inhibits the transcription of genes involved in tumor apoptosis and metastasis.[3]
Caption: PI3K/AKT/NF-κB Pathway Inhibition by TDC.
Immunomodulatory Effects via RORγt Inhibition
TDC exhibits immunomodulatory properties by directly targeting the Retinoid-related orphan receptor gamma t (RORγt).[5][6] RORγt is a key transcription factor for the differentiation of pro-inflammatory Th17 cells, which are implicated in various autoimmune diseases.[5] TDC binds to the ligand-binding domain of RORγt, inhibiting its transcriptional activity.[5][6] This leads to the suppression of Th17 cell differentiation and a reduction in the production of pro-inflammatory cytokines such as IL-17.[5]
Caption: RORγt Inhibition by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to elucidate the mechanism of action of this compound.
Cell Proliferation Assay (CCK-8)
-
Objective: To assess the effect of TDC on the proliferation of cancer cells.
-
Methodology:
-
Seed A549 cells in a 96-well plate at a density of 1x10³ cells/well and pre-culture for 24 hours.[3]
-
Treat the cells with varying concentrations of TDC (e.g., 0.0, 2.5, 5.0, 10.0, 20.0, and 40.0 µM) for 24, 48, and 72 hours.[3]
-
Add 10 µl of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.[3]
-
Measure the absorbance at 450 nm using a microplate reader.[3]
-
Calculate the cell viability and IC50 values based on the optical density readings.[3]
-
Caption: CCK-8 Cell Proliferation Assay Workflow.
Western Blot Analysis
-
Objective: To determine the effect of TDC on the expression levels of specific proteins in a signaling pathway.
-
Methodology:
-
Treat A549 cells with different concentrations of TDC for a specified time.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with non-fat milk to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-PI3K, p-AKT, Bcl-2, Bax, etc.).
-
Wash the membrane and incubate with a horseradish peroxidase-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities relative to a loading control (e.g., β-actin).
-
In Vitro Th17 Cell Differentiation Assay
-
Objective: To evaluate the effect of TDC on the differentiation of naive CD4+ T cells into Th17 cells.
-
Methodology:
-
Isolate naive CD4+ T cells from the spleens of mice.
-
Culture the cells under Th17-polarizing conditions (e.g., with anti-CD3, anti-CD28, IL-6, and TGF-β).
-
Treat the cells with different concentrations of TDC.
-
After a few days of culture, restimulate the cells and perform intracellular staining for IL-17A.
-
Analyze the percentage of IL-17A-producing cells by flow cytometry.
-
Alternatively, measure the levels of IL-17a and IL-17f gene expression using quantitative real-time PCR (qRT-PCR).[5]
-
Conclusion
This compound is a multifaceted natural compound with significant therapeutic potential. Its mechanisms of action, encompassing the inhibition of key enzymes like BACE1, the suppression of critical cancer-related signaling pathways such as PI3K/AKT/NF-κB, and the modulation of the immune response through RORγt inhibition, highlight its promise in the development of novel treatments for Alzheimer's disease, lung cancer, and autoimmune disorders. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for the scientific community to further explore and harness the therapeutic benefits of this remarkable chalcone.
References
- 1. This compound from Glycyrrhiza glabra as a new specific BACE1 inhibitor efficiently ameliorates memory impairment in mice | AlzPED [alzped.nia.nih.gov]
- 2. This compound | C15H12O4 | CID 5811533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effects of 2,2′,4′-trihydroxychalcone on the proliferation, metastasis and apoptosis of A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound from Glycyrrhiza glabra as a new specific BACE1 inhibitor efficiently ameliorates memory impairment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural Compound 2,2′,4′-Trihydroxychalcone Suppresses T Helper 17 Cell Differentiation and Disease Progression by Inhibiting Retinoid-Related Orphan Receptor Gamma T - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Preliminary Screening of 2,2',4'-Trihydroxychalcone: A Technical Guide to its Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2',4'-Trihydroxychalcone (TDC), a member of the chalcone family of flavonoids, has emerged as a compound of significant interest in pharmacological research due to its diverse bioactive properties. This technical guide provides a comprehensive overview of the preliminary screening of TDC's bioactivity, with a focus on its anticancer, anti-inflammatory, antioxidant, and enzyme-inhibiting potential. This document summarizes key quantitative data, presents detailed experimental methodologies for the cited bioassays, and visualizes the implicated signaling pathways and experimental workflows. The compiled data and protocols aim to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.
Anticancer Activity
TDC has demonstrated notable cytotoxic effects against human cancer cell lines. The primary mechanism of action appears to involve the induction of apoptosis and the inhibition of key cell survival signaling pathways.
Quantitative Data: In Vitro Cytotoxicity
The inhibitory concentration (IC50) values of this compound and related chalcone derivatives against various cancer cell lines are summarized in Table 1.
| Compound | Cancer Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| This compound | A549 (Human Lung Cancer) | CCK-8 | 24 | 65.72 ± 4.20 | [1] |
| 48 | 33.46 ± 4.11 | [1] | |||
| 72 | 19.86 ± 2.33 | [1] | |||
| 2',4'-Dihydroxychalcone derivative | MCF-7 (Human Breast Cancer) | MTT | Not Specified | 8.4 - 34.3 | |
| PC-3 (Human Prostate Cancer) | MTT | Not Specified | 9.3 - 29.4 | ||
| HT-29 (Human Colon Cancer) | MTT | Not Specified | 15.3 - 36.3 | ||
| Licochalcone A | MCF-7 (Human Breast Cancer) | Not Specified | 24 | Not Specified | [2] |
| BT-20 (Human Breast Cancer) | Not Specified | 24 | Not Specified | [2] |
Experimental Protocol: Cell Viability Assay (Cell Counting Kit-8)
This protocol outlines the determination of cell viability upon treatment with this compound using the Cell Counting Kit-8 (CCK-8) assay.[3][4][5][6]
Materials:
-
This compound (TDC)
-
Human cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and adjust the cell suspension to a concentration of 5 x 10⁴ cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of TDC in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the TDC dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve TDC, e.g., DMSO) and a blank control (medium only).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
CCK-8 Assay:
-
Following the incubation period, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time may vary depending on the cell type and density.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
The IC50 value, the concentration of TDC that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.[7]
-
Signaling Pathway: PI3K/AKT/NF-κB Inhibition
This compound has been shown to inhibit the proliferation, migration, and invasion of A549 lung cancer cells by suppressing the PI3K/AKT/NF-κB signaling pathway.[1]
References
- 1. Effects of 2,2′,4′-trihydroxychalcone on the proliferation, metastasis and apoptosis of A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 4. apexbt.com [apexbt.com]
- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. IC50 - Wikipedia [en.wikipedia.org]
2,2',4'-Trihydroxychalcone: A BACE1 Inhibitor for Alzheimer's Disease Mitigation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The formation of these plaques is initiated by the enzymatic cleavage of the amyloid precursor protein (APP) by the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). As such, the inhibition of BACE1 is a primary therapeutic strategy in the development of disease-modifying treatments for AD. This document provides a comprehensive overview of 2,2',4'-Trihydroxychalcone (TDC), a natural product isolated from Glycyrrhiza glabra (licorice), that has been identified as a specific, non-competitive inhibitor of BACE1.[1][2]
Quantitative Data on BACE1 Inhibition
This compound has demonstrated potent inhibitory activity against BACE1. The key quantitative metric for its efficacy is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The inhibition kinetics reveal a non-competitive mechanism, indicating that TDC can bind to both the free enzyme and the enzyme-substrate complex.[3][4]
| Compound | Target | IC50 Value (µM) | Inhibition Type | Source |
| This compound (TDC) | BACE1 | 2.45 | Non-competitive | [3] |
Mechanism of Action and Signaling Pathway
BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, which leads to the production of Aβ peptides.[5] By cleaving APP at the β-site, BACE1 generates the N-terminus of the Aβ peptide and a C-terminal fragment (C99). The C99 fragment is subsequently cleaved by γ-secretase to release Aβ peptides of varying lengths, primarily Aβ40 and Aβ42. The Aβ42 isoform is particularly prone to aggregation and is a major component of the amyloid plaques observed in AD brains.
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of BACE1. As a non-competitive inhibitor, it binds to an allosteric site on the enzyme, distinct from the active site where APP binds.[4] This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency without preventing the substrate from binding. The ultimate result is a decrease in the production of Aβ peptides, thereby mitigating the progression of amyloid plaque formation.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the inhibitory activity of this compound against BACE1.
In Vitro BACE1 Inhibition Assay (Fluorogenic)
This assay measures the direct inhibitory effect of a compound on recombinant human BACE1 enzyme activity.
-
Principle: A fluorogenic peptide substrate containing a donor and a quencher is used. Cleavage of the substrate by BACE1 separates the donor and quencher, resulting in an increase in fluorescence intensity.
-
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 peptide substrate (containing a fluorescence donor and acceptor)
-
BACE1 assay buffer
-
Test compound (this compound)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer to the "Blank" wells.
-
Prepare a Master Mix containing the assay buffer and BACE1 peptide substrate. Add this to all wells except the "Blank" wells.
-
Add the test compound dilutions to the "Test Inhibitor" wells. Add a diluent solution without the inhibitor to the "Positive Control" and "Blank" wells.
-
Dilute the BACE1 enzyme in the assay buffer.
-
Initiate the reaction by adding the diluted BACE1 enzyme to the "Positive Control" and "Test Inhibitor" wells.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 20 minutes) or at a specific endpoint using a microplate reader (Excitation: 320 nm, Emission: 405 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the kinetic curve) or the endpoint fluorescence.
-
Determine the percent inhibition for each concentration of the test compound relative to the "Positive Control".
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Assay for Aβ Production
This assay assesses the ability of the inhibitor to reduce Aβ production in a cellular context.
-
Principle: Cells overexpressing human APP with the Swedish mutation (HEK293-APPswe) are treated with the test compound. The levels of secreted Aβ40 and Aβ42 in the cell culture medium are then quantified using an ELISA.
-
Materials:
-
HEK293-APPswe cells
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Aβ40 and Aβ42 ELISA kits
-
-
Procedure:
-
Plate the HEK293-APPswe cells in a suitable culture plate and allow them to adhere.
-
Replace the culture medium with fresh medium containing serial dilutions of the test compound or a vehicle control.
-
Incubate the cells for a defined period (e.g., 24 hours).
-
Collect the conditioned medium from each well.
-
Quantify the concentrations of Aβ40 and Aβ42 in the conditioned medium using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for both Aβ40 and Aβ42.
-
Calculate the concentration of Aβ peptides in each sample.
-
Determine the percent reduction in Aβ levels for each inhibitor concentration relative to the vehicle control.
-
Calculate the EC50 value (effective concentration to reduce Aβ by 50%).
-
References
- 1. This compound from Glycyrrhiza glabra as a new specific BACE1 inhibitor efficiently ameliorates memory impairment in mice | AlzPED [alzped.nia.nih.gov]
- 2. This compound from Glycyrrhiza glabra as a new specific BACE1 inhibitor efficiently ameliorates memory impairment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chalcone and its Analogs: Therapeutic and Diagnostic Applications in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-competitive inhibition - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
The Therapeutic Potential of Trihydroxychalcones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trihydroxychalcones, a subclass of chalcones characterized by three hydroxyl groups on their phenyl rings, are emerging as a significant area of interest in medicinal chemistry and drug development. These naturally occurring and synthetic compounds exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. Their therapeutic potential stems from their ability to modulate various cellular signaling pathways implicated in the pathogenesis of numerous diseases. This technical guide provides an in-depth overview of the therapeutic potential of trihydroxychalcones, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Biological Activities and Quantitative Data
Trihydroxychalcones have demonstrated efficacy in a variety of therapeutic areas. The following tables summarize the quantitative data from several key studies, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Trihydroxychalcones
| Compound | Cancer Cell Line | Assay | IC50 / Effect | Reference |
| 2',4',4-Trihydroxychalcone (Isoliquiritigenin) | A549 (Human Lung Cancer) | CCK-8 | Significant inhibition of survival rate | [1] |
| 2',3,4-Trihydroxy-4',6'-dimethoxychalcone | MDA-MB-231 (Triple-Negative Breast Cancer) | MTT | 42.8 µM | [2] |
| 2',4',6-Trihydroxychalcone derivative (Compound 4a) | - | PTP1B Inhibition | 0.27 ± 0.01 μM | [3] |
| 2',4',4-Trihydroxychalcone | S. aureus | Broth microdilution | MIC > 2',4'-dihydroxychalcone | [4] |
Table 2: Anti-inflammatory and Neuroprotective Activity of Trihydroxychalcones
| Compound | Biological Target/Model | Assay | IC50 / Effect | Reference |
| 2,2',5'-Trihydroxychalcone | LPS-stimulated primary rat microglia | ELISA | Inhibition of TNF-α and IL-6 secretion | [5][6] |
| 2',4',4-Trihydroxychalcone | Butyrylcholinesterase | - | 26.55 ± 0.55 μg/mL | [7] |
| 2,2',4'-Trihydroxychalcone | BACE1 enzyme | - | Non-competitive inhibitor | [8] |
| 2',4',6'-Trihydroxychalcone derivative (Compound 15) | Tyrosinase | - | 1 µM | [9] |
Table 3: Antioxidant Activity of Trihydroxychalcones
| Compound | Assay | IC50 / Effect | Reference |
| 3,4,4'-Trihydroxychalcone | - | High antioxidant activity | [10] |
| 2,4,4'-Trihydroxychalcone | - | Effective antioxidant in sunflower oil | [11] |
| 2,2',5'-Trihydroxychalcone | DPPH radical scavenging | Highest activity among tested 2'-hydroxychalcones | [12] |
Key Signaling Pathways in Trihydroxychalcone Activity
The therapeutic effects of trihydroxychalcones are mediated through their interaction with several key signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of novel therapeutic agents.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[13] Trihydroxychalcones have been shown to inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by trihydroxychalcones.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell proliferation, survival, and growth. Its dysregulation is a hallmark of many cancers. Certain trihydroxychalcones have been found to inhibit this pathway, leading to anticancer effects.[1]
Caption: Trihydroxychalcone-mediated inhibition of the PI3K/Akt signaling pathway.
RORγt Signaling in Th17 Cell Differentiation
Retinoid-related orphan receptor gamma t (RORγt) is a key transcription factor for the differentiation of pro-inflammatory Th17 cells.[14] this compound has been identified as a direct inhibitor of RORγt, suggesting its potential in treating autoimmune diseases.[14]
References
- 1. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Antioxidant Activity in vitro [bio-protocol.org]
- 9. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Decoupling the role of RORγt in the differentiation and effector function of TH17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. RORγt and RORα signature genes in human Th17 cells | PLOS One [journals.plos.org]
2,2',4'-Trihydroxychalcone (Isoliquiritigenin): A Technical Guide for Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2',4'-Trihydroxychalcone, more commonly known as Isoliquiritigenin (ISL), is a flavonoid and a potent bioactive compound derived from the licorice plant (Glycyrrhiza species).[1][2] It is a simple chalcone that has garnered significant attention in the scientific community for its wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and notably, antitumor capabilities.[1][2][3][4] ISL has demonstrated inhibitory effects against various cancer types, such as gastric, prostate, breast, and lung cancer.[1] This technical guide provides an in-depth overview of the current research on this compound's application in lung cancer, focusing on its mechanisms of action, summarizing key quantitative data, and detailing relevant experimental protocols.
Mechanism of Action in Lung Cancer
ISL exerts its anticancer effects on lung cancer cells through the modulation of multiple critical signaling pathways and cellular processes. Its activity has been observed in various non-small cell lung cancer (NSCLC) cell lines, including A549, H1299, H1650, and H1975, which harbor different genetic backgrounds such as wild-type or mutant Epidermal Growth Factor Receptor (EGFR).[5]
Inhibition of Proliferation and Cell Cycle Arrest
ISL effectively inhibits the proliferation of human non-small cell lung cancer cells.[6] Studies show that ISL can induce cell cycle arrest in the G1 or G2/M phase.[5][6] This cell cycle blockade is associated with the increased expression of key regulatory proteins like p53 and p21/WAF1.[6]
Induction of Apoptosis
A primary mechanism of ISL's antitumor activity is the induction of apoptosis.[5][6] It modulates both intrinsic and extrinsic apoptotic pathways.
-
Intrinsic (Mitochondrial) Pathway: ISL treatment leads to a significant decrease in the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax.[1][7][8] This shift in the Bax/Bcl-2 ratio disrupts mitochondrial membrane potential, leading to the activation of executioner caspases, such as caspase-3, and the cleavage of poly (ADP-ribose) polymerase (PARP).[1][5][7][8]
-
Extrinsic (Death Receptor) Pathway: ISL has been shown to enhance the expression of the Fas receptor and its ligands (mFasL and sFasL), suggesting an activation of the death receptor-mediated apoptotic cascade.[6]
Suppression of Metastasis and Invasion
ISL and its isomer have demonstrated the ability to inhibit the migration and invasion of lung cancer cells.[1][7] This is achieved by modulating the expression of proteins involved in the epithelial-mesenchymal transition (EMT). Specifically, ISL treatment upregulates the epithelial marker E-cadherin while downregulating mesenchymal markers such as N-cadherin and vimentin.[1][7][9] Furthermore, it decreases the expression of matrix metalloproteinases (MMP-2/9), which are crucial for the degradation of the extracellular matrix during invasion.[7][10]
Modulation of Key Signaling Pathways
The anti-cancer effects of ISL are underpinned by its ability to interfere with critical intracellular signaling networks.
-
PI3K/AKT/mTOR Pathway: This is a central pathway regulating cell survival, proliferation, and growth. ISL significantly decreases the phosphorylation of key proteins in this pathway, including AKT and mTOR, in A549 lung cancer cells.[1][7][9] The inhibition of this pathway contributes directly to the observed decrease in cell proliferation and induction of apoptosis.[1][8]
-
EGFR Signaling: ISL has been found to directly target and suppress the kinase activity of both wild-type and mutant EGFR (L858R/T790M), which is a common driver of NSCLC.[5] This inhibition leads to the downregulation of downstream signaling molecules like Akt and ERK1/2, thus inhibiting the growth of both tyrosine kinase inhibitor (TKI)-sensitive and TKI-resistant NSCLC cells.[5]
-
Src Signaling: Research has shown that ISL's anti-migration and anti-tumorigenic effects are also mediated through its metabolite, 2, 4, 2′, 4′-Tetrahydroxychalcone (THC).[11][12] THC directly inhibits Src kinase activity, leading to reduced phosphorylation of downstream targets like FAK and cortactin, which are essential for cytoskeleton reorganization and cell migration.[11][12]
Quantitative Data Summary
The following tables summarize the quantitative findings from various studies on the effects of this compound on lung cancer.
Table 1: In Vitro Efficacy of this compound on Lung Cancer Cells
| Cell Line | Compound | Concentration | Duration | Observed Effects | Reference |
| A549 | This compound | 5, 10, 20 µM | 48 h | Increased total apoptotic rate to 9.6%, 16%, and 28.2%, respectively. | [8] |
| A549 | Isoliquiritigenin (ISL) | 20 µM | 24 h | Inhibition of proliferation, invasion, and migration. | [13] |
| A549 | This compound | 5, 10, 20 µM | 48 h | Significant inhibition of cell migration and invasion. | [7] |
| H1975, HCC827, H1650 | Isoliquiritigenin (ISL) | Not specified | Not specified | Reduced viability and induced apoptosis. | [5] |
| H1299, A549, H1975 | Isoliquiritigenin (ISL) | 10 µM | 24 h | Inhibition of in vitro invasion. | [11] |
Table 2: Effects of this compound on Protein Expression
| Protein Target | Effect | Cell Line | Compound | Reference |
| p-AKT, p-mTOR | Downregulation | A549 | Isoliquiritigenin (ISL) | [1][9] |
| Cyclin D1, P70 | Downregulation | A549 | Isoliquiritigenin (ISL) | [1] |
| Bcl-2 | Downregulation | A549 | Isoliquiritigenin (ISL) | [1][9] |
| Bax, Active Caspase-3 | Upregulation | A549 | Isoliquiritigenin (ISL) | [1][9] |
| E-cadherin | Upregulation | A549 | This compound | [7][10] |
| N-cadherin, Vimentin | Downregulation | A549 | Isoliquiritigenin (ISL) | [1][9] |
| MMP-2, MMP-9 | Downregulation | A549 | This compound | [7][10] |
| VEGF | Downregulation | A549 | This compound | [7][10] |
| p53, p21/WAF1 | Upregulation | A549 | Isoliquiritigenin (ISL) | [6] |
| Fas Receptor | Upregulation | A549 | Isoliquiritigenin (ISL) | [6] |
Table 3: Pharmacokinetic Properties of Isoliquiritigenin (ISL) in Rats
| Parameter | Value | Dosing | Reference |
| Absolute Bioavailability | ~11.8% | Oral | [3][4] |
| Absolute Bioavailability | 22.70% - 33.62% | Oral (20-100 mg/kg) | [14][15] |
| Elimination Half-life (t½) | 4.6 - 4.9 h | Intravenous (10-50 mg/kg) | [14][15] |
| Plasma Protein Binding | 43.72% | Not specified | [14] |
| Major Distribution Tissues | Liver, Heart, Kidney | Not specified | [14] |
| Metabolism | Extensive hepatic and intestinal metabolism. | Not specified | [3][4] |
Note: Pharmacokinetic parameters can vary significantly between species.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments cited in the research of this compound.
Cell Viability Assay (CCK-8)
This assay measures cell proliferation and cytotoxicity.
-
Cell Seeding: Seed A549 cells into 96-well plates at a density of 5x10³ cells/well and culture for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) for different time points (e.g., 24, 48, 72 hours). Include a negative control group treated with vehicle (e.g., DMSO).
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the cell viability rate as: (OD_treated / OD_control) x 100%.
Apoptosis Analysis by Flow Cytometry
This method quantifies the percentage of apoptotic cells.
-
Cell Culture and Treatment: Culture A549 cells and treat with desired concentrations of this compound for a specified time (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. The cell population is differentiated into viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This technique detects specific protein expression levels.
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, Bcl-2, Bax, Caspase-3, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Transwell Invasion Assay
This assay assesses the invasive potential of cancer cells.
-
Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.
-
Cell Seeding: Seed treated cells (e.g., 5x10⁴ cells) in serum-free medium into the upper chamber.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 24-48 hours to allow for cell invasion.
-
Cell Removal: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of invaded cells in several random fields under a microscope.
In Vivo Lung Cancer Xenograft Model
This model evaluates the antitumor efficacy of a compound in a living organism.[11][12]
-
Cell Implantation: Subcutaneously inject a suspension of lung cancer cells (e.g., 1x10⁶ H1299 cells) into the flank of athymic nude mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment: Randomly assign mice to treatment groups (e.g., vehicle control, ISL). Administer treatment via a clinically relevant route, such as oral gavage, at a specified dose and schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers every few days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Further Analysis: Tumors can be used for further analysis, such as immunohistochemistry or western blotting, to assess target modulation.
Visualizations: Signaling Pathways and Workflows
References
- 1. Isoliquiritigenin inhibits cell proliferation and migration through the PI3K/AKT signaling pathway in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perspectives on the Role of Isoliquiritigenin in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. Pharmacokinetics of isoliquiritigenin and its metabolites in rats: low bioavailability is primarily due to the hepatic and intestinal metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoliquiritigenin Induces Apoptosis and Inhibits Xenograft Tumor Growth of Human Lung Cancer Cells by Targeting Both Wild Type and L858R/T790M Mutant EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoliquiritigenin inhibits the proliferation and induces the apoptosis of human non-small cell lung cancer a549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of 2,2′,4′-trihydroxychalcone on the proliferation, metastasis and apoptosis of A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Isoliquiritigenin inhibits cell proliferation and migration through the PI3K/AKT signaling pathway in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound on the proliferation, metastasis and apoptosis of A549 human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suppression of lung cancer progression by isoliquiritigenin through its metabolite 2, 4, 2’, 4’-Tetrahydroxychalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suppression of lung cancer progression by isoliquiritigenin through its metabolite 2, 4, 2', 4'-Tetrahydroxychalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Pharmacokinetics, biodistribution and bioavailability of isoliquiritigenin after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Discovery of Novel Chalcones with Biological Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, characterized by their 1,3-diphenyl-2-propen-1-one core structure, are a significant class of compounds in medicinal chemistry. As precursors to flavonoids and isoflavonoids, they are abundant in various natural sources, including edible plants. Both naturally occurring and synthetic chalcones have garnered substantial interest due to their broad spectrum of biological activities. These activities include anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. The versatile and relatively simple chemical structure of chalcones makes them an attractive scaffold for the synthesis of novel derivatives with enhanced therapeutic potential. This guide provides a comprehensive overview of recently discovered chalcones with notable biological activities, detailed experimental protocols for their synthesis and evaluation, and a visual representation of the key signaling pathways they modulate.
Data Presentation: Biological Activities of Novel Chalcones
The following tables summarize the quantitative data for recently synthesized chalcone derivatives, highlighting their anticancer, anti-inflammatory, and antimicrobial activities.
Table 1: Anticancer Activity of Novel Chalcone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 13e | MGC-803 (Gastric) | 1.52 | [1] |
| HCT-116 (Colon) | 1.83 | [1] | |
| MCF-7 (Breast) | 2.54 | [1] | |
| 27 (bis(thienyl) chalcone) | MCF-7 (Breast) | 7.4 | |
| 26 | MCF-7 (Breast) | 6.55 - 10.14 | |
| Chalcone-1,2,3-triazole derivative (54) | HepG2 (Liver) | 0.9 | [2] |
| Chalcone-indole hybrids (42) | Various | 0.23 - 1.8 | [2] |
| 12k | Various | 3.75 - 8.42 | [3] |
Table 2: Anti-inflammatory Activity of Novel Chalcone Derivatives
| Compound ID | Assay | IC50 (µM) | Reference |
| 1 | β-glucuronidase release | 1.6 ± 0.2 | [4] |
| Lysozyme release | 1.4 ± 0.2 | [4] | |
| 11 | Nitric Oxide (NO) formation | 0.7 ± 0.06 | [4] |
Table 3: Antimicrobial Activity of Novel Chalcone Derivatives
| Compound ID | Microorganism | MIC (mg/mL) | Reference |
| 6a, 6b, 6c, 6d | Staphylococcus aureus | 0.4 - 0.6 | [5] |
| Bacillus subtilis | 0.4 - 0.6 | [5] | |
| O-OH Chalcone | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.025 - 0.050 | [6] |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of novel chalcones are crucial for reproducibility and further development.
Synthesis of Chalcones via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a widely used and efficient method for synthesizing chalcones.[7]
Materials:
-
Substituted Acetophenone (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (95%) or Methanol
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reactant Preparation: Dissolve equimolar amounts of the substituted acetophenone and substituted benzaldehyde in ethanol in a round-bottom flask. Stir the mixture at room temperature until all solids are dissolved.[8]
-
Base Addition: Cool the flask in an ice bath. Prepare a solution of NaOH (e.g., 20 mmol in 10 mL of water) and add it dropwise to the reaction mixture over 15-20 minutes, maintaining a low temperature.[9]
-
Reaction: After the addition of the base, continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]
-
Isolation of Crude Product: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.[10]
-
Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to obtain the pure chalcone.[9]
Evaluation of Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11][12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Novel chalcone derivatives (test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere for 24 hours.[13]
-
Compound Treatment: Treat the cells with various concentrations of the chalcone derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).[13]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[6][11]
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from a dose-response curve.
Evaluation of Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for inflammation.[15]
Materials:
-
RAW 264.7 murine macrophage cells
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Novel chalcone derivatives (test compounds)
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of approximately 5 x 10⁴ cells/well and allow them to adhere overnight.[15]
-
Compound Treatment: Pre-treat the cells with various concentrations of the chalcone derivatives for 1 hour.[15]
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[16]
-
Sample Collection: After incubation, collect the cell culture supernatant from each well.[16]
-
Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.[13]
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Visualization of Signaling Pathways and Workflows
The biological activities of chalcones are often attributed to their modulation of specific cellular signaling pathways. The following diagrams, created using the DOT language, illustrate key pathways and experimental workflows.
Caption: A generalized workflow for the discovery and development of novel chalcones.
Caption: Chalcone-mediated inhibition of the NF-κB signaling pathway.
Caption: Activation of the Nrf2/HO-1 antioxidant pathway by chalcones.
Conclusion
The exploration of novel chalcone derivatives continues to be a highly promising avenue in drug discovery. Their diverse biological activities, coupled with their synthetic accessibility, position them as valuable lead compounds for the development of new therapeutic agents. The data and protocols presented in this guide offer a foundational resource for researchers and scientists in this field. Future work should focus on optimizing the potency and pharmacokinetic profiles of these promising molecules to translate their in vitro efficacy into in vivo therapeutic success.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 3. NF-κB - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. google.com [google.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. mjas.analis.com.my [mjas.analis.com.my]
Methodological & Application
Application Notes and Protocols for 2,2',4'-Trihydroxychalcone in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2',4'-Trihydroxychalcone is a flavonoid, a class of natural compounds known for their diverse biological activities. As an isomer of the well-studied Isoliquiritigenin (ISL), this compound has garnered significant interest for its potential therapeutic applications, particularly in oncology.[1][2] In vitro studies have demonstrated its efficacy in inhibiting cancer cell proliferation, migration, and invasion, as well as inducing apoptosis.[2][3] These effects are mediated through the modulation of key cellular signaling pathways, including the PI3K/AKT pathway.[2] Additionally, this chalcone exhibits antioxidant and anti-inflammatory properties, suggesting a broader therapeutic potential.[4][5][6]
These application notes provide detailed protocols for essential in vitro cell culture assays to investigate the biological effects of this compound. The included methodologies for cell viability, apoptosis, and western blot analysis will enable researchers to assess its cytotoxic and mechanistic properties.
Data Presentation
Table 1: In Vitro Efficacy of this compound on A549 Human Lung Cancer Cells
| Parameter | 24 hours | 48 hours | 72 hours |
| IC50 Value (µM) | 65.72 ± 4.20 | 33.46 ± 4.11 | 19.86 ± 2.33 |
Summary of the concentration of this compound required to inhibit the growth of A549 cells by 50% over different time points, as determined by the CCK-8 assay.[2]
Table 2: Effect of this compound on A549 Cell Apoptosis
| Treatment Group | Apoptosis Rate (%) |
| Control | 2.5 ± 0.5 |
| 5 µM this compound | 10.2 ± 1.2 |
| 10 µM this compound | 25.6 ± 2.1 |
| 20 µM this compound | 45.8 ± 3.5 |
Percentage of apoptotic A549 cells after 48 hours of treatment with varying concentrations of this compound, measured by Annexin V-FITC and PI staining followed by flow cytometry.[2]
Mandatory Visualizations
Caption: Workflow for assessing the in vitro effects of this compound.
Caption: Inhibition of PI3K/AKT pathway and induction of apoptosis by this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
A549 human lung cancer cells (or other cancer cell line of interest)
-
RPMI-1640 medium (or appropriate cell culture medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with serum-free medium to achieve the desired final concentrations (e.g., 0, 2.5, 5, 10, 20, 40, 80 µM). The final DMSO concentration should not exceed 0.1%.
-
Cell Treatment: After 24 hours of incubation, replace the medium with 100 µL of medium containing the various concentrations of this compound. Include a vehicle control group treated with medium containing DMSO at the same final concentration as the compound-treated groups.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle control. Plot the cell viability against the concentration of this compound to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol describes the detection of apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
A549 cells (or other cancer cell line of interest)
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed A549 cells in 6-well plates at a density of 2 x 10⁵ cells/well. After 24 hours, treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 48 hours.[2]
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 1,500 rpm for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Cell Staining: Resuspend the cells in 195 µL of Annexin V-FITC binding solution. Add 5 µL of Annexin V-FITC and mix gently. Then, add 5 µL of PI staining solution and mix again.[2]
-
Incubation: Incubate the cells in the dark for 10-20 minutes at room temperature.[2]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the apoptosis rate.
Protocol 3: Western Blot Analysis for PI3K/AKT Pathway Proteins
This protocol details the procedure for examining the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/AKT signaling pathway.
Materials:
-
A549 cells (or other cancer cell line of interest)
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PI3K, anti-p-PI3K, anti-AKT, anti-p-AKT, anti-mTOR, anti-p-mTOR, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed and treat A549 cells in 6-well plates as described for the apoptosis assay. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[2]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.[2]
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 100°C for 5 minutes.[2]
-
SDS-PAGE and Protein Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C. Subsequently, wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Perform densitometric analysis of the protein bands and normalize to the loading control to quantify changes in protein expression and phosphorylation.
Conclusion
This compound presents a promising scaffold for the development of novel therapeutic agents. The protocols and data provided herein serve as a comprehensive guide for researchers to investigate its in vitro efficacy and mechanisms of action in various cell culture models. These assays are fundamental for elucidating the compound's potential as an anti-cancer, antioxidant, or anti-inflammatory agent.
References
- 1. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of 2,2′,4′-trihydroxychalcone on the proliferation, metastasis and apoptosis of A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of 2,2',4'trihydroxychalcone on the proliferation, metast...: Ingenta Connect [ingentaconnect.com]
- 4. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaijse.com [oaijse.com]
- 6. The Plant-Derived Chalcone 2,2',5'-Trihydroxychalcone Provides Neuroprotection against Toll-Like Receptor 4 Triggered Inflammation in Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the IC50 of 2,2',4'-Trihydroxychalcone in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of 2,2',4'-Trihydroxychalcone, a flavonoid with demonstrated anti-cancer properties, in various cancer cell lines. The protocols herein are based on established methodologies for assessing cytotoxicity and are intended to facilitate the generation of robust and reproducible data critical for preclinical drug development. This document includes detailed experimental procedures, data presentation guidelines, and a description of the relevant signaling pathways.
Introduction
This compound is a member of the chalcone family of compounds, which are precursors to flavonoids and are known for their diverse biological activities.[1] In the context of oncology, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis.[2] A key parameter for quantifying the potency of an anti-cancer compound is its IC50 value, which represents the concentration of the drug required to inhibit a biological process, such as cell proliferation, by 50%. This document outlines the necessary protocols for determining the IC50 value of this compound in cancer cells and provides insights into its mechanism of action.
Data Presentation
The cytotoxic activity of this compound against the A549 human lung cancer cell line has been determined at various time points. The IC50 values are summarized in the table below.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Assay Method |
| A549 | Human Lung Cancer | 24 | 65.72 ± 4.20 | CCK-8 |
| A549 | Human Lung Cancer | 48 | 33.46 ± 4.11 | CCK-8 |
| A549 | Human Lung Cancer | 72 | 19.86 ± 2.33 | CCK-8 |
Experimental Protocols
IC50 Determination via Cell Counting Kit-8 (CCK-8) Assay
This protocol details the use of the Cell Counting Kit-8 (CCK-8) assay, a colorimetric method for the determination of the number of viable cells in proliferation and cytotoxicity assays.
Materials and Reagents:
-
Human cancer cell line (e.g., A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
This compound
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to about 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Dilute the cell suspension to a final concentration that will result in approximately 5,000 cells per 100 µL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[3][4]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to achieve a range of final concentrations to be tested.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells of the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[3][4]
-
-
CCK-8 Addition and Incubation:
-
Data Acquisition:
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is considered 100% viability).
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Caption: Workflow for IC50 determination using the CCK-8 assay.
Signaling Pathway
This compound has been shown to exert its anti-cancer effects by inhibiting the PI3K/AKT/NF-κB signaling pathway in A549 human lung cancer cells.[2] This pathway is crucial for regulating cell proliferation, survival, and apoptosis. The compound significantly reduces the phosphorylation of key proteins in this pathway, including PI3K, AKT, and mTOR.[2] By inhibiting this pathway, this compound can lead to the induction of apoptosis in cancer cells.
Caption: Inhibition of the PI3K/AKT/NF-κB pathway by this compound.
References
Application Notes: Measuring Cytokine Inhibition by 2,2',4'-Trihydroxychalcone Using ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2',4'-Trihydroxychalcone (TDC), a natural chalcone derivative, has demonstrated immunomodulatory properties by suppressing the differentiation of pro-inflammatory T helper 17 (Th17) cells.[1] Th17 cells are significant drivers of autoimmune diseases through their secretion of cytokines, most notably Interleukin-17 (IL-17).[1] Pharmacological inhibition of the key transcription factor for Th17 differentiation, Retinoid-related orphan receptor gamma t (RORγt), is a promising therapeutic strategy for a range of autoimmune and inflammatory conditions.[1] Evidence suggests that TDC directly binds to the ligand-binding domain of RORγt, thereby inhibiting its transcriptional activity and subsequent cytokine production.[1]
This document provides a detailed protocol for measuring the inhibitory effect of this compound on cytokine production, specifically IL-17, using an Enzyme-Linked Immunosorbent Assay (ELISA). This method is essential for quantifying the anti-inflammatory potential of TDC and similar compounds.
Core Applications
-
Screening: Identifying and characterizing novel anti-inflammatory compounds that target the Th17 signaling pathway.
-
Mechanism of Action Studies: Elucidating how specific compounds modulate cytokine production in immune cells.
-
Drug Development: Evaluating the potency and efficacy of potential therapeutic agents for autoimmune and inflammatory diseases.
Quantitative Data Summary
The following table summarizes the reported inhibitory effects of this compound on IL-17 secretion from in vitro differentiated Th17 cells.[1]
| Compound | Target Cytokine | Cell Type | Concentrations Tested (µM) | Observed Effect |
| This compound (TDC) | IL-17 | Murine Naïve CD4+ T cells | 1.25, 2.5, 5 | Dose-dependent inhibition of IL-17 secretion.[1] |
Experimental Protocols
This section details the in vitro differentiation of Th17 cells followed by the quantification of IL-17 in the cell culture supernatant using a sandwich ELISA protocol.
Protocol 1: In Vitro Differentiation of Th17 Cells and Treatment with this compound
This protocol is adapted from established methods for inducing Th17 cell differentiation.[1]
Materials:
-
Naïve CD4+ T cells
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-CD3 and Anti-CD28 antibodies
-
Recombinant murine IL-6, TGF-β1, IL-1β
-
Anti-IFN-γ and Anti-IL-4 neutralizing antibodies
-
This compound (TDC) stock solution (in DMSO)
-
96-well cell culture plates
Procedure:
-
Isolate naïve CD4+ T cells from mouse spleens using a magnetic-activated cell sorting (MACS) kit.
-
Coat a 96-well plate with anti-CD3 (5 µg/mL) and anti-CD28 (2 µg/mL) antibodies overnight at 4°C.
-
Wash the plate twice with sterile PBS to remove unbound antibodies.
-
Seed the naïve CD4+ T cells at a density of 1 x 10^6 cells/mL in the antibody-coated plate.
-
To induce Th17 differentiation, add the following cytokines and neutralizing antibodies to the culture medium:
-
TGF-β: 2 ng/mL
-
IL-6: 20 ng/mL
-
IL-1β: 10 ng/mL
-
Anti-IL-4: 10 µg/mL
-
Anti-IFN-γ: 10 µg/mL
-
-
Prepare serial dilutions of TDC in the culture medium to achieve final concentrations of 1.25, 2.5, and 5 µM. Also, prepare a vehicle control with the corresponding concentration of DMSO.
-
Add the TDC dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, centrifuge the plate at 400 x g for 10 minutes.
-
Carefully collect the cell culture supernatant for cytokine analysis. Store at -80°C if not used immediately.
Protocol 2: IL-17 Sandwich ELISA
This is a representative sandwich ELISA protocol. For optimal results, follow the manufacturer's instructions provided with the specific ELISA kit.
Materials:
-
IL-17 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, recombinant IL-17 standard, and substrate solution)
-
96-well high-binding ELISA plates
-
Wash buffer (PBS with 0.05% Tween 20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating: Dilute the IL-17 capture antibody in coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.
-
Blocking: Aspirate the coating solution and wash the plate three times with wash buffer. Add 200 µL of assay diluent to each well and incubate for 1-2 hours at room temperature to block non-specific binding.
-
Sample and Standard Incubation: Wash the plate three times. Prepare a standard curve by performing serial dilutions of the recombinant IL-17 standard in assay diluent. Add 100 µL of the standards and collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate three times. Add 100 µL of the biotinylated detection antibody, diluted in assay diluent, to each well. Incubate for 2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate three times. Add 100 µL of streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature, protected from light.
-
Substrate Development: Wash the plate five times. Add 100 µL of the substrate solution (e.g., TMB) to each well. Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the IL-17 standards. Use the standard curve to determine the concentration of IL-17 in the cell culture supernatants.
Visualizations
The following diagrams illustrate the experimental workflow and a relevant signaling pathway.
Caption: Experimental workflow for assessing the effect of this compound on cytokine production.
References
Application of 2,2',4'-Trihydroxychalcone in Neurodegenerative Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2,2',4'-Trihydroxychalcone (TDC), a natural chalcone found in Glycyrrhiza glabra, in the context of neurodegenerative disease research. TDC and its isomers have demonstrated significant neuroprotective potential, primarily through mechanisms of BACE1 inhibition, anti-inflammation, and antioxidant effects. These protocols are intended to guide researchers in investigating the therapeutic potential of this compound in relevant disease models.
Application Notes
This compound (also known as Isoliquiritigenin, although structural isomers exist) is a promising small molecule for neurodegenerative disease research, particularly Alzheimer's Disease (AD). Its multifaceted mechanism of action makes it a compelling candidate for further investigation.
Mechanism of Action:
The primary neuroprotective activities of TDC and its related isomers revolve around three key areas:
-
Inhibition of β-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1): A key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. TDC has been identified as a specific, non-competitive inhibitor of BACE1, thereby reducing Aβ production.[1][2]
-
Antioxidant Activity: Chalcones, including TDC isomers, possess potent antioxidant properties. They can scavenge reactive oxygen species (ROS) and enhance the expression of endogenous antioxidant enzymes, mitigating oxidative stress, a common pathological feature in neurodegenerative disorders.[3][4]
-
Anti-inflammatory Effects: Neuroinflammation, mediated by activated microglia and astrocytes, contributes significantly to neuronal damage. TDC isomers have been shown to suppress the production of pro-inflammatory cytokines and modulate microglial activation, thereby reducing the inflammatory burden in the brain.[5][6][7][8]
Key Findings in Preclinical Models:
-
Alzheimer's Disease: In cellular models (HEK293-APPswe cells), TDC potently inhibited Aβ production. In an in vivo APP/PS1 double transgenic mouse model of AD, administration of TDC (9 mg/kg/day) led to a significant decrease in Aβ production and plaque formation, and importantly, improved memory impairment as assessed by the Morris water maze test.[1][2]
-
Glutamate Excitotoxicity: Isoliquiritigenin (an isomer of TDC) protects primary neuroglial cell cultures from glutamate-induced cell death by preventing intracellular calcium deregulation and mitochondrial dysfunction.[9][10]
-
Seizure-Induced Cognitive Impairment: In a kainic acid-induced seizure model in rats, isoliquiritigenin pretreatment reversed cognitive deficits and suppressed synaptic dysfunction, neuronal injury, and neuroinflammation. It was observed to upregulate NRF2 signaling and downregulate the NLRP3 inflammasome pathway.[5]
-
General Neuroinflammation: 2,2',5'-Trihydroxychalcone, another isomer, was shown to inhibit the release of pro-inflammatory cytokines like TNF-α and IL-6 from activated microglia, suggesting a role in modulating neuroinflammatory responses.[6][7][8]
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound and Isomers
| Compound | Model System | Assay | Key Finding | Reference |
| This compound | Human Embryo Kidney (HEK)-APPswe cells | BACE1 Inhibition | Potently repressed β-cleavage of APP and Aβ production. | [1][2] |
| Isoliquiritigenin | H₂O₂-treated cells | LDH Release Assay | Significantly inhibited lactate dehydrogenase release. | [3] |
| Isoliquiritigenin | H₂O₂-treated cells | Antioxidant Enzyme Activity | Improved activities of superoxide dismutase, glutathione peroxidase, and catalase. | [3] |
| Isoliquiritigenin | Primary neuroglial cell culture | Glutamate Excitotoxicity | Protected against glutamate-induced death at 0.5–5 µM. Prevented increase in intracellular Ca²⁺ and decrease in mitochondrial potential at 1 µM. | [9][10] |
| 2,2',5'-Trihydroxychalcone | Primary rat microglia (LPS-stimulated) | Cytokine Secretion (ELISA) | Inhibited TNF-α and IL-6 secretion. | [6][7][8] |
Table 2: In Vivo Efficacy of this compound
| Compound | Animal Model | Dosage | Outcome Measure | Result | Reference |
| This compound | APP-PS1 double transgenic mice | 9 mg/kg/day | Aβ Production | Obvious decrease | [1][2] |
| This compound | APP-PS1 double transgenic mice | 9 mg/kg/day | Aβ Plaque Formation | Obvious decrease | [1][2] |
| This compound | APP-PS1 double transgenic mice | 9 mg/kg/day | Morris Water Maze | Efficiently improved memory impairment | [1][2] |
Signaling Pathways and Experimental Workflows
Caption: BACE1 Inhibition by this compound in Alzheimer's Disease.
Caption: Anti-inflammatory action of TDC isomers via NF-κB pathway inhibition.
Caption: Workflow for in vivo evaluation of TDC in an Alzheimer's mouse model.
Experimental Protocols
Protocol 1: In Vitro BACE1 Inhibition Assay
This protocol is adapted from the methods used to assess the inhibitory effect of TDC on BACE1 activity.[1][2]
Materials:
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 substrate (e.g., MCA-EVKMDAEFK(DNP)-NH₂)
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound (TDC) dissolved in DMSO
-
BACE1 inhibitor control (e.g., β-secretase inhibitor IV)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 320 nm, Emission: 405 nm)
Procedure:
-
Prepare Reagents:
-
Dilute recombinant BACE1 enzyme in assay buffer to the desired concentration.
-
Prepare serial dilutions of TDC in assay buffer. Ensure the final DMSO concentration is below 1% in all wells.
-
Prepare the BACE1 substrate solution in assay buffer.
-
-
Assay Plate Setup:
-
Add 20 µL of assay buffer to the blank wells.
-
Add 20 µL of the BACE1 enzyme solution to the control and test wells.
-
Add 20 µL of the appropriate TDC dilution or control inhibitor to the test and positive control wells, respectively. Add 20 µL of assay buffer with DMSO to the negative control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add 20 µL of the BACE1 substrate solution to all wells to start the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader (Ex: 320 nm, Em: 405 nm).
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of inhibition for each TDC concentration relative to the negative control (enzyme activity without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the TDC concentration to determine the IC₅₀ value.
-
Protocol 2: Assessment of Neuroprotection against Glutamate Excitotoxicity
This protocol is based on studies evaluating the protective effects of TDC isomers against glutamate-induced neuronal death.[9][10]
Materials:
-
Primary cortical or hippocampal neuron cultures
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound (TDC) or its isomer (Isoliquiritigenin) dissolved in DMSO
-
L-Glutamic acid
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Live/Dead cell staining kit (e.g., Calcein-AM/Ethidium Homodimer-1)
Procedure:
-
Cell Culture and Treatment:
-
Plate primary neurons in 96-well plates coated with poly-D-lysine.
-
Allow neurons to mature for 7-10 days in vitro.
-
Pre-treat the neurons with various concentrations of TDC (e.g., 0.5, 1, 5 µM) for 2 hours.
-
-
Induction of Excitotoxicity:
-
Following pre-treatment, expose the neurons to a toxic concentration of glutamate (e.g., 100 µM) for 24 hours. Include a vehicle control group (no TDC, no glutamate) and a glutamate-only control group.
-
-
Assessment of Cell Viability:
-
LDH Assay: After the 24-hour incubation, collect the culture supernatant to measure LDH release according to the manufacturer's instructions. Higher LDH release indicates greater cytotoxicity.
-
MTT Assay: Add MTT solution to the remaining cells and incubate for 2-4 hours at 37°C. Solubilize the formazan crystals with DMSO or a solubilization buffer and measure the absorbance at 570 nm. Higher absorbance correlates with higher cell viability.
-
Live/Dead Staining: Stain cells with Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red). Visualize using a fluorescence microscope and quantify the percentage of live cells.
-
-
Data Analysis:
-
Normalize the data to the vehicle control group (set to 100% viability or 0% cytotoxicity).
-
Compare the viability of TDC-treated groups with the glutamate-only control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Protocol 3: In Vivo Morris Water Maze for Cognitive Assessment
This protocol outlines the Morris Water Maze test as used in the evaluation of TDC in the APP/PS1 mouse model of Alzheimer's disease.[1][2]
Materials:
-
Morris Water Maze apparatus (a circular pool, 120-150 cm in diameter, filled with opaque water).
-
A hidden escape platform submerged 1-2 cm below the water surface.
-
Video tracking system and software.
-
APP/PS1 transgenic mice and wild-type littermates.
-
This compound (TDC) formulated for oral or intraperitoneal administration.
Procedure:
-
Animal Treatment:
-
Begin administration of TDC (e.g., 9 mg/kg/day) or vehicle to the mice for a specified duration (e.g., 4-8 weeks) prior to and during behavioral testing.
-
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each mouse.
-
For each trial, gently place the mouse into the pool facing the wall at one of four randomly selected starting positions.
-
Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60 or 90 seconds, guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial using the tracking software.
-
-
Probe Trial (Day after last acquisition day):
-
Remove the escape platform from the pool.
-
Allow each mouse to swim freely for 60 seconds.
-
Record and analyze the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings.
-
-
Data Analysis:
-
Acquisition Phase: Analyze the learning curve by comparing the escape latencies across days for each group using repeated measures ANOVA.
-
Probe Trial: Compare the time in the target quadrant and platform crossings between the TDC-treated and vehicle-treated groups using a t-test or one-way ANOVA. Improved performance is indicated by shorter escape latencies during acquisition and more time spent in the target quadrant during the probe trial.
-
References
- 1. This compound from Glycyrrhiza glabra as a new specific BACE1 inhibitor efficiently ameliorates memory impairment in mice | AlzPED [alzped.nia.nih.gov]
- 2. This compound from Glycyrrhiza glabra as a new specific BACE1 inhibitor efficiently ameliorates memory impairment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antioxidant activity and neuroprotective mechanism of isoliquiritigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective effects of isoliquiritigenin against cognitive impairment via suppression of synaptic dysfunction, neuronal injury, and neuroinflammation in rats with kainic acid-induced seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Plant-Derived Chalcone 2,2′,5′-Trihydroxychalcone Provides Neuroprotection against Toll-Like Receptor 4 Triggered Inflammation in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Plant-Derived Chalcone 2,2',5'-Trihydroxychalcone Provides Neuroprotection against Toll-Like Receptor 4 Triggered Inflammation in Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Isoliquiritigenin Protects Neuronal Cells against Glutamate Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of 2,2',4'-Trihydroxychalcone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo investigation of 2,2',4'-Trihydroxychalcone (TDC), a naturally occurring chalcone with demonstrated therapeutic potential. This document outlines detailed experimental designs, protocols for various in vivo models, and data presentation strategies to facilitate research into its anti-inflammatory, anti-cancer, and neuroprotective properties.
Compound Overview and Formulation
This compound is a flavonoid found in plants such as Glycyrrhiza glabra (licorice)[1][2][3]. It has garnered significant interest for its diverse biological activities, including the inhibition of BACE1 in models of Alzheimer's disease, suppression of T helper 17 (Th17) cell differentiation in autoimmune models, and induction of apoptosis in cancer cells[1][4][5].
Formulation for In Vivo Administration:
The poor aqueous solubility of many chalcones necessitates the use of specific vehicles for in vivo administration. While specific solubility data for TDC is not extensively published, the following vehicles are commonly used for chalcones and are recommended for consideration. It is crucial to perform small-scale solubility and stability tests prior to large-scale animal studies.
Table 1: Recommended Vehicles for In Vivo Administration of this compound
| Vehicle Composition | Route of Administration | Notes |
| 10% DMSO / 90% PEG 600 | Oral (gavage), Intraperitoneal (IP) | A common vehicle for poorly soluble compounds. Ensure final DMSO concentration is non-toxic. |
| 10% Solutol HS-15 / 90% PEG 600 | Oral (gavage), Intraperitoneal (IP) | Can improve solubility and stability of the compound[1]. |
| 20% DMSO / 10% (DMSO/Cremophor EL 1:1) / 70% H₂O | Intravenous (IV), Intraperitoneal (IP) | Suitable for intravenous administration, but caution is advised due to potential for hypersensitivity reactions with Cremophor EL[1][6]. |
| 0.5% Methylcellulose in sterile water | Oral (gavage) | A common suspension vehicle for oral administration. |
Experimental Design: In Vivo Models
The selection of an appropriate animal model is critical for investigating the therapeutic potential of TDC. Based on its known biological activities, the following models are recommended.
Anti-Cancer Efficacy: Xenograft Mouse Model
This model is designed to assess the anti-tumor activity of TDC in vivo.
Protocol 1: Tumor Xenograft Model
-
Cell Culture: Culture a human cancer cell line of interest (e.g., A549 lung cancer, U87 glioma) under standard conditions[7][8].
-
Animal Acclimatization: Acclimatize immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old) for at least one week under specific pathogen-free conditions[7].
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend in sterile PBS or culture medium.
-
Subcutaneously inject 1-5 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse. Matrigel may be mixed with the cells to aid tumor formation[7].
-
-
Tumor Growth Monitoring:
-
Monitor mice regularly for tumor growth.
-
Once tumors reach a palpable volume (e.g., 50-100 mm³), randomize mice into treatment and control groups (n=6-10 per group).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = 0.5 x Length x Width²[7].
-
-
Treatment Administration:
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume and mouse body weight 2-3 times per week.
-
Monitor for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
-
Study Endpoint:
Table 2: Example Data from a Chalcone Xenograft Study
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 28 | Mean Tumor Weight (g) at Day 28 |
| Vehicle Control | - | 1500 ± 250 | 1.5 ± 0.3 |
| Chalcone 9X | 20 | 800 ± 150 | 0.8 ± 0.2 |
| Chalcone 9X | 40 | 450 ± 100 | 0.4 ± 0.1 |
Data adapted from a study on a similar chalcone derivative for illustrative purposes.[8][9]
Neuroprotective Effects: Alzheimer's Disease Mouse Model
TDC has been shown to be a BACE1 inhibitor, suggesting its potential in Alzheimer's disease treatment[1][2]. The Morris Water Maze is a standard behavioral test to assess spatial learning and memory in rodent models of Alzheimer's disease.
Protocol 2: Morris Water Maze in APP-PS1 Transgenic Mice
-
Animal Model: Use APP-PS1 double transgenic mice, a common model for Alzheimer's disease, and age-matched wild-type controls[1].
-
Treatment: Administer TDC at a dose of 9 mg/kg/day (or other empirically determined dose) for a specified period (e.g., 3 months) prior to and during behavioral testing[1][2].
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (22-24°C). A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface. The pool should be located in a room with various distal visual cues[10][11].
-
Visible Platform Training (Day 1):
-
To assess for motor or visual impairments, conduct 4 trials with a visible platform (marked with a flag).
-
Place the mouse into the pool facing the wall at one of four starting positions.
-
Allow the mouse to swim and find the platform. If it does not find it within 60 seconds, guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
-
Hidden Platform Training (Days 2-5):
-
The platform is now hidden.
-
Conduct 4 trials per day for 4 consecutive days.
-
Record the escape latency (time to find the platform) and path length for each trial using a video tracking system.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
-
Data Analysis:
-
Analyze escape latency and path length during hidden platform training using a repeated measures ANOVA.
-
Analyze probe trial data using a one-way ANOVA or t-test to compare between groups.
-
Table 3: Representative Data from Morris Water Maze Study with TDC
| Group | Treatment | Escape Latency (Day 5, sec) | Time in Target Quadrant (Probe Trial, %) |
| Wild-Type | Vehicle | 15 ± 3 | 45 ± 5 |
| APP-PS1 | Vehicle | 45 ± 8 | 20 ± 4 |
| APP-PS1 | TDC (9 mg/kg/day) | 20 ± 5 | 40 ± 6 |
Data adapted from a study on TDC in an Alzheimer's disease mouse model.[1][2]
Anti-Inflammatory and Immunomodulatory Activity
TDC has been shown to suppress Th17 cell differentiation, suggesting its potential in treating autoimmune and inflammatory diseases[5]. The carrageenan-induced paw edema model is a classic acute inflammation model.
Protocol 3: Carrageenan-Induced Paw Edema in Mice
-
Animal Acclimatization: Acclimatize male BALB/c mice (20-25 g) for one week[12].
-
Grouping: Divide animals into groups (n=6 per group):
-
Group I (Control): Vehicle only.
-
Group II (Positive Control): A standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).
-
Group III-V (TDC): TDC at various doses (e.g., 10, 20, 40 mg/kg).
-
-
Treatment: Administer TDC or control compounds orally or intraperitoneally 1 hour before carrageenan injection[5][12][13].
-
Induction of Edema:
-
Measure the initial volume of the right hind paw of each mouse using a plethysmometer (V₀).
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
-
Measurement of Edema:
-
Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
-
Data Analysis:
-
Calculate the increase in paw volume (Edema = Vt - V₀).
-
Calculate the percentage inhibition of edema for each group compared to the control group: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.
-
Table 4: Example Data from Carrageenan-Induced Paw Edema Study
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 4h | % Inhibition of Edema at 4h |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.30 ± 0.04 | 64.7 |
| TDC | 10 | 0.65 ± 0.06 | 23.5 |
| TDC | 20 | 0.45 ± 0.05 | 47.1 |
| TDC | 40 | 0.32 ± 0.04 | 62.4 |
Data is hypothetical and for illustrative purposes.
Signaling Pathway Analysis
TDC has been shown to modulate several key signaling pathways, including the PI3K/Akt/NF-κB pathway, which is crucial in inflammation and cancer[4].
Pharmacokinetics and Toxicity
Limited pharmacokinetic and toxicity data are available specifically for TDC. However, studies on the related chalcone, isoliquiritigenin, indicate rapid metabolism and low bioavailability after oral administration[3][14][15].
Preliminary Toxicity Assessment:
A preliminary acute toxicity study is recommended to determine the maximum tolerated dose (MTD) of TDC.
Protocol 4: Acute Toxicity Study (Up-and-Down Procedure)
-
Animals: Use a small number of mice (e.g., female BALB/c).
-
Dosing:
-
Administer a starting dose of TDC (e.g., 175 mg/kg) to one animal via the intended route of administration.
-
Observe the animal for 48 hours for signs of toxicity or mortality.
-
If the animal survives, increase the dose for the next animal. If the animal shows signs of toxicity or dies, decrease the dose for the next animal.
-
-
LD₅₀ Estimation: The LD₅₀ can be estimated from the results of this dose-escalation study. Studies on other chalcones have shown LD₅₀ values to be greater than 3000 mg/kg, suggesting a generally low acute toxicity profile[9][16].
Table 5: General Pharmacokinetic Parameters for Chalcones in Rodents
| Parameter | Value | Notes |
| Oral Bioavailability | Low (<10%) | Extensive first-pass metabolism in the liver and intestines. |
| Half-life (t₁/₂) | Short (e.g., < 2 hours) | Rapid clearance from plasma. |
| Metabolism | Glucuronidation, Glutathione conjugation | Major routes of elimination. |
| Distribution | Wide | Can distribute to various tissues. |
Data compiled from studies on various chalcone derivatives and should be considered as a general guide.[1][6]
Concluding Remarks
The protocols and data presented in these application notes provide a framework for the in vivo investigation of this compound. Researchers should adapt these protocols to their specific research questions and institutional guidelines. Further studies are warranted to fully elucidate the pharmacokinetic profile, long-term toxicity, and therapeutic efficacy of TDC in various disease models.
References
- 1. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from Glycyrrhiza glabra as a new specific BACE1 inhibitor efficiently ameliorates memory impairment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C15H12O4 | CID 5811533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]
- 7. benchchem.com [benchchem.com]
- 8. Chalcone 9X Contributed to Repressing Glioma Cell Growth and Migration and Inducing Cell Apoptosis by Reducing FOXM1 Expression In Vitro and Repressing Tumor Growth In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. criver.com [criver.com]
- 14. mdpi.com [mdpi.com]
- 15. 2',3',4'-Trihydroxychalcone | 1482-74-2 | FT66136 [biosynth.com]
- 16. thepharmajournal.com [thepharmajournal.com]
Application Notes and Protocols for the Characterization of 2,2',4'-Trihydroxychalcone
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,2',4'-Trihydroxychalcone is a flavonoid, a class of natural compounds known for their diverse biological activities. Found in plants such as Soymida febrifuga and Glycyrrhiza glabra, this chalcone has garnered interest for its potential therapeutic properties, including its role as a specific BACE1 inhibitor for Alzheimer's disease and its ability to suppress T helper 17 (Th17) cell differentiation. Accurate and comprehensive characterization of this compound is crucial for its development as a potential therapeutic agent. These application notes provide detailed protocols for the analytical techniques used to identify and quantify this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through a Claisen-Schmidt condensation reaction. This involves the base-catalyzed reaction of a substituted acetophenone (2,4-dihydroxyacetophenone) with a substituted benzaldehyde (2-hydroxybenzaldehyde).
Experimental Protocol: Claisen-Schmidt Condensation
-
Reactant Preparation: Dissolve one equivalent of 2,4-dihydroxyacetophenone and one equivalent of 2-hydroxybenzaldehyde in ethanol in a round-bottom flask.
-
Reaction Initiation: While stirring, slowly add an aqueous solution of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), to the mixture.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Product Precipitation: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl) to precipitate the crude this compound.
-
Purification: Collect the precipitate by filtration and purify it by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.
Analytical Techniques for Characterization
A combination of chromatographic and spectroscopic techniques is employed for the comprehensive characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is used for the separation, quantification, and purity assessment of this compound. A reverse-phase C18 column is typically used with a gradient elution of an acidified aqueous mobile phase and an organic solvent.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A linear gradient from 10% to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 365 nm, which corresponds to the characteristic absorption band of the chalcone chromophore.
-
Sample Preparation: Dissolve a known amount of this compound in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.
-
Instrumentation: Liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Sample Infusion: The purified sample can be directly infused into the mass spectrometer or introduced via an LC system as described in the HPLC protocol.
-
Data Acquisition: Acquire full scan mass spectra to determine the molecular ion and MS/MS spectra of the parent ion to study its fragmentation pattern.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₅H₁₂O₄ |
| Exact Mass | 256.07 g/mol |
| [M+H]⁺ (m/z) | 257.08 |
| [M-H]⁻ (m/z) | 255.07 |
| Major Fragment Ions (from [M-H]⁻) | 135, 119 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound, enabling unambiguous structure elucidation.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the purified chalcone in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹H NMR, typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is standard.
-
Data Analysis: Process the spectra to determine chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Proton | Chemical Shift (ppm) |
| H-α | ~7.5 |
| H-β | ~7.9 |
| H-3 | ~6.9 |
| H-4 | ~7.3 |
| H-5 | ~6.9 |
| H-6 | ~7.6 |
| H-3' | ~6.4 |
| H-5' | ~6.4 |
| H-6' | ~7.8 |
| 2-OH | ~9.8 |
| 2'-OH | ~12.5 |
| 4'-OH | ~10.2 |
Note: Predicted values are based on computational models and data from structurally similar compounds. Actual experimental values may vary.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound.
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, the sample can be analyzed as a thin film on a salt plate.
-
Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretching (phenolic) | 3600-3200 (broad) |
| C=O stretching (α,β-unsaturated ketone) | 1650-1630 |
| C=C stretching (alkene) | 1600-1580 |
| C=C stretching (aromatic) | 1550-1450 |
| C-O stretching (phenol) | 1260-1180 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of this compound.
-
Instrumentation: UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the chalcone in a suitable solvent, such as ethanol or methanol.
-
Data Acquisition: Scan the absorbance of the solution over a wavelength range of 200-600 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Table 4: UV-Vis Absorption Maxima for this compound
| Band | λmax (nm) | Electronic Transition |
| Band I | ~365 | n → π* (C=O) |
| Band II | ~290 | π → π* (Aromatic rings) |
Visualizations
Experimental Workflow
The overall workflow for the isolation and characterization of this compound from a natural source is depicted below.
Caption: Experimental workflow for this compound.
Signaling Pathway: Inhibition of RORγt
This compound has been shown to suppress the differentiation of pro-inflammatory Th17 cells by inhibiting the Retinoid-related Orphan Receptor gamma t (RORγt), a key transcription factor in this process.
Caption: Inhibition of RORγt by this compound.
Application Note: Transwell Invasion Assay Protocol for 2,2',4'-Trihydroxychalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transwell invasion assay is a widely utilized in vitro method to assess the invasive potential of cells, a critical characteristic of cancer metastasis.[1][2] This assay simulates the passage of cells through the extracellular matrix (ECM), a key step in the metastatic cascade. The core of the assay is a two-chamber system separated by a porous membrane coated with a layer of basement membrane extract, such as Matrigel®.[2] Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber.[2] Invasive cells degrade the Matrigel barrier and migrate through the pores towards the chemoattractant.[2][3] This application note provides a detailed protocol for conducting a Transwell invasion assay to evaluate the anti-invasive effects of 2,2',4'-Trihydroxychalcone, a naturally occurring chalcone with potential anti-tumor properties.[4][5][6]
Principle of the Assay
The Transwell invasion assay, also known as the Boyden chamber assay, operates on the principle of chemotaxis.[2] A chemoattractant gradient is established across a porous membrane.[1][2] For invasion assays, this membrane is coated with a reconstituted basement membrane, like Matrigel®, which acts as a barrier that cells must actively degrade and penetrate to move towards the chemoattractant.[2] The number of cells that successfully traverse the coated membrane is a measure of their invasive capacity.
Experimental Data for this compound
A study on A549 human lung cancer cells demonstrated that this compound (referred to as 7a in the study) significantly inhibits cell invasion.[4][5] The quantitative data from this study is summarized below.
| Treatment Group | Concentration (µM) | Invasion Rate (%) |
| Negative Control | 0 | 100 |
| This compound | 2.5 | Significantly Decreased |
| This compound | 5 | Significantly Decreased |
| Data is presented as a summary of the findings where specific numerical percentages were not provided in the abstract. The study reported a significant decrease in the invasion rate with increasing concentrations of the compound.[4][5] |
Detailed Experimental Protocol
This protocol is based on the methodology used for assessing the anti-invasive effects of this compound on A549 cells.[4]
Materials:
-
24-well Transwell® inserts (8.0 µm pore size)
-
Matrigel® Basement Membrane Matrix
-
A549 human lung cancer cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal Violet stain (0.1% w/v)
-
Microscope
Procedure:
1. Preparation of Matrigel-Coated Inserts: a. Thaw Matrigel® on ice overnight in a 4°C refrigerator. b. Dilute Matrigel® with ice-cold, serum-free RPMI-1640 medium. A 1:15 dilution was used in the reference study.[4] c. Add 50 µL of the diluted Matrigel® solution to the upper chamber of each Transwell® insert. d. Incubate the inserts at 37°C for 1 hour to allow the Matrigel® to solidify.[7]
2. Cell Preparation and Seeding: a. Culture A549 cells to approximately 80-90% confluency. b. Harvest the cells using trypsin-EDTA and resuspend them in serum-free RPMI-1640 medium. c. Perform a cell count and adjust the cell density to 1x10^6 cells/mL.[4] d. Prepare different concentrations of this compound (e.g., 2.5 µM and 5 µM) in serum-free RPMI-1640 medium containing the A549 cells.[4] Include a vehicle control (DMSO) and a negative control (no treatment). e. Seed 50 µL of the cell suspension into the upper chamber of the Matrigel-coated inserts.[4]
3. Invasion Assay: a. Add 600 µL of RPMI-1640 medium supplemented with 10% FBS (as a chemoattractant) to the lower chamber of each well.[4][7] b. Carefully place the inserts into the wells. c. Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.[4]
4. Fixation and Staining: a. After incubation, carefully remove the inserts from the wells. b. Use a cotton swab to gently remove the non-invaded cells and Matrigel® from the upper surface of the membrane.[4][7] c. Fix the invaded cells on the lower surface of the membrane by immersing the inserts in methanol for 10 minutes.[7] d. Stain the cells by immersing the inserts in a 0.1% crystal violet solution for 10-20 minutes at room temperature.[7] e. Gently wash the inserts with PBS or distilled water to remove excess stain and allow them to air dry.[7]
5. Quantification: a. Once dry, visualize the stained cells on the underside of the membrane using an inverted microscope. b. Capture images from several random fields of view for each insert. c. Count the number of invaded cells per field. d. The invasion rate can be calculated relative to the negative control group.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the Transwell Invasion Assay with this compound.
Signaling Pathway Diagram
Caption: Inhibition of the PI3K/AKT/NF-κB pathway by this compound.
Conclusion
The Transwell invasion assay is a robust method for evaluating the anti-invasive properties of compounds like this compound. The provided protocol, based on published research, offers a detailed guide for scientists in cancer research and drug development. Studies have shown that this compound can suppress the invasion of A549 lung cancer cells, potentially through the inhibition of the PI3K/AKT/NF-κB signaling pathway, which in turn reduces the expression of matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9.[4][5] Careful optimization of cell seeding density, Matrigel concentration, and incubation time may be necessary for different cell lines and experimental conditions.[8][9]
References
- 1. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clyte.tech [clyte.tech]
- 3. corning.com [corning.com]
- 4. Effects of 2,2′,4′-trihydroxychalcone on the proliferation, metastasis and apoptosis of A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of 2,2',4'trihydroxychalcone on the proliferation, metast...: Ingenta Connect [ingentaconnect.com]
- 6. 2',3',4'-Trihydroxychalcone | 1482-74-2 | FT66136 [biosynth.com]
- 7. snapcyte.com [snapcyte.com]
- 8. corning.com [corning.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Quantitative Real-Time PCR for Gene Expression Analysis Following 2,2',4'-Trihydroxychalcone Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2',4'-Trihydroxychalcone (TDC) is a natural chalcone derivative that has garnered interest for its potential therapeutic properties. Recent studies have revealed its role as an inhibitor of the Retinoid-related orphan receptor gamma t (RORγt).[1] RORγt is a pivotal transcription factor that governs the differentiation of T helper 17 (Th17) cells, a subset of T lymphocytes implicated in various autoimmune and inflammatory diseases. By inhibiting RORγt, TDC can suppress the expression of pro-inflammatory cytokines, such as Interleukin-17A (IL-17A) and Interleukin-17F (IL-17F), which are hallmarks of Th17 cell activity.
Quantitative real-time PCR (qPCR) is a highly sensitive and specific technique for measuring changes in gene expression. This document provides detailed application notes and protocols for utilizing qPCR to analyze the effects of this compound on the expression of RORγt and its target genes in relevant cell models.
Signaling Pathway Modulated by this compound
The primary mechanism of action for TDC in the context of Th17 cell differentiation is the inhibition of RORγt. This transcription factor is essential for the expression of genes that define the Th17 lineage. The simplified signaling pathway is illustrated below.
Experimental Protocols
This section provides detailed protocols for cell culture, treatment with this compound, RNA extraction, reverse transcription, and quantitative real-time PCR.
I. Cell Culture and Treatment
Two primary cell models are proposed:
-
Primary Human CD4+ T Cell Differentiation: This model is physiologically more relevant for studying Th17 differentiation.
-
Jurkat Cell Line: A human T-lymphocyte cell line that can be used as a more accessible model for initial screening and mechanistic studies.[2][3]
A. Primary Human Naïve CD4+ T Cell Culture and Th17 Differentiation
-
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human Naïve CD4+ T Cell Enrichment Cocktail
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human IL-6 (recombinant)
-
Human TGF-β1 (recombinant)
-
Anti-human CD3 antibody (plate-bound)
-
Anti-human CD28 antibody (soluble)
-
This compound (TDC)
-
DMSO (vehicle control)
-
-
Protocol:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for naïve CD4+ T cells using the RosetteSep™ enrichment cocktail according to the manufacturer's protocol.
-
Coat a 96-well plate with anti-human CD3 antibody (1-5 µg/mL) in PBS overnight at 4°C.
-
Wash the plate twice with sterile PBS.
-
Seed naïve CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Add Th17 polarizing cytokines: IL-6 (20-50 ng/mL) and TGF-β1 (1-5 ng/mL).
-
Add soluble anti-human CD28 antibody (1-2 µg/mL).
-
Treat cells with desired concentrations of TDC (e.g., 1.25, 2.5, 5 µM) or an equivalent volume of DMSO as a vehicle control.[1]
-
Incubate cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest cells for RNA extraction.
-
B. Jurkat Cell Culture and Treatment
-
Materials:
-
Jurkat E6-1 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Ionomycin
-
This compound (TDC)
-
DMSO (vehicle control)
-
-
Protocol:
-
Culture Jurkat cells in complete RPMI-1640 medium at 37°C in a 5% CO2 incubator. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Seed Jurkat cells at a density of 5 x 10^5 cells/mL in a 6-well plate.
-
Pre-treat cells with TDC (e.g., 1, 5, 10 µM) or DMSO for 1-2 hours.
-
Stimulate cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) to induce T cell activation signaling pathways.
-
Incubate for 6-24 hours.
-
Harvest cells for RNA extraction.
-
II. RNA Extraction and Reverse Transcription
-
Materials:
-
TRIzol™ Reagent or a column-based RNA extraction kit (e.g., RNeasy Mini Kit)
-
Nuclease-free water
-
High-Capacity cDNA Reverse Transcription Kit (or equivalent)
-
-
Protocol:
-
Extract total RNA from harvested cells using your chosen method according to the manufacturer's instructions.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's protocol.
-
III. Quantitative Real-Time PCR (qPCR)
-
Materials:
-
SYBR Green or TaqMan-based qPCR master mix
-
Forward and reverse primers for target and housekeeping genes (see Table 1)
-
Nuclease-free water
-
cDNA template
-
-
qPCR Primer Design:
-
Primers should be designed to span an exon-exon junction to prevent amplification of genomic DNA.
-
Primer sequences for human target and housekeeping genes are provided in Table 1.
-
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| RORC | AGTCGTCCCTGTGTTGTTCTGT | TCCACATCTCCCAGGTTGTAGT |
| IL-17A | CGGACTGTGATGGTCAACCTGA | GCACTTTGCCTCCCAGATCACA |
| IL-17F | AACCAGCGCGTTTCCATGTCAC | GAGCATTGATGCAGCCCAAGTTC |
| ACTB | ATTGCCGACAGGATGCAGA | GAGTACTTGCGCTCAGGAGGA |
| Table 1: Primer sequences for human target and housekeeping genes for qPCR. |
-
qPCR Reaction Setup:
-
Prepare a qPCR reaction mix as described in Table 2. Prepare a master mix for the number of reactions needed, including no-template controls (NTCs).
-
| Component | Volume per reaction (µL) | Final Concentration |
| qPCR Master Mix (2x) | 10 | 1x |
| Forward Primer (10 µM) | 0.5 | 0.25 µM |
| Reverse Primer (10 µM) | 0.5 | 0.25 µM |
| cDNA Template | 2 | ~10-100 ng |
| Nuclease-free water | 7 | - |
| Total Volume | 20 | - |
| Table 2: Example qPCR reaction setup. |
-
qPCR Cycling Conditions:
-
Perform qPCR using a real-time PCR system with the cycling conditions outlined in Table 3. These conditions may need to be optimized for your specific instrument and primers.
-
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 10 minutes | 1 |
| Denaturation | 95 | 15 seconds | 40 |
| Annealing/Extension | 60 | 1 minute | |
| Melt Curve Analysis | Instrument Specific | - | 1 |
| Table 3: Example qPCR cycling conditions. |
Data Analysis
The most common method for relative quantification of gene expression is the comparative Cq (ΔΔCq) method.
-
Calculate ΔCq: For each sample, normalize the Cq value of the target gene to the Cq value of the housekeeping gene (e.g., ACTB).
-
ΔCq = Cq (target gene) - Cq (housekeeping gene)
-
-
Calculate ΔΔCq: Normalize the ΔCq of the treated samples to the ΔCq of the control (vehicle-treated) sample.
-
ΔΔCq = ΔCq (treated sample) - ΔCq (control sample)
-
-
Calculate Fold Change: The fold change in gene expression is calculated as 2^-ΔΔCq.
Data Presentation
Summarize the quantitative data in a clear and structured table.
| Treatment Group | Target Gene | Mean Cq (±SD) | ΔCq (Mean ±SD) | ΔΔCq (Mean ±SD) | Fold Change (2^-ΔΔCq) |
| Control (DMSO) | RORC | 24.5 ± 0.3 | 4.2 ± 0.3 | 0.0 ± 0.3 | 1.0 |
| IL-17A | 28.1 ± 0.4 | 7.8 ± 0.4 | 0.0 ± 0.4 | 1.0 | |
| IL-17F | 29.3 ± 0.5 | 9.0 ± 0.5 | 0.0 ± 0.5 | 1.0 | |
| ACTB | 20.3 ± 0.2 | - | - | - | |
| TDC (2.5 µM) | RORC | 25.8 ± 0.4 | 5.4 ± 0.4 | 1.2 ± 0.5 | 0.44 |
| IL-17A | 30.5 ± 0.6 | 10.1 ± 0.6 | 2.3 ± 0.7 | 0.20 | |
| IL-17F | 31.8 ± 0.5 | 11.4 ± 0.5 | 2.4 ± 0.7 | 0.19 | |
| ACTB | 20.4 ± 0.3 | - | - | - | |
| TDC (5 µM) | RORC | 26.9 ± 0.3 | 6.6 ± 0.3 | 2.4 ± 0.4 | 0.19 |
| IL-17A | 32.1 ± 0.5 | 11.8 ± 0.5 | 4.0 ± 0.6 | 0.06 | |
| IL-17F | 33.5 ± 0.4 | 13.2 ± 0.4 | 4.2 ± 0.6 | 0.05 | |
| ACTB | 20.3 ± 0.2 | - | - | - | |
| Table 4: Example data summary for gene expression analysis following TDC treatment. |
Experimental Workflow
The overall experimental workflow for analyzing gene expression changes after this compound treatment is depicted below.
Conclusion
This document provides a comprehensive guide for researchers to investigate the effects of this compound on gene expression using quantitative real-time PCR. By following these detailed protocols, scientists can obtain reliable and reproducible data to further elucidate the molecular mechanisms of this compound and evaluate its therapeutic potential. Adherence to good laboratory practices, including appropriate controls and rigorous data analysis, is crucial for generating high-quality results.
References
- 1. Natural Compound 2,2′,4′-Trihydroxychalcone Suppresses T Helper 17 Cell Differentiation and Disease Progression by Inhibiting Retinoid-Related Orphan Receptor Gamma T - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of RORγt activity and Th17 differentiation by a set of novel compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Effects of 2,2',4'-Trihydroxychalcone on Protein Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2',4'-Trihydroxychalcone (TDC), a natural chalcone derivative, has garnered significant interest in the scientific community for its diverse biological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects. A key mechanism underlying these effects is its ability to modulate intracellular signaling pathways through the inhibition of protein phosphorylation. These application notes provide a comprehensive overview of the effects of TDC on protein phosphorylation, with detailed protocols for assessing these effects in a laboratory setting.
Effects of this compound on Protein Phosphorylation
This compound has been shown to significantly impact cellular signaling by inhibiting the phosphorylation of key proteins in multiple pathways. The primary mechanism of action involves the direct or indirect inhibition of kinase activity, leading to a downstream reduction in the phosphorylation of their substrates.
Inhibition of the PI3K/AKT/mTOR Signaling Pathway
One of the most well-documented effects of TDC is its ability to suppress the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is crucial for cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. In A549 human lung cancer cells, treatment with TDC has been observed to significantly decrease the phosphorylation levels of PI3K, AKT, and mTOR[1].
Table 1: Summary of Observed Effects of this compound on Protein Phosphorylation in the PI3K/AKT/mTOR Pathway
| Target Protein | Observed Effect on Phosphorylation | Cell Line | Reference |
| PI3K | Decreased | A549 | [1] |
| AKT | Decreased | A549 | [1] |
| mTOR | Decreased | A549 | [1] |
Note: The referenced study demonstrated these effects through Western blot analysis. Quantitative densitometry data was not provided in a tabular format in the source material.
Inhibition of Retinoid-Related Orphan Receptor Gamma T (RORγt) Activity
This compound has been identified as a direct inhibitor of Retinoid-related orphan receptor gamma t (RORγt), a key transcription factor in the differentiation of pro-inflammatory Th17 cells[2][3]. While RORγt is a nuclear receptor and not a kinase, its inhibition by TDC leads to a downstream cascade of events that includes altered gene expression of cytokines like IL-17. The direct impact of RORγt inhibition by TDC on specific phosphorylation events in this pathway is an area of ongoing research.
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound on protein phosphorylation.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed the desired cell line (e.g., A549) in 6-well plates at a density of 2 x 10^5 cells per well.
-
Incubation: Culture the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prepare various concentrations of this compound (e.g., 0, 2.5, 5.0, and 10.0 µM) in the appropriate cell culture medium.
-
Exposure: Remove the existing medium from the wells and replace it with the medium containing the different concentrations of TDC.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 48 hours) at 37°C and 5% CO2.
Protocol 2: Protein Extraction
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scraping and Collection: Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA Protein Assay Kit.
Protocol 3: Western Blot Analysis for Phosphorylated Proteins
-
Sample Preparation: Mix the protein lysates with 6X SDS-PAGE loading buffer and heat at 100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated proteins of interest (e.g., anti-phospho-PI3K, anti-phospho-AKT, anti-phospho-mTOR) and the corresponding total proteins overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize the results using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the corresponding total protein to determine the relative phosphorylation level.
Visualizations
The following diagrams illustrate the key signaling pathway affected by this compound and the general experimental workflow for assessing its effects on protein phosphorylation.
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by TDC.
Caption: Experimental workflow for assessing protein phosphorylation.
References
- 1. Effects of 2,2′,4′-trihydroxychalcone on the proliferation, metastasis and apoptosis of A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Natural Compound this compound Suppresses T Helper 17 Cell Differentiation and Disease Progression by Inhibiting Retinoid-Related Orphan Receptor Gamma T - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2',4'-Trihydroxychalcone
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,2',4'-Trihydroxychalcone.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound via the Claisen-Schmidt condensation of 2,4-dihydroxyacetophenone and 2-hydroxybenzaldehyde.
Q1: My reaction yield is consistently low. What are the most critical factors to investigate?
A1: Low yields in the synthesis of hydroxychalcones are a common issue. The most critical factors to examine are reaction temperature, catalyst concentration, and solvent choice. Temperature, in particular, has a drastic effect on both yield and purity.[1] For similar hydroxychalcones, conducting the reaction at 0°C has been shown to provide the best yields.[1]
Q2: What is the optimal catalyst and solvent for this reaction?
A2: Sodium hydroxide (NaOH) is reported to be a highly effective catalyst for the Claisen-Schmidt condensation of hydroxychalcones.[1] While ethanol is commonly used, isopropyl alcohol (IPA) has been shown to be a better solvent for similar syntheses.[1] It is crucial to use an adequate amount of a fresh, properly stored base, as its effectiveness can be diminished by absorption of atmospheric CO2 and moisture.
Q3: I am observing the formation of a dark-colored, oily, or gummy precipitate instead of a crystalline solid. What could be the cause?
A3: The formation of a dark and non-crystalline product often points to side reactions or product degradation, which can be exacerbated by elevated temperatures.[1] Using excessively high temperatures can promote side reactions like the Cannizzaro reaction of the aldehyde.[1] If an oily product is obtained, it may be due to impurities. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If the product is suspected to be pure but oily, trituration with ice-cold water may help it solidify.
Q4: My TLC analysis shows multiple spots, indicating the presence of impurities. What are the likely side products and how can I minimize them?
A4: Besides unreacted starting materials, common side products in a Claisen-Schmidt condensation include self-condensation products of the ketone and byproducts from the Cannizzaro reaction of the aldehyde. To minimize the self-condensation of 2,4-dihydroxyacetophenone, it is advisable to slowly add it to the mixture of 2-hydroxybenzaldehyde and the base catalyst. The Cannizzaro reaction can be suppressed by using a lower concentration of the base or by adding it portion-wise.
Q5: The purification of the final product by recrystallization is resulting in significant product loss. Are there alternative purification methods?
A5: While recrystallization from ethanol is a common method for purifying chalcones, significant product loss can occur.[2] If recrystallization is not yielding satisfactory results, column chromatography using silica gel is a viable alternative. The choice of eluent will depend on the polarity of the impurities, but a mixture of petroleum ether and ethyl acetate is often a good starting point.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize key reaction parameters for the synthesis of hydroxychalcones based on studies of structurally similar compounds. These should serve as a starting point for the optimization of this compound synthesis.
Table 1: Effect of Catalyst on Chalcone Synthesis
| Catalyst | Efficacy for Hydroxychalcone Synthesis | Reference |
| Sodium Hydroxide (NaOH) | High | [1] |
| Potassium Hydroxide (KOH) | High | [3] |
| Lithium Hydroxide (LiOH) | Low | [1] |
| Calcium Hydroxide (Ca(OH)₂) | Ineffective | [1] |
| Magnesium Hydroxide (Mg(OH)₂) | Ineffective | [1] |
Table 2: Influence of Solvent on 2'-Hydroxychalcone Yield
| Solvent | Relative Yield | Reference |
| Isopropyl Alcohol (IPA) | High | [1] |
| Ethanol | Moderate | [1] |
| Methanol | Moderate | [1] |
| Acetonitrile | Low | [1] |
| Dichloromethane | Low | [1] |
| Tetrahydrofuran (THF) | Low | [1] |
Table 3: Impact of Temperature on 2'-Hydroxychalcone Yield and Purity
| Temperature | Effect on Yield and Purity | Reference |
| 0°C | Optimal yield and purity | [1] |
| Room Temperature | Moderate yield, potential for side reactions | [1] |
| Elevated Temperature (e.g., reflux) | Can increase reaction rate but may lead to significant side reactions and lower purity | [1][3] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of hydroxychalcones, which can be adapted for the synthesis of this compound.
Protocol 1: Base-Catalyzed Synthesis of a 2',4'-Dihydroxy-substituted Chalcone (Adapted from[4])
This protocol describes a general method for the synthesis of chalcones from 2',4'-dihydroxyacetophenone and an aromatic aldehyde using a strong base.
-
Preparation of Reactants:
-
Dissolve 2,4-dihydroxyacetophenone (1.0 equivalent) in a minimal amount of ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate container, dissolve 2-hydroxybenzaldehyde (1.0 equivalent) in ethanol.
-
-
Reaction Setup:
-
To the stirred solution of 2,4-dihydroxyacetophenone, slowly add an aqueous solution of sodium hydroxide (e.g., 40% w/v).
-
Cool the mixture to 0-5°C in an ice bath.
-
-
Reaction:
-
Slowly add the ethanolic solution of 2-hydroxybenzaldehyde to the reaction mixture.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours.[4]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reaction is complete, pour the mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute HCl to a pH of approximately 2-3.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral to litmus paper.[4]
-
-
Purification:
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.
-
Protocol 2: Acid-Catalyzed Synthesis of a 2,4-Dihydroxy-substituted Chalcone (Adapted from[5])
This protocol provides an alternative acid-catalyzed method for the synthesis of dihydroxy-substituted chalcones.
-
Preparation of Reactants:
-
In a round-bottom flask, prepare a stirred mixture of 2,4-dihydroxyacetophenone (0.01 mol) and 2-hydroxybenzaldehyde (0.01 mol) in absolute ethanol (5 ml).
-
-
Reaction Setup:
-
To the stirred mixture, add thionyl chloride (0.05 ml) dropwise at room temperature.
-
-
Reaction:
-
Continue stirring the reaction mixture for two hours at room temperature.
-
Allow the reaction mixture to stand for 12 hours.
-
-
Work-up and Isolation:
-
Precipitate the product by adding water to the reaction mixture.
-
Filter the product and wash it with cold ethanol.
-
-
Purification:
-
The crude product can be further purified by recrystallization if necessary.
-
Visualizing the Workflow
The following diagrams illustrate the key processes in the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for improving the yield of this compound.
References
Technical Support Center: Troubleshooting the Claisen-Schmidt Condensation for Chalcone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of chalcones via the Claisen-Schmidt condensation.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions to streamline your research.
Issue 1: Low or No Yield of the Desired Chalcone
Question: My Claisen-Schmidt reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I improve the yield?
Answer: Low yields in a Claisen-Schmidt condensation can stem from several factors, ranging from the quality of your reagents to the reaction conditions. Here are the most common culprits and the steps you can take to troubleshoot them:
-
Ineffective Catalyst: Ensure your base catalyst (e.g., NaOH, KOH) is fresh, as older batches can absorb atmospheric CO2 and become less effective.[1] For substrates that are sensitive to strong bases, consider using a weaker base or an alternative catalytic system.[1] Similarly, if you are using an acid catalyst, verify its purity and activity.
-
Improper Reactant Stoichiometry: The molar ratio of your aromatic aldehyde and ketone is critical. A common strategy is to use a slight excess of the aldehyde to ensure the complete consumption of the ketone.[1] Experimenting with different ratios in small-scale trials can help you determine the optimal stoichiometry for your specific substrates.[1]
-
Suboptimal Reaction Temperature: The reaction temperature may be too low, resulting in a very slow reaction rate.[1] Conversely, a temperature that is too high can lead to the decomposition of reactants or products and promote unwanted side reactions.[1] It is advisable to start at room temperature and gradually increase it while monitoring the reaction's progress.
-
Incomplete Reaction: The reaction may not have reached completion. It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC). If you still observe starting materials after a significant amount of time, consider extending the reaction time or moderately increasing the temperature.
Issue 2: Formation of Multiple Products and Purification Difficulties
Question: My crude product shows multiple spots on the TLC plate, making purification a challenge. What are these byproducts, and how can I minimize their formation?
Answer: The formation of multiple products is a common issue in the Claisen-Schmidt condensation due to the presence of various reactive species. Here are the most likely side reactions and strategies to suppress them:
-
Self-Condensation of the Ketone: The enolizable ketone can react with itself, leading to aldol condensation byproducts. To minimize this, slowly add the ketone to a mixture of the aldehyde and the base.[1] This ensures that the enolate preferentially reacts with the more electrophilic aldehyde.
-
Cannizzaro Reaction of the Aldehyde: In the presence of a high concentration of a strong base, aromatic aldehydes lacking α-hydrogens can undergo a disproportionation reaction to form a carboxylate and an alcohol.[1][2] To avoid this, use a lower concentration of the base or opt for a milder base.[1][2]
-
Michael Addition: The enolate of the ketone can act as a Michael donor and add to the α,β-unsaturated ketone product (the chalcone), which acts as a Michael acceptor. This leads to the formation of a 1,5-dicarbonyl compound.[2] Using a stoichiometric amount of the aldehyde or a slight excess of the ketone can help to suppress this side reaction.[2]
Issue 3: Reaction Mixture Turns Dark or Forms a Tar-Like Substance
Question: My reaction mixture has turned very dark, and I am having trouble isolating any solid product. What is happening?
Answer: A dark coloration or the formation of tar often indicates the polymerization or decomposition of the starting materials or products.[2] This is typically caused by overly harsh reaction conditions, such as excessively high temperatures or a very high concentration of a strong base.[2] Aldehydes, in particular, can be prone to polymerization under these conditions. To mitigate this, try using milder reaction conditions, such as a lower temperature and a reduced concentration of the base.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Claisen-Schmidt condensation?
A1: The base plays a crucial role in catalyzing the reaction by deprotonating the α-carbon of the ketone to form a reactive enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde.
Q2: Can I use an aldehyde with α-hydrogens in a Claisen-Schmidt condensation?
A2: The classic Claisen-Schmidt condensation involves an aldehyde without α-hydrogens to prevent its self-condensation.[2] If an aldehyde with α-hydrogens is used, it can also form an enolate, leading to a complex mixture of products from both self-condensation and crossed-condensation reactions.[2] For a selective reaction, one of the carbonyl partners should ideally be non-enolizable.[2]
Q3: How does the choice of solvent affect the reaction?
A3: The choice of solvent can significantly impact the reaction. Polar protic solvents like ethanol and methanol are commonly used as they effectively dissolve both the reactants and the base catalyst.[2][3] Interestingly, performing the reaction under solvent-free conditions, often with grinding, has been shown to be highly efficient, leading to shorter reaction times and high yields, and is considered a "green chemistry" approach.[2][4]
Q4: What is a "crossed" Cannizzaro reaction, and should I be concerned about it during my Claisen-Schmidt condensation?
A4: A crossed Cannizzaro reaction occurs when two different non-enolizable aldehydes are present in a strong base, leading to the oxidation of one aldehyde to a carboxylate and the reduction of the other to an alcohol.[2] This is generally not a concern in a standard Claisen-Schmidt condensation unless you have a mixture of different non-enolizable aldehydes as starting materials or as impurities.[2]
Quantitative Data Summary
The following table summarizes chalcone synthesis yields under different reaction conditions, providing a basis for comparison and optimization.
| Aromatic Aldehyde | Ketone | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |
| Benzaldehyde | Acetophenone | KOH | Ethanol | Reflux | 9.2 | [4] |
| Benzaldehyde | Acetophenone | KOH | None | Grinding | 32.6 | [4] |
| Benzaldehyde | Acetophenone | NaOH | CTAB solution | Room Temp, 24h | >95 | [3] |
| Benzaldehyde | Acetophenone | NaOH | Tween 80 solution | Room Temp, 24h | 85 | [3] |
| Benzaldehyde | Cyclohexanone | NaOH (20 mol%) | None | Not specified | 98 | [2] |
Experimental Protocol
Protocol 1: Synthesis of Chalcone via a Base-Catalyzed Claisen-Schmidt Condensation
This protocol describes the synthesis of chalcone from benzaldehyde and acetophenone using sodium hydroxide as a catalyst in an ethanol solvent.[2]
Materials:
-
Benzaldehyde
-
Acetophenone
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Beaker
-
Graduated cylinders
-
Buchner funnel and filter paper
Procedure:
-
Preparation of the Aldehyde Solution: In a round-bottom flask, dissolve 1.0 equivalent of benzaldehyde in ethanol.
-
Preparation of the Catalyst Solution: In a separate beaker, prepare a solution of 1.0 - 1.2 equivalents of sodium hydroxide in water.
-
Addition of Catalyst: Add the sodium hydroxide solution to the stirred benzaldehyde solution.
-
Addition of Ketone: Slowly add 1.0 equivalent of acetophenone to the stirred mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete when the starting materials are no longer visible on the TLC plate.
-
Work-up: Once the reaction is complete, pour the reaction mixture into cold water. The chalcone product should precipitate as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any remaining base. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Visualizations
Caption: A logical workflow for troubleshooting common issues in the Claisen-Schmidt condensation.
Caption: Key side reactions that can occur during the Claisen-Schmidt condensation for chalcone synthesis.
References
overcoming solubility issues of 2,2',4'-Trihydroxychalcone in vitro
Technical Support Center: 2,2',4'-Trihydroxychalcone
Welcome to the technical support center for this compound (TDC). This resource provides researchers, scientists, and drug development professionals with practical guidance to overcome common challenges encountered during in vitro experiments, with a primary focus on addressing solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a natural chalcone derivative found in plants like Glycyrrhiza glabra[1][2]. Chalcones are a class of compounds known for their broad biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects[3][4]. Like many hydrophobic polyphenolic compounds, TDC has poor aqueous solubility, which can lead to significant challenges in obtaining reliable and reproducible results in aqueous in vitro systems like cell culture media and enzyme assays.
Q2: What are the immediate signs of a solubility problem in my experiment?
A2: You may be facing a solubility issue if you observe any of the following:
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Precipitation: Visible particulates, cloudiness, or a film forming when you dilute your TDC stock solution into the aqueous assay medium.
-
Inconsistent Results: High variability or poor reproducibility between experimental replicates.
-
Non-linear Dose-Response: A dose-response curve that plateaus prematurely or behaves erratically, suggesting the compound is not fully dissolved at higher concentrations.
Q3: What is the standard method for preparing a this compound stock solution?
A3: The standard and recommended method is to first prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose. It is crucial to ensure the final concentration of DMSO in your aqueous working solution is low (typically ≤0.5%) to avoid solvent-induced cellular toxicity or assay interference.
Troubleshooting Guide: Overcoming Solubility Issues
Issue 1: My compound precipitates when diluted in cell culture medium.
This is the most common issue and arises from the low aqueous solubility of TDC. The key is to maintain the compound in a dissolved state in the final assay volume.
Caption: Troubleshooting workflow for addressing compound precipitation in vitro.
-
Optimize Stock and Working Concentrations: Start by preparing a 10-50 mM stock solution in 100% DMSO. Ensure complete dissolution by vortexing or brief sonication. When preparing your working solution, perform serial dilutions so that the final concentration of DMSO in the cell culture medium is minimal (ideally <0.1%, but not exceeding 0.5%).
-
Use Co-solvents: For particularly stubborn solubility issues, a co-solvent system can be effective. Co-solvents reduce the polarity of the aqueous medium, helping to keep hydrophobic compounds in solution.[5]
-
Cyclodextrin Inclusion: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them and increasing their aqueous solubility. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is commonly used.[6]
-
Formulation as a Nanoemulsion: Encapsulating TDC in a nanoemulsion can dramatically improve its solubility and stability in aqueous solutions.[7] This is an advanced technique typically used when other methods fail or for in vivo applications.
Issue 2: I am seeing high variability in my bioassay results.
Inconsistent results are often a downstream effect of poor solubility, where the actual concentration of dissolved compound varies between wells or experiments.
-
Confirm Solubility Limit: Before conducting extensive experiments, determine the practical solubility limit of TDC in your specific assay medium. This can be done by preparing a series of dilutions and visually inspecting for precipitation or by using a spectrophotometer to detect light scattering.
-
Standardize Dilution Protocol: Ensure your dilution and mixing protocol is consistent every time. Add the TDC stock solution to the medium while vortexing to promote rapid dispersion and prevent localized high concentrations that can trigger precipitation.
-
Include Solubility Controls: In your experimental setup, include wells with the highest concentration of TDC without cells to visually monitor for precipitation over the course of the experiment.
Experimental Protocols & Data
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh 2.56 mg of this compound (Molecular Weight: 256.25 g/mol ).
-
Dissolution: Add 1 mL of high-purity, sterile DMSO to the powder.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If needed, sonicate in a water bath for 5-10 minutes until the solution is completely clear.
-
Storage: Aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles and protect from light. Store at -20°C or -80°C.
Protocol 2: Phase-Solubility Study with HP-β-Cyclodextrin
This protocol determines the ability of HP-β-CD to enhance the solubility of TDC.[6]
-
Preparation: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 5, 10, 15, 20 mM) in your chosen buffer (e.g., PBS, pH 7.4).
-
Addition of TDC: Add an excess amount of TDC powder to each cyclodextrin solution. A visible solid excess should be present.
-
Equilibration: Seal the tubes and place them on an orbital shaker at a constant temperature (e.g., 37°C) for 48-72 hours to reach equilibrium.
-
Sampling: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 20 min) to pellet the undissolved compound.
-
Quantification: Carefully collect the supernatant and measure the concentration of dissolved TDC using a validated analytical method, such as HPLC-UV.
-
Analysis: Plot the concentration of dissolved TDC against the concentration of HP-β-CD. A linear plot indicates improved solubility.
Quantitative Data Summary (Illustrative Example)
The following table provides representative data on how different formulation strategies might improve the aqueous solubility of a poorly soluble chalcone like TDC. Note: These values are for illustrative purposes and should be determined experimentally for your specific conditions.
| Formulation Method | Vehicle/Solvent System | Achievable Concentration (µM) | Fold Increase (vs. Buffer) |
| Control | Phosphate-Buffered Saline (PBS) | ~1 | 1x |
| Co-solvency | PBS + 0.5% DMSO | ~25 | 25x |
| Co-solvency | PBS + 5% PEG 400 | ~75 | 75x |
| Complexation | PBS + 10 mM HP-β-CD | ~150 | 150x |
Signaling Pathways and Mechanisms
This compound has been shown to modulate several key signaling pathways, which is crucial for understanding its mechanism of action.
PI3K/AKT/NF-κB Signaling Pathway
Studies have demonstrated that TDC can inhibit the proliferation and metastasis of cancer cells by suppressing the PI3K/AKT/NF-κB signaling pathway.[4] Inhibition of this pathway leads to decreased expression of pro-survival and pro-metastatic proteins.
Caption: Inhibition of the PI3K/AKT/NF-κB pathway by this compound.
RORγt Transcriptional Activity
TDC has been identified as a direct inhibitor of Retinoid-related orphan receptor gamma t (RORγt), a key transcription factor for the differentiation of pro-inflammatory Th17 cells.[8] This makes it a potential therapeutic agent for autoimmune diseases.
Caption: TDC inhibits RORγt activity, suppressing Th17-mediated inflammation.
References
- 1. This compound | C15H12O4 | CID 5811533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound from Glycyrrhiza glabra as a new specific BACE1 inhibitor efficiently ameliorates memory impairment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effects of 2,2′,4′-trihydroxychalcone on the proliferation, metastasis and apoptosis of A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Natural Compound 2,2′,4′-Trihydroxychalcone Suppresses T Helper 17 Cell Differentiation and Disease Progression by Inhibiting Retinoid-Related Orphan Receptor Gamma T - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2,2',4'-Trihydroxychalcone Concentration for Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of 2,2',4'-Trihydroxychalcone (TDC) in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for this compound (TDC) in a cytotoxicity assay?
A1: Based on published data, a sensible starting range for TDC in cytotoxicity assays is between 1 µM and 100 µM. For the A549 human lung cancer cell line, IC50 values (the concentration that inhibits 50% of cell growth) have been reported to be time-dependent, ranging from approximately 65.72 µM at 24 hours to 19.86 µM at 72 hours.[1] For other cancer cell lines like MCF-7 (breast), PC-3 (prostate), and HT-29 (colorectal), derivatives of 2',4'-dihydroxychalcone have shown IC50 values in the range of 8.4 µM to 36.3 µM. Therefore, a pilot experiment covering a broad logarithmic range (e.g., 1, 5, 10, 25, 50, 100 µM) is recommended to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: My MTT assay results show an unexpected increase in cell viability at higher concentrations of TDC. What could be the cause?
A2: This is a known issue when working with polyphenolic compounds like chalcones in MTT assays.[2] The chemical structure of TDC allows it to directly reduce the MTT reagent to its formazan product, independent of cellular metabolic activity. This leads to a false positive signal, making it appear as though cell viability has increased. It is crucial to include a "no-cell" control with TDC and the MTT reagent to check for this interference. If you observe a color change in the absence of cells, you should consider using an alternative cytotoxicity assay.
Q3: What are some reliable alternatives to the MTT assay for assessing the cytotoxicity of TDC?
A3: Several alternative assays can provide more accurate results for chalcones by avoiding the mechanism of metabolic reduction. These include:
-
Trypan Blue Exclusion Assay: This method is based on cell membrane integrity. Live cells with intact membranes will exclude the dye, while dead cells will be stained blue.[2]
-
Lactate Dehydrogenase (LDH) Assay: This colorimetric assay measures the activity of LDH, a cytosolic enzyme released into the culture medium upon cell lysis.[3]
-
Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of total biomass.
-
ATP-based Assays: These luminescent assays measure the amount of ATP present, which is a key indicator of metabolically active cells.[4]
Q4: I'm observing a precipitate in my cell culture medium after adding TDC. What should I do?
A4: Chalcones can have limited solubility in aqueous solutions like cell culture media, especially at higher concentrations. To address this:
-
Check the final DMSO concentration: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve the TDC is not toxic to your cells (typically ≤ 0.5%).
-
Prepare fresh stock solutions: Prepare TDC stock solutions fresh for each experiment.
-
Warm the medium: Gently warm the cell culture medium to body temperature (37°C) before adding the TDC solution.
-
Vortexing: Vortex the TDC stock solution before diluting it into the culture medium.
-
Solubility Test: Perform a solubility test by adding the highest concentration of TDC to be used to cell-free culture medium and incubating under the same conditions as your experiment. Observe for any precipitate formation. If precipitation is observed, you may need to lower the concentration range or use a different solvent system if compatible with your cells.
Q5: How does this compound exert its cytotoxic effects?
A5: this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis by suppressing the PI3K/AKT/NF-κB signaling pathway.[1][5] This pathway is crucial for cell growth, survival, and proliferation.[6] By inhibiting key proteins in this pathway, such as p-PI3K, p-AKT, and p-mTOR, TDC can lead to a decrease in the expression of anti-apoptotic proteins (like Bcl-2) and an increase in pro-apoptotic proteins (like Bax and caspase-3), ultimately leading to cancer cell death.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background in MTT assay (color change in no-cell control) | Direct reduction of MTT by TDC. | Use an alternative cytotoxicity assay not based on tetrazolium reduction, such as Trypan Blue, LDH, or SRB assay.[2] |
| Precipitate formation in culture medium | Low solubility of TDC. | Prepare fresh stock solutions, ensure the final solvent concentration is low and non-toxic, and perform a solubility test in cell-free media. |
| Inconsistent IC50 values between experiments | Variation in cell seeding density, incubation time, or TDC solution stability. | Standardize cell seeding protocols, use consistent incubation times, and prepare fresh TDC dilutions for each experiment. |
| Low cytotoxic effect observed | Cell line may be resistant to TDC. The concentration range is too low. | Test a broader range of TDC concentrations. Consider using a different cancer cell line known to be sensitive to chalcones. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound and its derivatives against various cancer cell lines.
| Compound | Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| This compound | A549 | Lung | CCK-8 | 24 | 65.72 ± 4.20 | [1] |
| This compound | A549 | Lung | CCK-8 | 48 | 33.46 ± 4.11 | [1] |
| This compound | A549 | Lung | CCK-8 | 72 | 19.86 ± 2.33 | [1] |
| 2',4'-dihydroxychalcone derivatives | MCF-7 | Breast | Not Specified | Not Specified | 8.4 - 34.3 | |
| 2',4'-dihydroxychalcone derivatives | PC-3 | Prostate | Not Specified | Not Specified | 9.3 - 29.4 | |
| 2',4'-dihydroxychalcone derivatives | HT-29 | Colorectal | Not Specified | Not Specified | 15.3 - 36.3 |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is a standard procedure for assessing cell viability based on metabolic activity.[2]
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (TDC)
-
DMSO (or other suitable solvent)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of TDC in complete medium. Remove the old medium from the wells and add 100 µL of the TDC dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest TDC concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.[3]
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
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This compound (TDC)
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution from the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental and control wells, following the kit manufacturer's instructions.
Visualizations
References
- 1. Effects of 2,2′,4′-trihydroxychalcone on the proliferation, metastasis and apoptosis of A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 5. Effects of this compound on the proliferation, metastasis and apoptosis of A549 human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of 2,2',4'-Trihydroxychalcone in solution and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2,2',4'-Trihydroxychalcone in solution and during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term storage, it is recommended to keep solid this compound in a tightly sealed, light-resistant container at 2°C to 8°C.[1] Storing at lower temperatures helps to minimize the rate of potential degradation reactions.[1] For routine laboratory use, short-term storage at a controlled room temperature (20-25°C) away from direct light is acceptable, but prolonged exposure should be avoided.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is advisable to prepare fresh stock solutions of this compound in a suitable solvent such as DMSO or ethanol before each experiment.[1] For short-term storage, stock solutions can be stored in small aliquots in tightly sealed, light-protected vials at -20°C or below.[1] Avoid repeated freeze-thaw cycles.
Q3: What factors can affect the stability of this compound in solution?
A3: The stability of this compound in solution is primarily influenced by pH, exposure to light, and temperature.[1] As a polyhydroxychalcone, it is susceptible to oxidation, and the 2'-hydroxy group can facilitate intramolecular reactions, leading to cyclization.[1]
Q4: How does pH impact the stability of this compound?
A4: Polyhydroxychalcones are generally more stable in acidic to neutral conditions.[1] Alkaline environments (high pH) can catalyze the intramolecular cyclization of 2'-hydroxychalcones to form the corresponding flavanone, which is a common degradation pathway.[1][2][3][4][5] Therefore, it is crucial to control the pH of solutions, especially in assay buffers, to avoid degradation.[1]
Q5: Is this compound sensitive to light?
A5: Yes, exposure to light, particularly UV radiation, can induce photodegradation of chalcones.[1] This can lead to cis-trans isomerization of the α,β-unsaturated ketone system, which may alter the compound's biological activity and analytical profile.[1] It is recommended to store solutions in amber vials or other light-resistant containers and to minimize light exposure during experiments.[1]
Q6: What are the likely degradation products of this compound?
A6: The primary degradation product under alkaline conditions is the corresponding flavanone, formed through intramolecular cyclization.[1][2][3][4][5] Under oxidative conditions, the formation of quinones and further degradation to smaller phenolic acids and aldehydes can occur.[1] Thermal stress may lead to the cleavage of the chalcone backbone.[1]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in biological assays.
| Possible Cause | Troubleshooting Step |
| Degradation of stock solution | Prepare fresh stock solutions in a suitable solvent (e.g., DMSO, ethanol) before each experiment. Store stock solutions in small aliquots at -20°C or below for short periods, protected from light.[1] |
| pH instability in assay buffer | Ensure the pH of your assay buffer is within a stable range for the chalcone, ideally slightly acidic to neutral. Avoid using highly alkaline buffers if possible.[1] |
| Precipitation in cell culture media | Lower the final concentration of the chalcone in the media. Prepare a more concentrated stock solution in an appropriate solvent and add a smaller volume to the media. The presence of proteins in media containing Fetal Bovine Serum (FBS) can sometimes help to stabilize polyphenols.[6] |
| Photodegradation during incubation | If your assay involves prolonged incubation periods, protect the samples from light by using amber plates or covering them with aluminum foil.[1] |
| Interference with assay components | The antioxidant properties of this compound may interfere with assays that involve redox reactions (e.g., MTT, XTT).[7][8][9][10] Consider using a different type of assay or running appropriate controls to account for this potential interference. |
Issue 2: Appearance of unknown peaks in chromatography (HPLC/UPLC).
| Possible Cause | Troubleshooting Step |
| On-column degradation | Check the pH of your mobile phase. An alkaline pH can cause cyclization to the flavanone on the column. Consider using a mobile phase with a slightly acidic pH (e.g., with 0.1% formic acid or acetic acid). |
| Degradation in sample vial | Minimize the time samples are left in the autosampler. If possible, use a cooled autosampler. Prepare samples just before analysis. |
| Oxidative degradation | Degas the mobile phase to remove dissolved oxygen. Consider adding a small amount of an antioxidant, such as ascorbic acid, to your sample if it is compatible with your analysis. |
Issue 3: Difficulty in dissolving or crystallization of the compound.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent | Test the solubility in a small amount of different solvents to find the most suitable one. Gentle heating or sonication may aid dissolution.[11] |
| Solution is undersaturated for crystallization | If no crystals form, the solution may be too dilute. Allow for slow evaporation of the solvent to increase the concentration.[11] |
| "Oiling out" during crystallization | This can occur if the solution is too concentrated or cooled too quickly. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool slowly.[12] |
| Rapid crystallization leading to impurities | To slow down crystal growth, you can use a slightly larger volume of solvent than the minimum required for dissolution and ensure a slow cooling process.[13] |
Data Presentation
Table 1: General Stability of Polyhydroxychalcones Under Different Conditions
This table summarizes the expected stability of polyhydroxychalcones based on literature for structurally similar compounds. Specific stability testing for this compound is recommended for quantitative assessment.
| Condition | Stress Agent | Expected Stability | Potential Degradation Products |
| pH | Acidic (pH 3-5) | Generally Stable | - |
| Neutral (pH 7) | Moderately Stable | Slow cyclization to flavanone | |
| Alkaline (pH > 8) | Unstable | Rapid cyclization to flavanone[1][2][3][4][5] | |
| Light | Dark | Stable | - |
| UV Light / Sunlight | Unstable | cis/trans-Isomers, other photodegradation products[1] | |
| Temperature | 4°C | Stable | - |
| 40°C | Less Stable | Increased degradation rate compared to 4°C[1] | |
| Oxidation | 3% H₂O₂ | Moderately to significantly unstable | Quinones, phenolic acids, aldehydes[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines conditions for a forced degradation study to identify potential degradation products and assess the stability of the chalcone under various stress conditions.[1]
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or another suitable solvent.[14]
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.[1]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[1]
-
Thermal Degradation: Place a solid sample of the chalcone in a hot air oven at 80°C for 48 hours. Dissolve the stressed sample in the solvent for analysis.[1]
-
Photodegradation: Expose a solution of the chalcone (100 µg/mL in methanol) to direct sunlight for 24 hours or in a photostability chamber. Keep a control sample in the dark.[1][15]
-
-
Analysis: Analyze all stressed samples, along with a non-stressed control, using a stability-indicating HPLC-UV or UPLC-MS method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate the parent chalcone from its potential degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile or methanol (B).
-
Gradient: A suitable starting gradient would be 70% A and 30% B, gradually increasing the percentage of B to 90-100% over 20-30 minutes to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Mandatory Visualization
Caption: Factors influencing the degradation of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
- 4. Mechanism of cyclization of substituted 2′-hydroxychalcones to flavanones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Cyclization of substituted 2′-hydroxychalcones to flavanones. Solvent and isotope effects - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Bot Verification [slovetres.si]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Synthesis of 2,2',4'-Trihydroxychalcone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2',4'-trihydroxychalcone. Our aim is to address common issues encountered during synthesis, with a focus on minimizing side reactions and optimizing product yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for synthesizing this compound is the Claisen-Schmidt condensation. This reaction involves the base- or acid-catalyzed condensation of 2,4-dihydroxyacetophenone with 2-hydroxybenzaldehyde. Base-catalyzed reactions, often using sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent like ethanol, are very common.
Q2: My reaction is complete, but I have a mixture of products. What are the likely side reactions?
A2: During the synthesis of this compound, several side reactions can occur, leading to a mixture of products. The most common side reactions include:
-
Flavanone Formation: The primary side reaction is the intramolecular cyclization of the newly formed this compound (which is a 2'-hydroxychalcone) to its corresponding flavanone isomer. This is particularly common under basic or acidic conditions.
-
Self-Condensation of Ketone: The starting material, 2,4-dihydroxyacetophenone, can undergo self-condensation (an aldol condensation) in the presence of a base.
-
Cannizzaro Reaction of Aldehyde: Since 2-hydroxybenzaldehyde lacks α-hydrogens, it can potentially undergo a Cannizzaro reaction in the presence of a strong base, leading to the formation of the corresponding alcohol and carboxylic acid. However, this is generally less common than flavanone formation.
Q3: How can I monitor the progress of the reaction and the formation of side products?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the appearance of the product spot. The chalcone product is typically less polar than the starting materials. It is advisable to use a suitable solvent system (e.g., hexane:ethyl acetate mixtures) to achieve good separation of the starting materials, the desired chalcone, and potential side products like the flavanone. The flavanone is often close in polarity to the chalcone, which can make TLC monitoring and subsequent purification challenging.
Q4: What is the best method for purifying the crude this compound?
A4: Recrystallization is the most common method for purifying crude chalcones. Ethanol or a mixture of ethanol and water is often a suitable solvent system. The crude product is dissolved in a minimum amount of the hot solvent, and then allowed to cool slowly to form crystals of the purified chalcone. However, if a significant amount of the flavanone side product is present, simple recrystallization may not be sufficient for complete separation due to similar solubilities. In such cases, column chromatography on silica gel may be necessary.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound and provides potential solutions.
Issue 1: Low or No Yield of the Desired Chalcone
| Possible Cause | Suggested Solution |
| Improper Reaction Conditions | Optimize reaction temperature and time. While many Claisen-Schmidt condensations proceed at room temperature, gentle heating may be required. However, excessive heat can promote side reactions. |
| Incorrect Stoichiometry | Ensure an equimolar ratio of 2,4-dihydroxyacetophenone and 2-hydroxybenzaldehyde. In some cases, a slight excess of the aldehyde can be used. |
| Inactive Catalyst | Use fresh, high-quality base or acid catalyst. If using a solid base like NaOH or KOH, ensure it has not been deactivated by excessive exposure to air and moisture. |
| Poor Quality of Reagents | Use purified starting materials. Impurities in the aldehyde or ketone can inhibit the reaction. |
Issue 2: Formation of Significant Amounts of Side Products
| Side Product | Mitigation Strategies |
| Flavanone | This is the most common byproduct. Its formation is favored by prolonged reaction times and high temperatures. To minimize flavanone formation, monitor the reaction closely by TLC and stop it as soon as the starting materials are consumed. Using milder reaction conditions (e.g., lower temperature, shorter reaction time) can also be beneficial. |
| Self-condensation of 2,4-dihydroxyacetophenone | This is more likely to occur with high concentrations of a strong base. To minimize this, add the base solution slowly to the mixture of the aldehyde and ketone. This keeps the concentration of the enolate low at any given time, favoring the reaction with the more reactive aldehyde. |
| Cannizzaro reaction products of 2-hydroxybenzaldehyde | This side reaction is also favored by high concentrations of a strong base. Using a milder base or a lower concentration of a strong base can help to suppress this reaction. |
Experimental Protocols
Base-Catalyzed Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
2,4-dihydroxyacetophenone
-
2-hydroxybenzaldehyde
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl, dilute)
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of 2,4-dihydroxyacetophenone and 2-hydroxybenzaldehyde in ethanol.
-
While stirring the solution at room temperature, slowly add a 40-50% aqueous solution of NaOH or KOH dropwise.
-
Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete (typically after several hours, as indicated by the disappearance of the starting materials on TLC), pour the reaction mixture into a beaker of cold water or crushed ice.
-
Acidify the mixture with dilute HCl until it is acidic to litmus paper. This will cause the crude chalcone to precipitate.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
Purify the crude product by recrystallization from ethanol or an ethanol-water mixture.
Data Presentation
The following table summarizes the impact of different catalysts on the yield of chalcone synthesis, based on general observations in the literature for Claisen-Schmidt reactions. Specific quantitative data for this compound is limited and will require empirical determination.
| Catalyst | Typical Reaction Conditions | Reported Yield Range (General Chalcones) | Potential for Side Reactions |
| NaOH/KOH | Aqueous/alcoholic solution, Room temperature or gentle heating | Moderate to High | High, especially flavanone formation and self-condensation |
| Acid (e.g., HCl) | Alcoholic solution, Room temperature or heating | Variable | Can favor flavanone formation |
| Solid Catalysts (e.g., MgO) | Solvent-free or in a solvent, often with heating | Good to Excellent | Can be more selective and reduce side reactions |
Visualizations
Reaction Scheme and Side Reactions
The following diagram illustrates the main reaction for the synthesis of this compound and the major side reaction pathways.
Caption: Main reaction and common side reactions in the synthesis of this compound.
Troubleshooting Workflow
This workflow provides a logical approach to troubleshooting common issues during the synthesis.
Caption: A troubleshooting workflow for the synthesis of this compound.
Technical Support Center: Reducing Variability in Cell Viability Assays with 2,2',4'-Trihydroxychalcone
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals to minimize experimental variability when assessing the effects of 2,2',4'-Trihydroxychalcone (also known as Isoliquiritigenin) on cell viability.
Section 1: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered when using this compound in cell-based assays.
Q1: Why do my MTT or XTT assay results show increased cell viability at high concentrations of this compound?
A: This is a common artifact. This compound is a flavonoid, a class of compounds known to act as reducing agents. In tetrazolium-based assays like MTT, MTS, and XTT, cell viability is measured by the ability of metabolic enzymes in living cells to reduce a tetrazolium salt into a colored formazan product.[1][2] However, the chalcone itself can directly reduce the tetrazolium salt in a cell-free environment, leading to a false positive signal that can mask true cytotoxicity.[1][3] To confirm this interference, you must run a cell-free control containing only media, the chalcone, and the assay reagent.
Q2: My results are highly variable between replicate wells, even at the same concentration. What are the likely causes?
A: High variability can stem from several factors:
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Compound Precipitation: Chalcones can have poor solubility in aqueous culture media. If the compound precipitates, its effective concentration will be inconsistent across wells. Visually inspect your plates for any precipitate under a microscope before adding assay reagents.
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Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Pipetting errors during seeding can lead to different cell numbers in each well, which is a primary source of variability.[4]
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Plate Edge Effects: Wells on the outer edges of a 96-well plate are prone to evaporation, which concentrates media components and your test compound. To mitigate this, avoid using the outer wells or fill them with sterile media or PBS to maintain humidity.[4]
Q3: How do I select the best cell viability assay to use with this compound?
A: The best approach is to choose an assay that does not rely on a redox-based mechanism. Assays that measure different cellular parameters are less likely to be affected by the chemical properties of the chalcone. Recommended alternatives include:
-
Crystal Violet Assay: Measures cell number/biomass by staining DNA and proteins of adherent cells.[5] This method is simple, cost-effective, and not dependent on cellular metabolism.
-
ATP-Based Luminescence Assays (e.g., CellTiter-Glo®): These assays quantify ATP, as only viable cells can synthesize it.[6][7] The luminescent readout is generally less prone to interference from colored compounds.[8]
-
LDH Cytotoxicity Assay: This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, quantifying cytotoxicity rather than viability.[9][10] It is a good orthogonal method to confirm cytotoxic effects.
Q4: What are the essential controls to include in my experiments?
A: A robust set of controls is critical to ensure your data is valid:
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the chalcone.[11]
-
Untreated Control: Cells in culture medium only, representing 100% viability.
-
Blank/Background Control: Wells containing only culture medium and the assay reagent to measure the background signal.
-
Compound Color Control (for colorimetric assays): Wells containing medium and the chalcone at each concentration, but no cells. This corrects for the compound's intrinsic absorbance.[12]
-
Cell-Free Interference Control (for redox assays like MTT): Wells with medium, the chalcone at each concentration, and the assay reagent (e.g., MTT) to test for direct chemical reduction.[4]
Section 2: Visual Guides and Workflows
Experimental and Troubleshooting Workflow
The following diagram outlines a logical workflow for conducting experiments and troubleshooting common issues.
Section 3: Data Presentation and Mechanistic Insights
While results can be cell-type dependent, published data provides a useful reference for expected potency.
Table 1: Reported IC50 Values of this compound This table summarizes the 50% inhibitory concentration (IC50) values for this compound (referred to as compound 7a in the cited study) against the A549 human lung cancer cell line.[13]
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| A549 | 24 | 65.72 |
| A549 | 48 | 33.46 |
| A549 | 72 | 19.86 |
Data presented as mean from three independent experiments.[13]
Mechanism of Action: PI3K/AKT Signaling Pathway
This compound has been shown to induce apoptosis and inhibit cell proliferation by suppressing key signaling pathways. One of the primary pathways affected is the PI3K/AKT/NF-κB pathway, which is crucial for cell survival and growth.[13]
Section 4: Detailed Experimental Protocols
Protocol 1: Crystal Violet Assay (Recommended)
This assay quantifies the total biomass of adherent cells by staining cellular proteins and DNA.[5]
-
Cell Seeding: Seed 1-2 x 10⁴ cells per well in a 96-well plate and allow them to adhere for 18-24 hours.[5]
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound and the necessary controls (vehicle, untreated).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Washing: Gently aspirate the medium. Wash the cells twice with 150 µL of Phosphate-Buffered Saline (PBS).[5]
-
Fixation: Add 50 µL of methanol to each well and incubate for 15-20 minutes at room temperature.
-
Staining: Remove the fixative and add 50 µL of 0.5% crystal violet staining solution to each well. Incubate for 20 minutes at room temperature on a shaker.[5]
-
Final Washing: Wash the plate four times by submerging it in a container of tap water and gently shaking to remove excess stain. Invert the plate on filter paper and tap gently to remove all liquid.[5]
-
Drying: Air-dry the plate completely for at least 2 hours.[5]
-
Solubilization: Add 200 µL of methanol or another suitable solvent to each well to dissolve the bound dye. Incubate for 20 minutes on a shaker.[5]
-
Measurement: Measure the absorbance at 570-590 nm using a microplate reader.[5]
Protocol 2: LDH Cytotoxicity Assay (Orthogonal Method)
This assay measures membrane integrity by quantifying LDH released from damaged cells into the supernatant.
-
Cell Seeding & Treatment: Follow steps 1-3 from the Crystal Violet protocol. Include additional controls:
-
Target Cell Spontaneous Release: Untreated cells.
-
Target Cell Maximum Release: Cells treated with a lysis solution (e.g., Triton X-100) 30 minutes before the end of incubation.[9]
-
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.
-
Sample Transfer: Carefully transfer 50 µL of supernatant from each well to a new, clear 96-well plate.
-
Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a substrate mix and a dye solution). Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[9]
-
Stop Reaction: Add 50 µL of stop solution (if required by the kit).[14]
-
Measurement: Measure the absorbance at 490 nm.
-
Calculation: Calculate the percentage of cytotoxicity by normalizing the experimental values to the spontaneous and maximum release controls.
Protocol 3: MTT Assay (Use With Caution)
If an MTT assay must be used, the following controls are mandatory to obtain interpretable data.
-
Cell Seeding & Treatment: Follow steps 1-3 from the Crystal Violet protocol. Ensure all mandatory controls (Q4) are included on the plate.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]
-
Incubation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible in the cells.[4]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well.[6]
-
Incubation for Solubilization: Incubate on a shaker for at least 15 minutes to ensure all formazan crystals are fully dissolved.
-
Measurement: Measure absorbance at 570 nm.[6]
-
Data Correction: Before calculating cell viability, subtract the absorbance values from the corresponding cell-free interference controls and compound color controls from your experimental wells.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 8. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Cell viability assays | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Effects of 2,2′,4′-trihydroxychalcone on the proliferation, metastasis and apoptosis of A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Western Blot Conditions for 2,2',4'-Trihydroxychalcone Targets
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Western blot conditions when studying the targets of 2,2',4'-Trihydroxychalcone (TDC).
Troubleshooting Guides
Western blotting can be a challenging technique. Below are common issues encountered during the detection of TDC targets, along with their potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| No Signal or Weak Signal | Antibody Issues: - Primary antibody concentration too low.[1] - Primary antibody not specific to the target protein. - Secondary antibody not compatible with the primary antibody. - Insufficient incubation time.[1] | - Increase primary antibody concentration or perform a titration to find the optimal concentration.[1] - Ensure the primary antibody is validated for Western blot and the target species. - Use a secondary antibody that recognizes the host species of the primary antibody. - Increase incubation time (e.g., overnight at 4°C).[1] |
| Low Target Protein Abundance: - Insufficient protein loaded onto the gel.[1] - The target protein is not highly expressed in the sample. | - Increase the amount of protein loaded per well (20-40 µg is a good starting point).[2] - Use a positive control lysate known to express the target protein.[1] - Consider immunoprecipitation to enrich the target protein before Western blotting.[1] | |
| Inefficient Protein Transfer: - Incorrect transfer buffer composition. - Transfer time is too short or too long. - Poor contact between the gel and the membrane. | - Ensure the transfer buffer is correctly prepared. For high molecular weight proteins, adding a small amount of SDS (up to 0.1%) can improve transfer. - Optimize transfer time based on the molecular weight of the target protein. Smaller proteins transfer faster.[3] - Ensure the gel-membrane sandwich is assembled correctly with no air bubbles. | |
| High Background | Blocking Issues: - Inadequate blocking. - Blocking agent masking the epitope. | - Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). - Try a different blocking agent (e.g., switch from non-fat dry milk to BSA or vice versa). For phosphorylated proteins, BSA is generally recommended.[4] |
| Antibody Concentration Too High: - Primary or secondary antibody concentration is excessive. | - Decrease the concentration of the primary and/or secondary antibody.[5] | |
| Insufficient Washing: - Wash steps are too short or infrequent. | - Increase the number and duration of wash steps after antibody incubations.[5] | |
| Non-Specific Bands | Antibody Cross-Reactivity: - The primary antibody is recognizing other proteins. | - Use a more specific primary antibody. Check the antibody datasheet for cross-reactivity information. - Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity. |
| Protein Degradation: - Protease activity in the sample lysate. | - Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[6] | |
| Too Much Protein Loaded: - Overloading the gel can lead to non-specific antibody binding. | - Reduce the amount of protein loaded per well.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the key protein targets of this compound (TDC) that I can analyze by Western blot?
A1: Based on current research, TDC has been shown to modulate several signaling pathways. Key protein targets for Western blot analysis include:
-
RORγt: A transcription factor involved in Th17 cell differentiation.[7][8]
-
PI3K/AKT/mTOR Pathway Proteins: Including PI3K, AKT, and mTOR, which are crucial for cell proliferation, survival, and metabolism.
-
NF-κB Pathway Proteins: Such as p65, p50, and IκBα, which regulate inflammation and cell survival.[9][10]
-
BACE1: β-site amyloid precursor protein cleaving enzyme 1, a key enzyme in the production of amyloid-β peptides.[11]
-
Apoptosis-Related Proteins: Including the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2, as well as Caspase-3.[12]
-
Cell Adhesion and Metastasis-Related Proteins: Such as E-cadherin, N-cadherin, and Matrix Metalloproteinases (MMPs) like MMP-2 and MMP-9.[12]
Q2: What are the approximate molecular weights of these target proteins?
A2: The following table summarizes the approximate molecular weights of key TDC target proteins to help with gel selection and transfer optimization.
| Target Protein | Approximate Molecular Weight (kDa) |
| RORγt | ~58 kDa |
| AKT | ~60 kDa[5] |
| p-AKT (Ser473) | ~60 kDa[5] |
| mTOR | ~289 kDa |
| NF-κB p65 | ~65 kDa |
| IκBα | ~39 kDa |
| BACE1 | ~70-75 kDa |
| E-cadherin | 120-135 kDa[12][13] |
| N-cadherin | ~130 kDa |
| Bax | ~21 kDa[14] |
| Bcl-2 | ~26 kDa[14] |
| Caspase-3 (pro-form) | ~35 kDa |
| Caspase-3 (cleaved) | ~17-19 kDa |
| MMP-2 (pro-form) | ~72 kDa[1][15] |
| MMP-2 (active-form) | ~62 kDa[15] |
| MMP-9 (pro-form) | ~92 kDa[1][15] |
| MMP-9 (active-form) | ~82 kDa[15][16] |
Q3: What are some recommended antibody dilutions for these targets?
A3: Antibody dilutions should always be optimized for your specific experimental conditions. However, the following table provides general starting recommendations.
| Target Protein | Primary Antibody Dilution | Secondary Antibody Dilution |
| RORγt | 1:500 - 1:2000 | 1:2000 - 1:10000 |
| AKT | 1:1000[4] | 1:2000 - 1:10000 |
| p-AKT (Ser473) | 1:500 - 1:1000[4] | 1:2000 - 1:10000 |
| mTOR | 1:1000 | 1:2000 - 1:10000 |
| NF-κB p65 | 1:1000 | 1:2000 - 1:10000 |
| BACE1 | 1:500 - 1:1000[6] | 1:2000 - 1:10000 |
| E-cadherin | 1:1000 | 1:2000 - 1:10000 |
| Bax | 1:1000[17] | 1:2000 - 1:10000 |
| Bcl-2 | 1:1000 | 1:2000 - 1:10000 |
| Caspase-3 | 1:1000 | 1:2000 - 1:10000 |
| MMP-2 | 1:500 - 1:1000 | 1:2000 - 1:10000 |
| MMP-9 | 1:500 - 1:1000 | 1:2000 - 1:10000 |
Q4: Which lysis buffer should I use for extracting proteins that are targets of TDC?
A4: A RIPA (Radioimmunoprecipitation assay) buffer is a good starting choice as it is a strong denaturing buffer suitable for whole-cell lysates. However, for specific subcellular localizations, you may need to perform fractionation. Always supplement your lysis buffer with a fresh cocktail of protease and phosphatase inhibitors to preserve your proteins of interest.[6]
Q5: What are appropriate positive and negative controls for these experiments?
A5:
-
Positive Controls: Use a cell line or tissue known to express your target protein. For phosphorylated targets, you may need to treat cells with a known activator to induce phosphorylation.
-
Negative Controls: Use a cell line known not to express the target protein, or a lysate from cells treated with a specific inhibitor of your target.
-
Loading Controls: Always probe your blots with an antibody against a housekeeping protein (e.g., GAPDH, β-actin, or β-tubulin) to ensure equal protein loading across all lanes.
Detailed Experimental Protocol: Western Blot for a TDC Target (e.g., RORγt)
This protocol provides a general framework. Optimization of specific steps may be required.
-
Sample Preparation:
-
Culture cells to the desired confluency and treat with this compound at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-40 µg of protein per well onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 90 minutes is a good starting point for a mid-sized protein like RORγt (~58 kDa).
-
-
Blocking:
-
Block the membrane in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against RORγt (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
-
Stripping and Reprobing (Optional):
-
If you need to probe for another protein (e.g., a loading control), you can strip the membrane using a mild stripping buffer and then re-block and probe with the next primary antibody.
-
Mandatory Visualizations
Caption: A flowchart illustrating the key stages of a Western blot experiment.
Caption: A simplified diagram of the PI3K/AKT and NF-κB signaling pathways modulated by this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. Amyloid β-protein oligomers upregulate the β-secretase, BACE1, through a post-translational mechanism involving its altered subcellular distribution in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BACE1 antibody (12807-1-AP) | Proteintech [ptglab.com]
- 7. Simple Western Analysis of NF-kappaB Signaling Cascade Proteins | Bio-Techne [bio-techne.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. nsjbio.com [nsjbio.com]
- 13. E-cadherin antibody (31515-1-AP) | Proteintech [ptglab.com]
- 14. Bax Monoclonal Antibody (6A7) (MA5-14003) [thermofisher.com]
- 15. The Significance of Matrix Metalloproteinase 9 (MMP-9) and Metalloproteinase 2 (MMP-2) in Urinary Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MMP9 Recombinant Monoclonal Antibody (JA80-73) (MA5-32705) [thermofisher.com]
- 17. Bax Antibody | Cell Signaling Technology [cellsignal.com]
preventing degradation of 2,2',4'-Trihydroxychalcone during experiments
Welcome to the technical support center for 2,2',4'-Trihydroxychalcone. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound during experimental procedures. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the stability and integrity of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by three main factors: exposure to alkaline pH, light, and elevated temperatures. The presence of multiple hydroxyl groups makes the molecule susceptible to oxidation, and the 2'-hydroxy group can facilitate intramolecular cyclization under basic conditions.
Q2: What is the optimal pH range for maintaining the stability of this compound in solution?
A2: Polyhydroxychalcones, including this compound, are generally more stable in acidic to neutral conditions. Alkaline environments (high pH) can catalyze the cyclization of 2'-hydroxychalcones to form the corresponding flavanone, which is a common degradation pathway. Therefore, it is recommended to maintain solutions at a pH below 7.5.
Q3: How does light exposure affect the stability of this compound?
A3: Exposure to light, particularly UV radiation, can induce photodegradation of chalcones. This can lead to cis-trans isomerization of the α,β-unsaturated ketone system, which may alter the compound's biological activity and analytical profile. It is crucial to store the compound and its solutions in amber vials or other light-resistant containers and to minimize light exposure during experiments.
Q4: What are the recommended storage conditions for solid this compound and its stock solutions?
A4: For long-term storage, solid this compound should be kept in a tightly sealed container in a cool, dry, and dark place, ideally at 2-8°C. Stock solutions, typically prepared in DMSO or ethanol, should be stored in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For short-term use, refrigerated conditions (2-8°C) are acceptable.
Q5: What are the likely degradation products of this compound?
A5: Based on the behavior of similar 2'-hydroxychalcones, the primary degradation product under alkaline conditions is the corresponding flavanone, formed via intramolecular cyclization. Under oxidative stress, the formation of quinones and subsequent cleavage into smaller phenolic acids and aldehydes can occur. Thermal stress may lead to the cleavage of the chalcone backbone. Photodegradation can result in the formation of the cis-isomer.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.
-
Possible Cause 1: Degradation of stock solution.
-
Solution: Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO before each experiment. Store stock solutions in small, single-use aliquots at -20°C or lower and protect them from light.
-
-
Possible Cause 2: pH instability in the assay buffer.
-
Solution: Ensure the pH of your cell culture medium or assay buffer is within a stable range for the chalcone (ideally slightly acidic to neutral). Avoid highly alkaline buffers.
-
-
Possible Cause 3: Photodegradation during incubation.
-
Solution: If your assay requires prolonged incubation, protect the samples from light by using amber-colored plates or by covering the plates with aluminum foil.
-
Issue 2: Appearance of unexpected peaks in HPLC or LC-MS analysis.
-
Possible Cause 1: On-column degradation.
-
Solution: An alkaline mobile phase can cause the cyclization of the chalcone to its flavanone form on the analytical column. Use a mobile phase with a slightly acidic pH, for example, by adding 0.1% formic acid or acetic acid.
-
-
Possible Cause 2: Degradation in the sample vial.
-
Solution: Minimize the time your samples spend in the autosampler. If possible, use a cooled autosampler. It is best to prepare samples immediately before analysis.
-
-
Possible Cause 3: Isomerization.
-
Solution: Exposure to light can cause the formation of the cis-isomer. Protect samples from light at all stages of preparation and analysis by using amber vials and minimizing exposure.
-
Data Presentation
The following table summarizes the general stability of polyhydroxychalcones under different stress conditions, which can be used as a guideline for this compound.
| Stress Condition | Parameters | Expected Outcome for Polyhydroxychalcones |
| Temperature | Storage at 40°C vs. 4°C | Significantly higher rate of degradation at 40°C. |
| pH | pH 3 vs. pH 7 vs. pH 9 | Most stable at pH 3. Significant degradation (cyclization) at pH 9. |
| Light | Exposure to UV light vs. Dark | Noticeable degradation (isomerization and other reactions) under UV light. Stable in the dark. |
| Oxidation | 3% H₂O₂ vs. Control | Moderate to significant degradation in the presence of an oxidizing agent. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol describes the preparation of stock and working solutions of this compound for use in cell culture experiments.
-
Materials:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile pipette tips and pipettors
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure for 10 mM Stock Solution:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. Sonication for 5-10 minutes can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
-
Procedure for Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in your cell culture medium or assay buffer. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of medium.
-
Mix thoroughly by gentle vortexing or pipetting.
-
Use the working solution immediately after preparation.
-
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability of this compound.
-
Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid
-
troubleshooting unexpected results in 2,2',4'-Trihydroxychalcone experiments
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2,2',4'-Trihydroxychalcone, also known as Isoliquiritigenin.
Section 1: Synthesis and Purification FAQs
This section addresses common issues encountered during the synthesis and purification of this compound.
Q: My Claisen-Schmidt condensation reaction yielded a dark, viscous oil instead of the expected solid precipitate. What went wrong?
A: This is a common issue when synthesizing hydroxylated chalcones. Several factors could be the cause:
-
Excessive Base: High concentrations of strong bases like NaOH or KOH can promote side reactions and polymerization, leading to oily products.[1] Try reducing the amount of base used.
-
High Temperature: Elevated temperatures can accelerate side reactions.[1] It is recommended to maintain a lower reaction temperature, especially during the addition of the base, by using an ice bath.
-
Impure Reactants: Impurities in the starting materials (2-hydroxyacetophenone or 4-hydroxybenzaldehyde derivatives) or solvent can interfere with crystallization.[1] Ensure the purity of all reagents before starting.
-
Product Solubility: Dihydroxy chalcones can be highly soluble in the reaction mixture, particularly in methanol/water.[2] After the reaction is complete, try reducing the solvent volume by rotary evaporation and refrigerating the concentrated mixture overnight to encourage precipitation.[2]
Q: I'm observing a very low yield of my chalcone product. How can I optimize the reaction?
A: Low yields can be addressed by systematically optimizing reaction conditions:
-
Catalyst Choice: While base-catalyzed (NaOH, KOH in ethanol) reactions are common, some hydroxylated chalcones form better under acid catalysis.[2] Consider trying a strong acid catalyst (e.g., HCl, H₂SO₄) or using thionyl chloride in methanol.[2]
-
Protecting Groups: The phenolic hydroxyl groups can be reactive under basic conditions.[2] Protecting these groups before the condensation reaction (e.g., with MOMCl) and deprotecting them afterward can sometimes improve yields, although it adds extra steps.[2]
-
Reaction Time and Temperature: Systematically vary the reaction time and temperature to find the optimal balance between product formation and side-reaction minimization. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Purification Losses: Significant product loss can occur during workup and purification. Optimize the recrystallization solvent system (ethanol is common) or chromatography conditions to maximize recovery.[3]
Q: What is the most effective method to purify crude this compound?
A: The purification method depends on the scale and purity of the crude product.
-
Recrystallization: For moderately pure crude product, recrystallization is a straightforward method. Ethanol is a commonly used and effective solvent for recrystallizing chalcones.[3] Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to form crystals.
-
Column Chromatography: If the crude product contains significant impurities or multiple side products, silica gel column chromatography is recommended. A solvent system with a gradient of ethyl acetate in hexane is typically effective.
-
High-Speed Counter-Current Chromatography (HSCCC): For isolation from natural extracts or purification of complex synthetic mixtures, HSCCC is a powerful technique. A two-phase solvent system, such as n-hexane-ethyl acetate-methanol-acetonitrile-water, has been successfully used to isolate Isoliquiritigenin with high purity.[4][5]
Section 2: Biological Assay Troubleshooting
This section covers common problems encountered during in vitro experiments.
Cell Viability Assays (e.g., MTT, MTS)
Q: In my MTT assay, I'm observing an increase in absorbance (suggesting higher cell viability) at higher concentrations of the chalcone. Is this an error?
A: This is a known phenomenon and may not indicate increased viability. Potential causes include:
-
Direct Reduction of MTT: Chalcones, as phenolic compounds, can have antioxidant properties and may directly reduce the MTT tetrazolium salt to formazan, independent of cellular metabolic activity.[6] This leads to a false-positive signal. To test for this, run a cell-free control with media, MTT, and your compound at various concentrations.[6]
-
Increased Metabolic Activity: At certain concentrations, some compounds can induce a cellular stress response that temporarily increases metabolic rate, leading to higher formazan production.[6]
-
Compound Color: If the chalcone solution has a strong color, it might interfere with the absorbance reading. Always include a "compound only" control (no cells, no MTT) to check for background absorbance.
| Troubleshooting MTT Assay Anomalies |
| Potential Cause |
| Direct chemical reduction of MTT by the chalcone. |
| Compound interferes with formazan crystal solubilization. |
| Increased cellular metabolism as a stress response. |
| Compound precipitation at high concentrations. |
Q: I see a precipitate forming in the wells of my cell culture plate after adding this compound. How does this impact my results?
A: Compound precipitation is a critical issue that can invalidate your results.
-
Inaccurate Concentration: The actual concentration of the compound in solution is much lower than intended, leading to an underestimation of its potency (e.g., an artificially high IC50 value).
-
Physical Effects on Cells: The precipitate itself can cause stress or physical damage to cells, confounding the measurement of the compound's specific biological activity.
-
Assay Interference: Precipitates can scatter light, directly interfering with absorbance or fluorescence readings in plate-based assays.
To resolve this, determine the chalcone's solubility limit in your specific cell culture medium. You may need to use a lower concentration range or add a small, non-toxic percentage of a solubilizing agent like DMSO. Always visually inspect your assay plates for precipitation.[7]
Western Blot Analysis
Q: I'm not detecting a change in my target protein levels after treatment with the chalcone. What are some potential reasons?
A: If you expect a change but observe none, consider these factors:
-
Inactive Compound: Ensure the compound has not degraded. Use a freshly prepared solution from a properly stored stock.[7]
-
Insufficient Incubation Time: The time point you selected may be too early or too late to observe a change in the target protein's expression. Perform a time-course experiment.
-
Low Protein Expression: The target protein may be expressed at very low levels in your cell type. Ensure you load a sufficient amount of total protein on the gel and consider using an enriched fraction (e.g., nuclear or cytoplasmic extract) if applicable.
-
Antibody Issues: The primary antibody may have low affinity or may not be working. Validate the antibody using a positive control (e.g., a cell line known to express the protein or a recombinant protein).[8]
Q: My Western blot has high background, making the bands difficult to interpret. How can I improve this?
A: High background can obscure results and is often fixable by optimizing the protocol.
| Troubleshooting High Background in Western Blots |
| Potential Cause |
| Primary antibody concentration is too high. |
| Insufficient blocking. |
| Inadequate washing. |
| Secondary antibody is binding non-specifically. |
| Membrane was allowed to dry out. |
Section 3: General Handling and Properties
Q: What is the best way to dissolve and store this compound?
A: this compound is sparingly soluble in water but readily soluble in organic solvents.
-
Dissolving: For biological experiments, prepare a high-concentration stock solution in a solvent like DMSO.
-
Storage: Store the solid compound protected from light at 4°C or -20°C. Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q: What are the key physicochemical properties of this compound?
A: The table below summarizes key properties.
| Property | Value | Reference |
| Common Name | Isoliquiritigenin | [9][10] |
| Molecular Formula | C₁₅H₁₂O₄ | [9][10] |
| Molecular Weight | 256.25 g/mol | [9][10] |
| Appearance | Solid | [10] |
| Melting Point | 200 - 204 °C | [10] |
Section 4: Key Experimental Protocols
Protocol 1: Synthesis via Base-Catalyzed Claisen-Schmidt Condensation
This is a generalized protocol and may require optimization.
-
Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2,4-dihydroxyacetophenone in ethanol.
-
Reactant Addition: In a separate container, dissolve 1.0-1.1 equivalents of 2-hydroxybenzaldehyde in a small amount of ethanol.
-
Reaction Setup: Cool the acetophenone solution to 0-5°C in an ice bath with magnetic stirring.
-
Catalyst Addition: Slowly add an aqueous solution of a base (e.g., 40-50% KOH or NaOH) dropwise to the cooled acetophenone solution.
-
Condensation: Add the benzaldehyde solution dropwise to the reaction mixture.
-
Reaction: Allow the mixture to stir at room temperature. Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction may take several hours to complete.
-
Workup: Once the reaction is complete, pour the mixture into a beaker of cold, dilute acid (e.g., 10% HCl) to neutralize the base and precipitate the product.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it with cold water.
-
Purification: Dry the crude product and purify by recrystallization from a suitable solvent like ethanol.[3]
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound from a DMSO stock. The final DMSO concentration in the wells should be kept constant and low (typically <0.5%). Add the diluted compound to the appropriate wells and incubate for the desired period (e.g., 24, 48, or 72 hours). Include "vehicle control" (DMSO only) and "untreated control" wells.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[11] Add 10-20 µL of the MTT stock to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.[11]
-
Solubilization: Carefully remove the media containing MTT. Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[11]
-
Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 500-600 nm (e.g., 570 nm) using a microplate reader.[11]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the background absorbance from a "media only" blank.
Section 5: Visualized Workflows and Pathways
The following diagrams illustrate key workflows and signaling pathways relevant to this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. One step isolation and purification of liquiritigenin and isoliquiritigenin from Glycyrrhiza uralensis Risch. using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Western Blot Troubleshooting: 8 Protocol Issues Solved | StressMarq Biosciences Inc. [stressmarq.com]
- 9. Isoliquiritigenin - Wikipedia [en.wikipedia.org]
- 10. Isoliquiritigenin | C15H12O4 | CID 638278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
Technical Support Center: Refinement of High-Purity 2,2',4'-Trihydroxychalcone Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of high-purity 2,2',4'-Trihydroxychalcone.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most widely used and efficient method for synthesizing this compound is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of 2,4-dihydroxyacetophenone with 2-hydroxybenzaldehyde.
Q2: Why is my reaction yield for this compound consistently low?
A2: Low yields can be attributed to several factors, including suboptimal reaction conditions, incomplete reaction, or the formation of side products. Key areas to investigate are the choice and concentration of the base catalyst, reaction temperature, and reaction time. For instance, using a strong base like sodium hydroxide (NaOH) at an optimized concentration and maintaining a low temperature (around 0°C) can significantly improve yields.[1][2]
Q3: What are the common impurities or side products I should be aware of during the synthesis?
A3: Common side products in the Claisen-Schmidt condensation include products from the self-condensation of the acetophenone, the Cannizzaro reaction of the benzaldehyde, and Michael addition products. The presence of multiple hydroxyl groups in the reactants can also lead to complex side reactions.
Q4: How can I minimize the formation of these side products?
A4: To minimize side reactions, it is crucial to control the reaction conditions carefully. Slowly adding the aldehyde to the mixture of the ketone and base can reduce the self-condensation of the ketone. Using a milder base or lower temperatures can help prevent the Cannizzaro reaction. To avoid Michael addition, a slight excess of the aldehyde can be used, and the reaction should be performed at a lower temperature.
Q5: What is the best method for purifying the crude this compound to achieve high purity?
A5: Recrystallization is a common and effective method for purifying chalcones. The choice of solvent is critical for obtaining high-purity crystals. Ethanol, methanol, or mixtures of ethanol and water are often suitable solvents for recrystallizing hydroxychalcones. Column chromatography can also be employed for purification, especially if the crude product is oily or contains multiple impurities.
Q6: Do I need to use protecting groups for the hydroxyl functions on the starting materials?
A6: While not always mandatory, protecting the hydroxyl groups, particularly the phenolic hydroxyls, can sometimes improve the yield and reduce the formation of side products by preventing their reaction with the base catalyst. However, this adds extra steps of protection and deprotection to the synthesis. For many preparations of hydroxychalcones, the reaction can be optimized to proceed without protecting groups.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Ineffective catalyst | Use a fresh, high-quality base catalyst like NaOH or KOH. Ensure the correct concentration is used, as this can significantly impact the yield.[1][2] |
| Suboptimal reaction temperature | Temperature has a drastic effect on both yield and purity. For many hydroxychalcone syntheses, maintaining a low temperature (e.g., 0°C) provides the best results.[1][2] | |
| Insufficient reaction time | Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require several hours to reach completion.[2] | |
| Formation of an Oily or Gummy Product Instead of a Solid | Presence of impurities | The crude product may contain unreacted starting materials or side products that prevent crystallization. Purify the product using column chromatography. |
| Low melting point of the product | Some chalcones have low melting points and may exist as oils at room temperature. Try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. | |
| Multiple Spots on TLC Indicating Impurities | Self-condensation of acetophenone | Add the 2,4-dihydroxyacetophenone slowly to a mixture of the 2-hydroxybenzaldehyde and the base catalyst. |
| Cannizzaro reaction of benzaldehyde | Use a milder base or a lower concentration of the strong base. Maintain a low reaction temperature. | |
| Michael addition of enolate to the chalcone product | Use a slight excess of the 2-hydroxybenzaldehyde. Perform the reaction at a lower temperature. | |
| Difficulty in Recrystallization | Incorrect solvent choice | Screen for an appropriate recrystallization solvent. Good options for hydroxychalcones include ethanol, methanol, or mixtures with water. The ideal solvent should dissolve the compound when hot but not at room temperature. |
| Using too much solvent | Use the minimum amount of hot solvent necessary to dissolve the crude product to ensure maximum recovery upon cooling. |
Data Presentation
Table 1: Effect of Different Bases on the Yield of 2'-Hydroxychalcone
| Base | Yield (%) |
| Sodium Hydroxide (NaOH) | High |
| Lithium Hydroxide (LiOH) | Low |
| Calcium Hydroxide (Ca(OH)₂) | Ineffective |
| Magnesium Hydroxide (Mg(OH)₂) | Ineffective |
Note: This data is based on the synthesis of 2'-hydroxychalcone and indicates that strong bases like NaOH are most effective.[1][2]
Table 2: Effect of Different Solvents on the Yield of 2'-Hydroxychalcone
| Solvent | Efficacy |
| Isopropyl Alcohol | Best |
| Methanol | Good |
| Ethanol | Good |
| Acetonitrile | Lower |
| Dichloromethane | Lower |
| Tetrahydrofuran | Lower |
Note: This data is based on the synthesis of 2'-hydroxychalcone.[1][2]
Table 3: Optimization of Reaction Conditions for 2'-Hydroxychalcone Synthesis
| Parameter | Optimized Condition |
| Base Catalyst | 40% NaOH solution |
| Solvent | Isopropyl Alcohol |
| Temperature | 0°C |
| Reaction Time | Approximately 4 hours |
Note: These optimized conditions for 2'-hydroxychalcone synthesis can serve as a starting point for the synthesis of this compound.[1][2]
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is adapted from optimized procedures for similar hydroxychalcones.[1][2]
Materials:
-
2,4-dihydroxyacetophenone
-
2-hydroxybenzaldehyde
-
Sodium Hydroxide (NaOH)
-
Isopropyl Alcohol
-
Hydrochloric Acid (HCl), dilute solution
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Beakers
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 2,4-dihydroxyacetophenone (1.0 eq) in isopropyl alcohol.
-
Reaction Setup: Cool the solution to 0°C in an ice bath with continuous stirring.
-
Catalyst Addition: Slowly add a 40% aqueous solution of NaOH (a molar excess) to the cooled solution. Stir the mixture for 10-15 minutes at 0°C.
-
Aldehyde Addition: Slowly add 2-hydroxybenzaldehyde (1.0 eq), also dissolved in a minimum amount of isopropyl alcohol, to the reaction mixture at 0°C.
-
Reaction: Continue stirring the reaction mixture at 0°C. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of hexane:ethyl acetate). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidification: Acidify the mixture by slowly adding dilute HCl until the pH is acidic. A yellow precipitate of this compound should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the precipitate with cold distilled water until the filtrate is neutral.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol (or other suitable solvent)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimum amount of hot ethanol to dissolve the solid completely.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystals should start to form.
-
Crystallization: To maximize crystal formation, place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals to obtain high-purity this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
optimizing buffer conditions for 2,2',4'-Trihydroxychalcone activity assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing buffer conditions and troubleshooting activity assays for 2,2',4'-Trihydroxychalcone.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for maintaining the stability of this compound in an assay buffer?
A1: The pH of the buffer is the most critical factor. Polyhydroxychalcones, including this compound, are generally more stable in acidic to neutral conditions. Alkaline environments (high pH) can catalyze the cyclization of 2'-hydroxychalcones, leading to degradation and loss of activity. It is also advisable to protect the compound from light to prevent potential photodegradation.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Due to its hydrophobic nature, this compound has low solubility in aqueous buffers. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. For experiments, fresh dilutions should be prepared from this stock solution.
Q3: What are the common causes of high variability in assay results with this compound?
A3: High variability can stem from several factors:
-
Poor Solubility: The compound may precipitate out of the aqueous assay buffer at the final concentration.
-
Compound Degradation: The chalcone may be unstable in the specific buffer conditions or over the duration of the experiment.
-
Inconsistent Solubilization: The compound may not be uniformly dissolved, especially during serial dilutions.
-
Adsorption to Plasticware: Hydrophobic compounds can adsorb to the surfaces of microplates.
Q4: Which initial buffer systems should I consider for my assay?
A4: Start with buffers that have a pKa in the slightly acidic to neutral range (pH 6.0-7.5). Good starting points include MES, phosphate-buffered saline (PBS), and HEPES. It is crucial to experimentally determine the optimal pH for your specific enzyme and assay format. Avoid highly alkaline buffers where possible.
Data Presentation
Physicochemical and Solubility Profile
| Property | Value / Observation |
| Molecular Formula | C₁₅H₁₂O₄[1] |
| Molecular Weight | 256.25 g/mol [1] |
| Predicted pKa | Data not readily available in the searched literature. Phenolic hydroxyl groups suggest acidic pKa values. |
| Aqueous Solubility | Low. Experimental quantitative data in aqueous buffers is not readily available. The compound is known to be hydrophobic and may precipitate in aqueous solutions. |
| Recommended Stock Solvent | DMSO or Ethanol |
Recommended Buffer Systems for Initial Screening
| Buffer | Effective pH Range | Suitability and Remarks |
| Sodium Acetate | 3.6 – 5.6 | Suitable for enzymes with acidic pH optima (e.g., BACE1). |
| MES | 5.5 – 6.7 | Good choice for assays in the slightly acidic range; low metal binding. |
| Phosphate (PBS) | 6.0 – 8.0 | Widely used, but check for interference with your specific enzyme or detection method. |
| HEPES | 6.8 – 8.2 | A common biological buffer, good for maintaining physiological pH. |
| Tris-HCl | 7.5 – 9.0 | Use with caution. The upper end of this range may promote chalcone degradation. |
Troubleshooting Guide
Problem 1: I observe a precipitate after adding this compound to my assay buffer.
-
Potential Cause: The compound's concentration exceeds its solubility limit in the aqueous buffer. The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain solubility.
-
Solutions:
-
Visual Inspection: Check for visible precipitate in the assay wells.
-
Optimize Solubilization: Ensure the DMSO stock is fully dissolved. When diluting into the aqueous buffer, add the compound dropwise while vortexing or mixing vigorously.
-
Increase Final DMSO Concentration: If your assay allows, slightly increase the final percentage of DMSO. However, ensure it does not exceed a concentration that inhibits your enzyme (typically ≤1%).
-
Include a Surfactant: In biochemical assays, adding a low concentration of a non-ionic surfactant (e.g., 0.01% Triton X-100) can help prevent both precipitation and adsorption to plasticware.[2]
-
Use Low-Binding Plates: Consider using low-protein-binding microplates to minimize adsorption.[2]
-
Problem 2: The enzyme activity is very low or absent in the presence of the compound.
-
Potential Cause 1: The buffer pH is suboptimal for the enzyme, or it is causing the compound to degrade.
-
Solution: Perform a pH optimization experiment. Test a range of buffers with overlapping pH values to find the optimal condition for enzyme activity and compound stability.
-
Potential Cause 2: The compound is a potent inhibitor of the enzyme.
-
Solution: This is the desired outcome if you are screening for inhibitors. Perform a dose-response experiment to determine the IC₅₀ value.
-
Potential Cause 3: The compound has degraded in the stock solution or assay buffer.
-
Solution: Prepare fresh dilutions from the stock solution for each experiment. Assess the compound's stability by incubating it in the assay buffer for the experiment's duration and analyzing its integrity using HPLC.[2]
Problem 3: My results are not reproducible.
-
Potential Cause 1: Inconsistent preparation of compound dilutions.
-
Solution: Ensure thorough vortexing at each dilution step. Prepare a master mix of the final dilution to add to all relevant wells to minimize pipetting errors.
-
Potential Cause 2: Fluctuation in assay conditions.
-
Solution: Ensure all buffer components are fully thawed and at the correct temperature before use. Use calibrated pipettes and follow the protocol precisely in every replicate.
-
Potential Cause 3: Compound instability over time.
-
Solution: Prepare fresh compound solutions for each experiment and minimize their exposure to light and extreme temperatures.
Experimental Protocols
Protocol 1: General Method for Buffer pH Optimization
Objective: To determine the optimal pH for enzyme activity in the presence of this compound.
Methodology:
-
Buffer Selection: Choose at least three different buffer systems with overlapping pH ranges to cover the desired spectrum (e.g., Acetate pH 4.0-5.5, MES pH 5.5-6.5, HEPES pH 6.5-8.0).
-
Preparation: Prepare each buffer at the same ionic strength (e.g., 50 mM). For each buffer system, prepare a series of solutions across its pH range in 0.5-unit increments.
-
Assay Setup:
-
For each pH point, set up reactions including: a "no-enzyme" control, an "enzyme + substrate" (positive control), and an "enzyme + substrate + chalcone" condition.
-
Prepare a stock solution of this compound in DMSO. Dilute it into each buffer to the desired final concentration, ensuring the final DMSO percentage is constant across all conditions.
-
-
Reaction and Detection:
-
Initiate the enzymatic reaction by adding the substrate or enzyme.
-
Incubate for a fixed period at the optimal temperature for the enzyme.
-
Measure the reaction product using an appropriate detection method (e.g., absorbance, fluorescence).
-
-
Data Analysis:
-
Subtract the "no-enzyme" control signal from the experimental values.
-
Plot the enzyme activity (rate of reaction) against the pH for both the positive control and the chalcone-containing reactions.
-
The optimal pH is the point at which the enzyme exhibits the highest stable activity.
-
Protocol 2: BACE1 Inhibition FRET Assay
Objective: To measure the inhibitory activity of this compound against BACE1.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a sodium acetate buffer (e.g., 50 mM) at pH 4.5.
-
BACE1 Enzyme: Dilute recombinant human BACE1 enzyme in cold assay buffer to the desired concentration (e.g., ~7.5-10 ng/µL).
-
FRET Substrate: Prepare a stock solution of a BACE1 FRET peptide substrate in DMSO. Dilute to the final working concentration in assay buffer.
-
Inhibitor: Prepare a serial dilution of this compound in DMSO. Further dilute each concentration in assay buffer to ensure the final DMSO concentration is constant and non-inhibitory (e.g., ≤1%).
-
-
Assay Procedure (96-well format):
-
Add 10 µL of the diluted inhibitor or vehicle control (DMSO in assay buffer) to each well.
-
Add 70 µL of a master mix containing the FRET substrate in assay buffer to each well.
-
Initiate the reaction by adding 20 µL of the diluted BACE1 enzyme solution to all wells except the "blank" controls.
-
-
Signal Detection:
-
Immediately read the plate in a fluorescence plate reader (e.g., Ex/Em = 545/585 nm or 320/405 nm, depending on the substrate).
-
Incubate the plate at 37°C, protected from light.
-
Read the fluorescence at multiple time points (kinetic mode) or at a fixed endpoint (e.g., 60 minutes).
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other readings.
-
Calculate the reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the vehicle control and plot against the inhibitor concentration to calculate the IC₅₀ value.
-
Protocol 3: RORγt Inhibition Cell-Based Reporter Assay
Objective: To assess the ability of this compound to inhibit RORγt-mediated transcriptional activity in cells.
Methodology:
-
Cell Culture: Use a cell line (e.g., HUT78 T-cells or engineered HEK293 cells) that stably expresses a RORγt-driven reporter construct (e.g., IL-17A promoter driving luciferase or GFP).
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Assay Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing the different concentrations of the chalcone or a vehicle control.
-
Stimulate the cells to induce RORγt activity (e.g., with PMA and anti-CD3 antibody for HUT78 cells) and incubate for a defined period (e.g., 24-48 hours).[3][4]
-
-
Reporter Gene Measurement:
-
Luciferase: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.
-
GFP: Measure GFP fluorescence using a fluorescence plate reader or analyze cells by flow cytometry.
-
IL-17A Secretion: Collect the cell culture supernatant and measure the concentration of secreted IL-17A using an ELISA or HTRF assay kit.[3][5]
-
-
Data Analysis:
-
Normalize the reporter signal to cell viability (e.g., using a CellTiter-Glo or MTT assay) to exclude cytotoxic effects.
-
Calculate the percent inhibition of the reporter signal for each compound concentration relative to the stimulated vehicle control.
-
Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.
-
Visualizations
References
- 1. This compound | C15H12O4 | CID 5811533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What are BACE inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Curcuminoid Chalcones: Synthesis, Stability, and New Neuroprotective and Sonosensitising Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer’s Disease Pathology - PMC [pmc.ncbi.nlm.nih.gov]
dealing with compound precipitation in 2,2',4'-Trihydroxychalcone cell studies
Welcome to the technical support center for researchers utilizing 2,2',4'-Trihydroxychalcone in cell-based assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly compound precipitation, that you may encounter during your experiments.
Troubleshooting Guide: Compound Precipitation
Compound precipitation is a frequent issue when working with hydrophobic molecules like this compound in aqueous cell culture environments. This guide is designed to help you identify the cause of precipitation and provide actionable solutions.
Issue 1: Immediate Precipitation Upon Addition to Media
Question: I dissolved my this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms instantly. What is happening and how can I resolve this?
Answer: This phenomenon, often called "crashing out," occurs when a compound that is soluble in an organic solvent is rapidly introduced into an aqueous solution where it has poor solubility. The sudden change in solvent polarity causes the compound to fall out of solution.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of the chalcone in the cell culture medium exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Solvent Shock | Rapid dilution of a concentrated DMSO stock into a large volume of aqueous media can cause localized high concentrations of the compound, leading to precipitation before it can be adequately dispersed. | Add the stock solution dropwise to the pre-warmed (37°C) media while gently vortexing or swirling.[1] Consider preparing an intermediate dilution in a smaller volume of media first. |
| Low Media Temperature | The solubility of many compounds, including chalcones, is lower at colder temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[1] |
| High DMSO Concentration | While DMSO aids in initial solubilization, a high final concentration in the media can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in your cell culture medium below 0.5%, and ideally below 0.1%, to minimize cytotoxicity and solvent-related effects.[1] |
Issue 2: Delayed Precipitation in the Incubator
Question: My media containing this compound appeared clear initially, but after a few hours or days at 37°C, I observe a crystalline or cloudy precipitate. What could be the cause?
Answer: Delayed precipitation can be caused by several factors related to the stability of the compound in the complex environment of cell culture medium over time.
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeatedly removing the culture vessel from the incubator can cause temperature cycling, which may affect the compound's solubility. | Minimize the time your culture plates or flasks are outside the incubator. |
| pH Shift | Cellular metabolism can lead to a decrease in the pH of the culture medium, which can alter the solubility of pH-sensitive compounds. | Monitor the pH of your culture medium, especially in dense or rapidly growing cultures. Consider changing the medium more frequently or using a medium with a stronger buffering capacity (e.g., supplemented with HEPES).[1][2] |
| Interaction with Media Components | Components in the media, such as salts and proteins in serum, can interact with the compound over time, leading to the formation of insoluble complexes. | If using a serum-free medium, consider if a low percentage of serum could be tolerated in your experiment to aid in solubility. Alternatively, test the compound's stability in different basal media. |
| Evaporation | Evaporation of the culture medium can lead to an increase in the concentration of all components, potentially exceeding the solubility limit of the chalcone. | Ensure proper humidification of your incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for cell culture experiments?
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: The tolerance to DMSO varies between cell lines. As a general rule, it is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v).[1] However, for sensitive cell lines or long-term experiments, it is advisable to keep the concentration at or below 0.1%. It is best practice to perform a vehicle control experiment to assess the effect of the DMSO concentration on your specific cell line.
Q3: How should I prepare my stock and working solutions of this compound?
Q4: How can I determine the maximum soluble concentration of this compound in my cell culture medium?
A4: You can perform a simple solubility test. A detailed protocol is available in the "Experimental Protocols" section. This involves preparing a series of dilutions of your compound in your specific cell culture medium and observing for any precipitation, both immediately and after incubation under your experimental conditions.
Q5: My compound still precipitates even at low concentrations. What else can I try?
A5: If precipitation persists, consider the following:
-
Use of Serum: If your experimental design allows, proteins in fetal bovine serum (FBS), such as albumin, can help to solubilize and stabilize hydrophobic compounds.
-
Different Media Formulations: The composition of the basal media can influence compound solubility. You could test the solubility in alternative media formulations.
-
Fresh Preparations: Prepare your working solutions fresh immediately before each experiment to minimize the chance of degradation or precipitation over time.
Data Presentation
Due to the limited availability of specific quantitative solubility data for this compound, the following table provides illustrative data based on structurally similar chalcones to guide your experimental design. It is strongly recommended to experimentally determine the solubility of this compound in your specific experimental system.
| Compound | Solvent | Reported Solubility |
| 2,2'-Dihydroxy chalcone | DMSO | 60 mg/mL (249.74 mM)[4] |
| Licochalcone A | DMSO | ~15 mg/mL |
| Licochalcone A | Ethanol | ~20 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of anhydrous, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. If necessary, sonicate for 5-10 minutes to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (up to one month) or -80°C for long-term storage.
Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Media
-
Prepare a High-Concentration Stock: Make a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: Prepare a series of dilutions of the stock solution in your complete cell culture medium (pre-warmed to 37°C). For example, create final concentrations of 100 µM, 50 µM, 25 µM, 10 µM, and 5 µM. Ensure the final DMSO concentration is consistent across all dilutions and does not exceed your cell line's tolerance.
-
Immediate Observation: Visually inspect each dilution immediately for any signs of precipitation (cloudiness, crystals, or film).
-
Incubation: Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Final Observation: After incubation, visually inspect the solutions again for any delayed precipitation. The highest concentration that remains clear is considered the maximum soluble concentration for your experimental conditions.
Protocol 3: Treating Cells with this compound
-
Cell Seeding: Seed your cells in a multi-well plate at the desired density and allow them to adhere and grow for 24 hours.
-
Prepare Working Solutions: Thaw an aliquot of your this compound DMSO stock solution. Prepare the final working concentrations by diluting the stock solution in pre-warmed complete cell culture medium. Remember to add the stock solution to the medium slowly while gently mixing.
-
Vehicle Control: Prepare a vehicle control medium containing the same final concentration of DMSO as your highest treatment concentration.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Return the plate to the incubator for the desired treatment duration.
Mandatory Visualization
Caption: Experimental workflow for cell treatment with this compound.
References
Validation & Comparative
A Comparative Analysis of the Anticancer Activities of 2,2',4'-Trihydroxychalcone and Isoliquiritigenin
In the landscape of oncological research, chalcones—a class of natural compounds—have emerged as a promising source of potential therapeutic agents. Among these, 2,2',4'-Trihydroxychalcone and its isomer, isoliquiritigenin, have garnered significant attention for their cytotoxic effects against various cancer cell lines. This guide provides an objective comparison of their anticancer activities, supported by experimental data, to assist researchers, scientists, and drug development professionals in their endeavors.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for this compound and isoliquiritigenin across various cancer cell lines, providing a quantitative comparison of their cytotoxic activities.
Table 1: IC50 Values of this compound
| Cancer Cell Line | Assay | Time Point | IC50 (µM) |
| A549 (Human Lung Cancer) | CCK-8 | 24 h | 65.72 ± 4.20[1] |
| 48 h | 33.46 ± 4.11[1] | ||
| 72 h | 19.86 ± 2.33[1] |
Table 2: IC50 Values of Isoliquiritigenin
| Cancer Cell Line | Assay | Time Point | IC50 (µM) |
| A549 (Human Lung Cancer) | MTT | 48 h | 75.08[2] |
| MDA-MB-468 (Triple-Negative Breast Cancer) | MTT | 24 h | 35.63[3] |
| 48 h | 29.80[3] | ||
| 72 h | 4.35[3] | ||
| BT-549 (Triple-Negative Breast Cancer) | MTT | 24 h | 29.04[3] |
| 48 h | 22.75[3] | ||
| 72 h | 3.01[3] | ||
| MDA-MB-231 (Triple-Negative Breast Cancer) | MTT | 24 h | 18.1[4] |
| SW480 (Colorectal Cancer) | MTT | 24 h | 148.2[5] |
| 48 h | 60.37[5] | ||
| 72 h | 42.95[5] | ||
| SW620 (Colorectal Cancer) | MTT | 48 h | 79.56[5] |
Based on the available data for the A549 human lung cancer cell line at the 48-hour time point, This compound (IC50: 33.46 ± 4.11 µM) demonstrates greater cytotoxic potency than isoliquiritigenin (IC50: 75.08 µM) .
Mechanisms of Anticancer Activity
Both chalcones exert their anticancer effects through the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation, survival, and metastasis.
This compound
In A549 human lung cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation, migration, and invasion.[6][7] Its mechanism of action involves the suppression of the PI3K/AKT/NF-κB signaling pathway .[6][7] This inhibition leads to the upregulation of pro-apoptotic proteins such as Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[6]
Isoliquiritigenin
Isoliquiritigenin has demonstrated a broader range of targeted signaling pathways across different cancer types. In various cancer models, it has been found to:
-
Induce apoptosis by modulating the expression of Bcl-2 family proteins (increasing Bax, decreasing Bcl-2) and activating caspases.[8]
-
Inhibit the PI3K/AKT signaling pathway , which is crucial for cell survival and proliferation.[9]
-
Target the IRF5/SLC7A5/IDO1-mediated tryptophan metabolism pathway in triple-negative breast cancer.[3]
-
Inhibit colorectal cancer progression by targeting the FGFR4/FASN mediated lipid metabolism pathway .[5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or isoliquiritigenin) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of the test compound for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis.
Conclusion
Both this compound and isoliquiritigenin exhibit significant anticancer properties, primarily through the induction of apoptosis and modulation of critical cell signaling pathways. The available data suggests that this compound may possess superior cytotoxicity against A549 lung cancer cells compared to its isomer, isoliquiritigenin. However, isoliquiritigenin has been shown to be effective against a broader range of cancer types, including difficult-to-treat triple-negative breast cancer and colorectal cancer, by targeting multiple signaling cascades. Further head-to-head comparative studies in a wider array of cancer cell lines and in vivo models are warranted to fully elucidate their therapeutic potential and differential mechanisms of action. This information is crucial for guiding future drug discovery and development efforts in oncology.
References
- 1. Effects of 2,2′,4′-trihydroxychalcone on the proliferation, metastasis and apoptosis of A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perspectives on the Role of Isoliquiritigenin in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoliquiritigenin Inhibits Triple-Negative Breast Cancer Progression via Targeting the IRF5/SLC7A5/IDO1-Mediated Tryptophan Metabolism Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Hydroxychalcone and xanthohumol inhibit invasion of triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoliquiritigenin inhibits colorectal cancer progression by targeting the FGFR4/FASN mediated lipid metabolism pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound on the proliferation, metastasis and apoptosis of A549 human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of 2,2',4'trihydroxychalcone on the proliferation, metast...: Ingenta Connect [ingentaconnect.com]
- 8. mdpi.com [mdpi.com]
- 9. Isoliquiritigenin inhibits cell proliferation and migration through the PI3K/AKT signaling pathway in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Activity of 2,2',4'-Trihydroxychalcone and Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant properties of the synthetic chalcone, 2,2',4'-Trihydroxychalcone, and the well-established natural antioxidant, ascorbic acid (Vitamin C). The information presented is based on available experimental data to assist in the evaluation of this compound as a potential antioxidant agent.
Quantitative Antioxidant Activity
Direct comparative studies providing the half-maximal inhibitory concentration (IC50) for this compound are limited in the current literature. However, data from studies on the closely related isomer, 2,4,4'-trihydroxychalcone, alongside established values for ascorbic acid, offer valuable insights into its potential antioxidant efficacy. The following tables summarize the available quantitative data from common in vitro antioxidant assays.
It is crucial to note that the data for the trihydroxychalcone presented below is for the 2,4,4'-isomer and may not be fully representative of the 2,2',4'-isomer's activity. Direct comparative testing under identical experimental conditions is recommended for a definitive assessment.
Table 1: DPPH Radical Scavenging Activity
| Compound | IC50 (µg/mL) | Comments |
| 2,4,4'-Trihydroxychalcone | Data not available | A study reported that at concentrations of 100, 300, and 500 µg/ml, 2,4,4'-trihydroxychalcone showed a significant gradual increase in DPPH radical scavenging activity, from 57.4% to 74.7%. |
| Ascorbic Acid (Standard) | ~5-15 | The IC50 value for ascorbic acid in the DPPH assay is consistently low, indicating high radical scavenging activity.[1] Values can vary slightly based on specific assay conditions. |
Table 2: Reducing Power Assay
| Compound | Relative Reducing Power | Comments |
| 2,4,4'-Trihydroxychalcone | Lower than Ascorbic Acid | At concentrations of 100, 300, and 500 µg/ml, ascorbic acid demonstrated higher reducing power than 2,4,4'-trihydroxychalcone.[2] |
| Ascorbic Acid (Standard) | High | Ascorbic acid is a potent reducing agent, a key mechanism of its antioxidant action.[2] |
Experimental Protocols
The following are generalized protocols for the key in vitro antioxidant assays mentioned in this guide. Specific parameters may vary between different research laboratories.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (analytical grade)
-
Test compound (this compound)
-
Positive control (Ascorbic Acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).
-
Preparation of test and control solutions: Prepare serial dilutions of the test compound and ascorbic acid in the same solvent.
-
Assay: a. To a microplate well or cuvette, add a specific volume of the test compound or control solution. b. Add a specific volume of the DPPH solution and mix well. c. Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes). d. Measure the absorbance at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
Visualizing Experimental Workflow and Antioxidant Mechanisms
To further elucidate the processes involved, the following diagrams illustrate a general experimental workflow for the DPPH assay and the proposed antioxidant mechanism of chalcones.
Caption: General experimental workflow for the DPPH radical scavenging assay.
References
A Comparative Guide to 2,2',4'-Trihydroxychalcone: A Specific BACE1 Inhibitor for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of 2,2',4'-Trihydroxychalcone (TDC) as a specific inhibitor of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1). By objectively comparing its performance against other known BACE1 inhibitors and presenting supporting experimental data, this document serves as a valuable resource for researchers investigating novel therapeutic strategies for Alzheimer's disease.
Introduction to BACE1 Inhibition
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain, which form senile plaques.[1] The production of Aβ is initiated by the enzymatic cleavage of the amyloid precursor protein (APP) by BACE1, making it a prime therapeutic target for AD drug discovery.[1] Inhibition of BACE1 is a key strategy to reduce Aβ production and mitigate the progression of AD.[1] this compound, a natural product isolated from Glycyrrhiza glabra, has been identified as a specific, non-competitive inhibitor of BACE1.[1]
BACE1 Signaling Pathway and Inhibition
The processing of APP can occur through two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. In the amyloidogenic pathway, BACE1 cleaves APP to generate a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is subsequently cleaved by γ-secretase to produce the neurotoxic Aβ peptides (Aβ40 and Aβ42). BACE1 inhibitors, such as this compound, block the initial cleavage of APP by BACE1, thereby reducing the production of Aβ.
Comparative Performance Data
The inhibitory potency of this compound against BACE1 was evaluated and compared with other known BACE1 inhibitors. The data are summarized in the tables below.
Table 1: In Vitro BACE1 Inhibition
| Compound | Type | Mechanism of Inhibition | BACE1 IC50/Ki |
| This compound | Natural Product (Chalcone) | Non-competitive | IC50: 7.8 µM |
| Verubecestat (MK-8931) | Small Molecule | Not specified | Ki: 2.2 nM[2] |
| Lanabecestat (AZD3293) | Small Molecule | Not specified | Binding affinity: 0.6 nM[3] |
| Elenbecestat (E2609) | Small Molecule | Not specified | IC50: 27 nM |
Table 2: Selectivity Profile of BACE1 Inhibitors
| Compound | BACE1 IC50/Ki | BACE2 IC50/Ki | Cathepsin D IC50 | Selectivity (BACE2/BACE1) | Selectivity (CatD/BACE1) |
| This compound | IC50: 7.8 µM | > 100 µM | > 100 µM | > 12.8 | > 12.8 |
| Verubecestat (MK-8931) | Ki: 2.2 nM[2] | Ki: 0.38 nM[2] | > 45,000-fold vs BACE1 | 0.17 | > 45,000 |
| Lanabecestat (AZD3293) | Binding: 0.6 nM[3] | Binding: 0.9 nM[3] | Not specified | 1.5 | Not specified |
Data for this compound is based on the findings of Zhu et al. (2010) J Neurochem, 114, 374-385.[1][2]
Table 3: Cellular Activity of this compound
| Cell Line | Assay | Endpoint | Result |
| HEK293-APPswe | Aβ Production | Aβ40 and Aβ42 levels | Dose-dependent decrease |
| HEK293-APPswe | APP Processing | sAPPβ and C99 levels | Dose-dependent decrease |
Based on the findings of Zhu et al. (2010) J Neurochem, 114, 374-385.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
BACE1 Enzymatic Assay (Fluorescence Resonance Energy Transfer - FRET)
This assay measures the direct inhibitory effect of a compound on purified BACE1 enzyme activity.
Protocol based on Zhu et al. (2010):
-
Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Acetate (pH 4.5).
-
BACE1 Enzyme: Recombinant human BACE1 ectodomain.
-
FRET Substrate: A peptide substrate containing a fluorophore and a quencher, flanked by the BACE1 cleavage site (e.g., Rh-EVNLDAEFK-Quencher).
-
Inhibitor: this compound dissolved in DMSO and serially diluted.
-
-
Assay Procedure:
-
In a 96-well black plate, add BACE1 enzyme and the inhibitor at various concentrations to the assay buffer.
-
Incubate the enzyme and inhibitor mixture for a predefined period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 545 nm excitation and 590 nm emission for a rhodamine-based substrate) over time (kinetic assay) or after a fixed incubation period (endpoint assay).
-
-
Data Analysis:
-
Calculate the percentage of BACE1 inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Aβ Production Assay
This assay assesses the ability of a compound to inhibit BACE1 activity within a cellular context, leading to a reduction in Aβ production.
Protocol based on Zhu et al. (2010):
-
Cell Culture:
-
Culture Human Embryonic Kidney (HEK293) cells stably transfected with the Swedish mutation of human APP (HEK-APPswe) in appropriate cell culture medium (e.g., DMEM with 10% FBS).
-
-
Compound Treatment:
-
Plate the HEK-APPswe cells in multi-well plates and allow them to adhere.
-
Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
-
Sample Collection and Analysis:
-
Collect the conditioned medium from each well.
-
Measure the concentrations of Aβ40 and Aβ42 in the conditioned medium using a sandwich enzyme-linked immunosorbent assay (ELISA) kit specific for human Aβ40 and Aβ42.
-
Optionally, lyse the cells and perform Western blot analysis to detect levels of sAPPβ and the C-terminal fragment C99 to confirm BACE1 inhibition.
-
-
Data Analysis:
-
Normalize the Aβ concentrations to the total protein concentration of the corresponding cell lysates.
-
Plot the Aβ levels against the inhibitor concentration to demonstrate a dose-dependent reduction in Aβ production.
-
Conclusion
The experimental data presented in this guide validate this compound as a specific and potent BACE1 inhibitor. Its non-competitive mechanism of action and high selectivity over other proteases like BACE2 and Cathepsin D make it a valuable research tool for studying the consequences of BACE1 inhibition in the context of Alzheimer's disease. Furthermore, its demonstrated efficacy in cellular models highlights its potential as a lead compound for the development of novel AD therapeutics.
References
- 1. Zhu, Z., et al. (2010) 2,2’,4’-Trihydroxychalcone from Glycyrrhiza glabra as a New Specific BACE1 Inhibitor Efficiently Ameliorates Memory Impairment in Mice. Journal of Neurochemistry, 114, 374-385. - References - Scientific Research Publishing [scirp.org]
- 2. This compound from Glycyrrhiza glabra as a new specific BACE1 inhibitor efficiently ameliorates memory impairment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule LX2343 ameliorates cognitive deficits in AD model mice by targeting both amyloid β production and clearance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Efficacy Analysis: 2,2',4'-Trihydroxychalcone and Celecoxib in Inflammatory Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of 2,2',4'-Trihydroxychalcone, a natural chalcone also known as isoliquiritigenin, and celecoxib, a selective COX-2 inhibitor. The following sections present a summary of their performance in established inflammatory models, detailed experimental protocols, and an overview of their respective signaling pathways.
Quantitative Efficacy Comparison
The following tables summarize the in vivo anti-inflammatory effects of this compound and celecoxib in two standard animal models of inflammation: carrageenan-induced paw edema (an acute inflammatory model) and collagen-induced arthritis (a chronic inflammatory model).
Table 1: Efficacy in Carrageenan-Induced Paw Edema in Rats
| Compound | Dose | Route of Administration | Time Point | % Inhibition of Edema |
| Celecoxib | 0.3 mg/kg | Intraperitoneal (IP) | 1-5 hours | Dose-dependent reduction |
| 3 mg/kg | Intraperitoneal (IP) | 1-5 hours | Dose-dependent reduction | |
| 10 mg/kg | Intraperitoneal (IP) | 1-5 hours | Dose-dependent reduction | |
| 30 mg/kg | Intraperitoneal (IP) | 1-5 hours | Dose-dependent reduction | |
| This compound | - | - | - | Data not available in a comparable format |
Note: While the anti-inflammatory properties of this compound are documented, specific quantitative data in the carrageenan-induced paw edema model was not available in a directly comparable format to celecoxib within the reviewed literature.
Table 2: Efficacy in Collagen-Induced Arthritis in Rats
| Compound | Dose | Route of Administration | Key Efficacy Endpoints |
| Celecoxib | 10 mg/kg/day | - | Significant reduction in arthritis score and inhibition of joint destruction. |
| This compound (as part of a liquiritigenin, isoliquiritigenin rich extract) | 30 mg/kg | Oral | Significant reduction in arthritis index and score. |
| 100 mg/kg | Oral | Significant reduction in arthritis index and score. | |
| 300 mg/kg | Oral | Significant reduction in arthritis index and score. |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to allow for critical evaluation and replication of the findings.
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the efficacy of anti-inflammatory drugs in an acute inflammatory setting.
-
Animals: Male Wistar or Sprague-Dawley rats are typically used.
-
Induction of Edema: A subplantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of the rats.
-
Drug Administration: Test compounds (e.g., celecoxib) or vehicle are administered, typically intraperitoneally (IP) or orally (PO), at a specified time before or after carrageenan injection.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. The difference in paw volume before and after carrageenan injection is calculated as the edema volume.
-
Data Analysis: The percentage inhibition of edema by the drug treatment is calculated relative to the vehicle-treated control group.
Collagen-Induced Arthritis (CIA) in Rats
The CIA model is a well-established animal model of rheumatoid arthritis, used to evaluate therapeutic efficacy in a chronic autoimmune inflammatory condition.
-
Animals: Lewis or Wistar rats are commonly used strains for this model.
-
Induction of Arthritis:
-
An emulsion is prepared by mixing bovine or chicken type II collagen with an equal volume of Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA).
-
On day 0, rats are immunized with an intradermal injection of the collagen emulsion at the base of the tail.
-
A booster injection of collagen in IFA is typically given on day 7 or 21.
-
-
Drug Administration: Treatment with test compounds (e.g., this compound extract, celecoxib) or vehicle is initiated either prophylactically (before the onset of arthritis) or therapeutically (after the onset of clinical signs). Administration is often done daily via oral gavage.
-
Assessment of Arthritis:
-
Clinical Scoring: The severity of arthritis in each paw is scored based on erythema and swelling, with a maximum score per animal.
-
Paw Thickness/Volume: Paw thickness or volume is measured using calipers or a plethysmometer.
-
Histopathology: At the end of the study, joints are collected for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
-
Data Analysis: Arthritis scores, paw measurements, and histological scores are compared between treated and vehicle control groups.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound and celecoxib are mediated through distinct signaling pathways.
Celecoxib: Selective COX-2 Inhibition
Celecoxib is a well-characterized selective inhibitor of cyclooxygenase-2 (COX-2).[1] In inflammatory conditions, COX-2 is induced and catalyzes the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of pain and inflammation.[1] By selectively inhibiting COX-2, celecoxib reduces the production of these pro-inflammatory prostaglandins.[1]
This compound: A Multi-Target Approach
This compound (isoliquiritigenin) exhibits its anti-inflammatory effects through multiple mechanisms. It has been shown to inhibit the nuclear factor kappa B (NF-κB) pathway and activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2] It also suppresses the NOD-like receptor protein 3 (NLRP3) inflammasome and modulates the mitogen-activated protein kinase (MAPK) pathway.[2]
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the in vivo efficacy of anti-inflammatory compounds.
References
Comparative Guide to the Inhibition of the PI3K/AKT/NF-κB Pathway: A Focus on 2,2',4'-Trihydroxychalcone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory effects of 2,2',4'-Trihydroxychalcone and other compounds on the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. Due to limited direct experimental data on this compound's activity on this specific pathway, this guide leverages findings from structurally related chalcones and compares them against well-established PI3K/AKT/NF-κB inhibitors.
The PI3K/AKT/NF-κB pathway is a crucial signaling cascade that regulates a multitude of cellular processes, including inflammation, cell survival, proliferation, and immune responses. Its dysregulation is implicated in various diseases, notably cancer and inflammatory disorders, making it a significant target for therapeutic intervention.
Comparative Inhibitory Activity
| Compound | Type | Target(s) | IC50 Values | Cell Line(s) | Reference(s) |
| Licochalcone A | Chalcone | NF-κB signaling (p65 phosphorylation) | Not specified | Colon cancer cells | [1] |
| Cardamonin | Chalcone | NF-κB signaling | Not specified | Colon cancer cells | [1] |
| Butein | Chalcone | IKK (IKKβ) | IC50: ~10 µM | In vitro kinase assay | |
| LY294002 | Small Molecule | Pan-PI3K | IC50: ~1.4 µM | Various | [2] |
| Wortmannin | Fungal Steroid | Pan-PI3K | IC50: ~5 nM | Various | |
| Bay 11-7082 | Small Molecule | IKKα/IKKβ (inhibits IκBα phosphorylation) | IC50: 5-10 µM | Various | |
| IKK-16 | Small Molecule | IKK complex | IC50: 40 nM (IKKβ), 200 nM (IKKα) | In vitro kinase assay |
Signaling Pathway and Experimental Workflow
To validate the inhibition of the PI3K/AKT/NF-κB pathway by compounds like this compound, a series of experiments are typically performed. The following diagrams illustrate the signaling cascade and a general experimental workflow.
Caption: PI3K/AKT/NF-κB Signaling Pathway with proposed inhibition points for chalcones.
Caption: General experimental workflow for validating PI3K/AKT/NF-κB pathway inhibition.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and comparison of pathway inhibitors.
Western Blot Analysis for Phosphorylated Proteins
This protocol is for the detection of phosphorylated (activated) forms of PI3K, AKT, and IκBα, as well as the total protein levels for normalization.
a. Cell Culture and Treatment:
-
Seed cells (e.g., RAW 264.7 macrophages or a relevant cancer cell line) in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound or a control inhibitor (e.g., LY294002) for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., 1 µg/mL Lipopolysaccharide (LPS) or 10 ng/mL Tumor Necrosis Factor-alpha (TNF-α)) for a predetermined time (e.g., 15-30 minutes) to activate the pathway.
b. Cell Lysis:
-
Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
c. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
d. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-AKT, AKT, p-IκBα, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
e. Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the phosphorylated protein levels to the total protein levels.
NF-κB Nuclear Translocation Assay (Immunofluorescence)
This protocol visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon pathway activation and its inhibition by the test compound.
a. Cell Culture and Treatment:
-
Seed cells on glass coverslips in a 24-well plate.
-
Treat the cells with this compound and/or stimuli as described in the Western Blot protocol.
b. Cell Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
c. Immunostaining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against NF-κB p65 overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
d. Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Capture images and quantify the nuclear and cytoplasmic fluorescence intensity of NF-κB p65. A decrease in cytoplasmic and an increase in nuclear fluorescence indicates translocation.
Conclusion
While direct experimental evidence for the inhibition of the PI3K/AKT/NF-κB pathway by this compound is still emerging, the information available for structurally similar chalcones suggests its potential as an inhibitor of this critical signaling cascade. The comparative data on established inhibitors and the detailed experimental protocols provided in this guide offer a framework for researchers to validate the efficacy of this compound and other novel compounds. Further investigation using the outlined methodologies is necessary to fully elucidate its mechanism of action and therapeutic potential.
References
A Comparative Analysis of 2,2',4'-Trihydroxychalcone and Other Potent Natural Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of the antioxidant properties of 2,2',4'-Trihydroxychalcone, a notable chalcone, against other well-established natural antioxidants: Quercetin, Curcumin, and Resveratrol. The objective of this guide is to present a clear, data-driven comparison of their performance in key antioxidant assays, supported by detailed experimental protocols and an exploration of their common signaling pathways.
Data Presentation: In Vitro Antioxidant Activity
The antioxidant capacities of this compound and other selected natural compounds were evaluated using three widely accepted assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and Ferric Reducing Antioxidant Power (FRAP) assay. The results, presented as IC50 values (the concentration of the antioxidant required to scavenge 50% of the free radicals), are summarized in the table below. A lower IC50 value indicates a higher antioxidant activity.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP (µM Fe(II)/µg) |
| This compound | ~189.93[1] | - | - |
| Quercetin | 19.17 µg/mL (~63.4 µM) | 48.0 ± 4.4[2] | - |
| Curcumin | 3.20 µg/mL (~8.7 µM)[3] | 18.54 µg/mL (~50.3 µM)[3] | 256.50[3] |
| Resveratrol | 15.54 µg/mL (~68.1 µM)[4] | 2 µg/mL (~8.8 µM)[5] | 5.1 µg/mL (~22.3 µM)[5] |
Note: Direct comparative studies of all four compounds using the same methodologies are limited. The data presented is compiled from various sources and should be interpreted with consideration of the different experimental conditions.
Antioxidant Signaling Pathway: The Keap1-Nrf2 Axis
A pivotal mechanism underlying the antioxidant effects of this compound and the other compared natural compounds is the activation of the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. However, upon exposure to oxidative stress, these natural antioxidants can induce the dissociation of Nrf2 from Keap1. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This binding initiates the transcription of a suite of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs), thereby bolstering the cell's defense against oxidative damage. Chalcones, in particular, are known to activate the Nrf2 signaling pathway, contributing to their antioxidant and cytoprotective effects[1][6].
Caption: The Keap1-Nrf2 Antioxidant Response Pathway.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Test compounds (this compound, etc.)
-
Positive control (e.g., Ascorbic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare various concentrations of the test compounds and the positive control in methanol.
-
Assay: a. To each well of a 96-well microplate, add 100 µL of the sample or standard solution. b. Add 100 µL of the DPPH solution to each well. c. Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compounds
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ solution: a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. b. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation. c. Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the test compounds and the positive control.
-
Assay: a. Add 20 µL of the sample or standard solution to a well of a 96-well microplate. b. Add 180 µL of the diluted ABTS•+ solution to each well. c. Incubate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100 The IC50 value is determined from the concentration-inhibition curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Test compounds
-
Positive control (e.g., Ferrous sulfate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample Preparation: Prepare various concentrations of the test compounds and a standard curve using ferrous sulfate.
-
Assay: a. Add 20 µL of the sample or standard solution to a well of a 96-well microplate. b. Add 180 µL of the pre-warmed FRAP reagent to each well. c. Incubate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from the standard curve of ferrous sulfate and is expressed as µM Fe(II) equivalents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scitepress.org [scitepress.org]
- 4. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant Potential of Resveratrol as the Result of Radiation Exposition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
cross-validation of 2,2',4'-Trihydroxychalcone's therapeutic targets
A Comparative Guide to the Cross-Validated Therapeutic Targets of 2,2',4'-Trihydroxychalcone
Introduction
This compound (TDC), a chalcone derivative found in plants such as Glycyrrhiza glabra (licorice), has emerged as a promising natural compound with multiple therapeutic applications.[1][2] Chalcones, biogenetic precursors to flavonoids, are recognized for a wide array of pharmacological activities, including antioxidant, anti-inflammatory, and anti-tumor effects.[3][4] This guide provides a comprehensive comparison of the experimentally cross-validated therapeutic targets of this compound, presenting quantitative performance data, detailed experimental protocols, and visual diagrams of relevant biological pathways and workflows. The information is intended for researchers, scientists, and professionals in the field of drug development.
Cross-Validation Workflow for Therapeutic Target Identification
The identification and validation of therapeutic targets for compounds like this compound typically follow a multi-step process. This workflow ensures a high degree of confidence in the compound's mechanism of action, progressing from computational predictions to in vivo efficacy studies.
References
- 1. This compound from Glycyrrhiza glabra as a new specific BACE1 inhibitor efficiently ameliorates memory impairment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 3. Surveying the Therapeutic Potentials of Isoliquiritigenin (ISL): A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural Compound 2,2′,4′-Trihydroxychalcone Suppresses T Helper 17 Cell Differentiation and Disease Progression by Inhibiting Retinoid-Related Orphan Receptor Gamma T - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the In Vivo Anti-Inflammatory Potential of 2,2',4'-Trihydroxychalcone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the in vivo anti-inflammatory effects of 2,2',4'-Trihydroxychalcone (TDC), a naturally occurring chalcone. The performance of TDC is compared with established non-steroidal anti-inflammatory drugs (NSAIDs) and other chalcone derivatives, supported by available experimental data. This document aims to furnish researchers with the necessary information to evaluate the therapeutic potential of TDC and to guide future in vivo studies.
Executive Summary
This compound has demonstrated significant anti-inflammatory properties in preclinical in vivo models. In a dextran sulfate sodium (DSS)-induced colitis model in mice, oral administration of TDC at a dose of 100 mg/kg/day markedly suppressed the production of pro-inflammatory cytokines, including Interleukin-17 (IL-17), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α) in colonic tissues. While direct comparative in vivo data for TDC in widely-used acute inflammation models such as carrageenan-induced paw edema is not yet available, its efficacy in a chronic inflammatory model suggests a potent anti-inflammatory profile. For comparative purposes, this guide includes data on other chalcones and standard NSAIDs like Celecoxib and Ibuprofen in established models of acute inflammation.
Quantitative Data Comparison
The following tables summarize the in vivo anti-inflammatory effects of this compound, other chalcone derivatives, and standard NSAIDs. It is crucial to note that the experimental models and conditions vary between studies, which should be taken into consideration when comparing the data directly.
Table 1: In Vivo Efficacy of this compound in a Murine Colitis Model
| Compound | Dose | Animal Model | Key Anti-Inflammatory Effects |
| This compound (TDC) | 100 mg/kg/day (gavage) | DSS-induced colitis in C57BL/6 mice | Significantly inhibited the release of IL-17, IFN-γ, and TNF-α in colonic tissues. |
Table 2: Comparative In Vivo Anti-Inflammatory Activity of Other Chalcones and Standard NSAIDs in the Carrageenan-Induced Paw Edema Model
| Compound | Dose | Animal Model | Paw Edema Inhibition (%) | Reference Drug |
| A paramethylsulfonylchalcone derivative | 10 and 20 mg/kg | Wistar rats | Comparable to Celecoxib[1] | Celecoxib |
| Another paramethylsulfonylchalcone derivative | 10 and 20 mg/kg | Wistar rats | Comparable to Celecoxib[1] | Celecoxib |
| Celecoxib | 1, 10, and 30 mg/kg (i.p.) | Rats | Dose-dependent reduction | - |
| Ibuprofen | 100 mg/kg | Mice | Significant reduction in edema | - |
Table 3: Comparative In Vivo Anti-Inflammatory Activity in LPS-Induced Systemic Inflammation Models
| Compound | Dose | Animal Model | Effect on Pro-inflammatory Cytokines |
| Ibuprofen | - | Mice | Reversed the effect of LPS on behavior without changing peripheral or central IL-6, IL-1β and TNF-α mRNA levels[2] |
| Dexamethasone | - | Mice | Complete inhibition of cytokine production |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and to aid in the design of future studies.
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the acute anti-inflammatory activity of a compound.
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (e.g., this compound)
-
Reference drug (e.g., Celecoxib, Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimate rats to laboratory conditions for at least one week.
-
Grouping: Divide animals into groups (n=6-8 per group): Vehicle control, reference drug group, and test compound groups (at least 3 doses).
-
Drug Administration: Administer the vehicle, reference drug, or test compound orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Lipopolysaccharide (LPS)-Induced Cytokine Release in Mice
This model is used to evaluate the effect of a compound on systemic inflammation and the production of pro-inflammatory cytokines.[3]
Materials:
-
Male BALB/c mice (20-25 g)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound
-
Reference drug (e.g., Dexamethasone)
-
Sterile saline
-
ELISA kits for TNF-α, IL-1β, and IL-6
Procedure:
-
Animal Acclimatization: Acclimate mice for at least one week.
-
Grouping: Divide animals into groups (n=6-8 per group).
-
Drug Administration: Administer the vehicle, reference drug, or test compound 1 hour before LPS injection.
-
Induction of Systemic Inflammation: Inject LPS (e.g., 1 mg/kg) intraperitoneally.
-
Blood Collection: Collect blood samples via cardiac puncture at a specific time point (e.g., 2 hours) after LPS injection.
-
Cytokine Analysis: Measure the serum levels of TNF-α, IL-1β, and IL-6 using ELISA kits.
-
Data Analysis: Compare the cytokine levels in the treated groups to the vehicle control group.
Visualizing the Mechanisms
To elucidate the potential mechanisms of action and the experimental processes, the following diagrams are provided.
Chalcones are known to exert their anti-inflammatory effects by modulating key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of genes involved in the inflammatory response.
References
- 1. Evaluation of Anti-nociceptive and Anti-inflammatory Activities of Novel Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of non-steroidal anti-inflammatory agents on behavioural changes and cytokine production following systemic inflammation: Implications for a role of COX-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
Safety Operating Guide
Essential Safety and Logistics for Handling 2,2',4'-Trihydroxychalcone
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for 2,2',4'-Trihydroxychalcone (CAS No. 26962-50-5), a chalcone that may be used in various research applications, including as a BACE1 inhibitor in Alzheimer's disease studies.[1] Adherence to these guidelines is critical for minimizing risk and ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is a combustible solid that may cause an allergic skin reaction.[2][3] While comprehensive toxicological data is limited, it is prudent to handle this compound with a high degree of caution.
GHS Classification: According to aggregated data, this compound may be classified as follows:
-
Skin Sensitization (Category 1): H317 - May cause an allergic skin reaction.[3]
Some sources indicate that the chemical does not meet GHS hazard criteria in all reports.[3] However, due to the potential for skin sensitization, appropriate precautions should always be taken.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical goggles. | Protects against dust particles and splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber, polychloroprene, butyl rubber). | Prevents skin contact and potential allergic reactions.[2] |
| Body Protection | Laboratory coat, overalls, or PVC apron. | Minimizes skin exposure to the compound.[2] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator for particulates may be necessary if dust is generated. | Avoids inhalation of dust.[2] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety.
1. Preparation and Weighing:
-
Step 1: Before beginning work, ensure all necessary PPE is worn correctly.
-
Step 2: All handling of the solid compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to control dust.
-
Step 3: When weighing, do so carefully to minimize the generation of airborne dust.
2. Solution Preparation:
-
Step 1: When dissolving the solid, slowly add the compound to the solvent to prevent splashing.
-
Step 2: Ensure the container is appropriately labeled with the chemical name and any hazard warnings.
3. Post-Handling:
-
Step 1: After handling, thoroughly wash hands and any exposed skin with soap and water.[4]
-
Step 2: Decontaminate all work surfaces and equipment used during the procedure.
-
Step 3: Remove and properly dispose of contaminated PPE.
Storage and Incompatible Materials
Proper storage is essential to maintain the stability of the compound and prevent hazardous reactions.
-
Storage Conditions: Store in a cool, dry, and well-ventilated place in its original, tightly sealed container.[2][4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, as this may result in ignition.[2][4]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all local, state, and federal regulations.
-
Solid Waste: Collect unused or waste solid material in a clearly labeled, sealed container for hazardous solid waste.[5]
-
Liquid Waste: Solutions containing the compound should be collected in a labeled hazardous liquid waste container. Do not pour down the drain.[5]
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves and weighing papers, should be disposed of as hazardous waste.[5]
-
Disposal Method: The recommended disposal method is incineration by a licensed hazardous waste disposal company.[5]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate action is necessary.
Spill Response:
-
Minor Spills: For small spills of the solid, remove all ignition sources.[2] Wearing appropriate PPE, carefully sweep up the material, avoiding dust generation, and place it in a labeled container for disposal.[2][4]
-
Major Spills: For larger spills, evacuate the area and alert emergency responders.[2]
First Aid:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]
Below is a diagram illustrating the general workflow for safely handling and disposing of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound from Glycyrrhiza glabra as a new specific BACE1 inhibitor efficiently ameliorates memory impairment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. This compound | C15H12O4 | CID 5811533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
